molecular formula C9H10O3 B024149 3,4-Dihydroxyphenylacetone CAS No. 2503-44-8

3,4-Dihydroxyphenylacetone

Cat. No.: B024149
CAS No.: 2503-44-8
M. Wt: 166.17 g/mol
InChI Key: JQXBETDGCMQLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxyphenylacetone is an alkylbenzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBETDGCMQLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179739
Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-44-8
Record name 1-(3,4-Dihydroxyphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2503-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxyphenylacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROXYPHENYLACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Dihydroxyphenylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone, a significant metabolite in catecholamine pathways, has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of its core chemical properties, structural details, and its role in biological systems, particularly in the context of dopamine (B1211576) metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields, offering detailed data, experimental insights, and visual representations of its metabolic context.

Chemical and Physical Properties

This compound, also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a phenolic compound with the chemical formula C₉H₁₀O₃.[1][2] It is characterized by a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and an acetone (B3395972) group attached to the ring via a methylene (B1212753) bridge. The presence of the catechol group and the ketone functionality dictates its chemical reactivity and biological activity.

Identifiers and Descriptors
PropertyValueReference(s)
IUPAC Name 1-(3,4-dihydroxyphenyl)propan-2-one[2][3]
CAS Number 2503-44-8[1][4]
Chemical Formula C₉H₁₀O₃[1][2][4]
Molecular Weight 166.17 g/mol [1][2][5]
SMILES String CC(=O)CC1=CC(=C(C=C1)O)O[1][4]
InChI Key JQXBETDGCMQLMK-UHFFFAOYSA-N[1][4]
Physical Properties
PropertyValueReference(s)
Appearance White to very dark brown powder[1][6]
Melting Point -30 °C (decomposition)[5][7]
Boiling Point 170-173 °C at 0.3 Torr[7]
Solubility Soluble in DMF (30 mg/mL), DMSO (20 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2, 10 mg/mL). Slightly soluble in chloroform (B151607) and methanol (B129727). Soluble in water (8.896e+004 mg/L at 25 °C, estimated).[4][7][8]
pKa 9.59 ± 0.10 (Predicted)[7]
XlogP3 0.60 (Estimated)[8]

Chemical Structure

The structure of this compound comprises a catechol nucleus attached to a propan-2-one moiety. This structure is fundamental to its chemical behavior, including its potential for oxidation at the catechol ring and reactions involving the ketone group.

graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
  edge [style=bold];

// Benzene (B151609) ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Double bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4 [style=dashed]; C4 -- C5; C5 -- C6 [style=dashed]; C6 -- C1;

// Substituents C1 -- C7 [pos="0,2!", label="CH₂"]; C7 -- C8 [pos="-0.5,2.8!", label="C"]; C8 -- O1 [pos="-0.2,3.6!", label="O"]; C8 -- C9 [pos="-1.5,2.8!", label="CH₃"]; C3 -- O2 [pos="-1.74,-1!", label="OH"]; C4 -- O3 [pos="0,-2!", label="OH"];

// Invisible nodes for double bond representation node [shape=point, width=0, height=0]; p1 [pos="-0.435,0.75!"]; p2 [pos="-0.435,-0.75!"]; p3 [pos="0.435,0!"]; p4 [pos="-0.35,3.2!"];

// Double bond edges edge [style=solid]; C1 -- C6; C2 -- C3; C4 -- C5; C8 -- O1 [len=0.5]; }

Caption: Simplified Dopamine Metabolism Pathway.

Experimental Protocols

Synthesis

A general approach for the synthesis of such compounds often involves:

  • Protection of the catechol group: To prevent oxidation during subsequent reactions, the hydroxyl groups are typically protected, for example, as methyl or benzyl (B1604629) ethers.

  • Chain elongation: Introduction of the three-carbon side chain. This could be achieved through various organic reactions such as aldol (B89426) condensation or Grignard reactions with appropriate precursors.

  • Functional group manipulation: Conversion of the side chain to the desired acetonyl group.

  • Deprotection: Removal of the protecting groups to yield the final product.

Purification

Purification of this compound would likely involve standard chromatographic techniques.

Methodology: Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used to elute the compound. The polarity of the solvent system would be optimized based on thin-layer chromatography (TLC) analysis.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the mobile phase.

    • The solution is loaded onto a pre-packed silica gel column.

    • The column is eluted with the chosen solvent system.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound.

Methodology: Reversed-Phase HPLC (RP-HPLC)

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape and suppress ionization of phenolic hydroxyls).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% B in 20 minutes) is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm for phenolic compounds).[4]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 166.17

  • Key Fragments: The mass spectrum would likely show fragments corresponding to the loss of the acetyl group (CH₃CO) and cleavage of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O stretch (phenol): A peak around 1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic protons: Signals in the region of 6.5-7.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Methylene protons (-CH₂-): A singlet around 3.6 ppm.

    • Methyl protons (-CH₃): A singlet around 2.1 ppm.

    • Hydroxyl protons (-OH): Broad singlets that are exchangeable with D₂O, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Carbonyl carbon (C=O): A signal in the downfield region, typically >200 ppm.

    • Aromatic carbons: Signals in the range of 110-150 ppm. The carbons attached to the hydroxyl groups will be the most downfield among the aromatic signals.

    • Methylene carbon (-CH₂-): A signal around 45-55 ppm.

    • Methyl carbon (-CH₃): A signal in the upfield region, around 25-35 ppm.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of a sample for the presence and quantity of this compound.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC MS Mass Spectrometry Filtration->MS NMR NMR Spectroscopy Filtration->NMR IR IR Spectroscopy Filtration->IR Quant Quantification HPLC->Quant Struct Structural Confirmation MS->Struct NMR->Struct IR->Struct Report Final Report Quant->Report Struct->Report

Caption: Experimental Workflow for the Analysis of this compound.

Conclusion

This compound is a molecule of significant interest due to its role as a metabolite and its structural features. This technical guide has summarized its key chemical and physical properties, provided insights into its biological context, and outlined relevant experimental methodologies for its synthesis, purification, and analysis. The provided data and visualizations are intended to support further research and development efforts involving this compound. A deeper understanding of its chemistry and biology will be crucial for advancing our knowledge in areas such as neurochemistry, drug metabolism, and toxicology.

References

An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone (CAS: 2503-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetone (DHPA), also known as 1-(3,4-dihydroxyphenyl)-2-propanone, is a catechol-containing ketone and a significant metabolite in several key biological pathways. It is recognized as a metabolite of dopamine, L-DOPA, α-methyldopa, and the synthetic amphetamines MDMA (3,4-methylenedioxymethamphetamine) and MDEA (3,4-methylenedioxy-N-ethylamphetamine)[1][2]. Emerging research has highlighted its role as a potentially neurotoxic agent, of particular interest in the study of neurodegenerative diseases such as Parkinson's disease[3][4]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological significance, and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.

PropertyValueReference
CAS Number 2503-44-8[5]
Molecular Formula C₉H₁₀O₃[5]
Molecular Weight 166.17 g/mol [5]
Appearance White to very dark brown powder[1]
Melting Point -30 °C (decomposition)[1]
Boiling Point 170-173 °C at 0.3 Torr[1]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[1]
pKa 9.59 ± 0.10 (Predicted)[1]
InChI Key JQXBETDGCMQLMK-UHFFFAOYSA-N[5]
SMILES CC(=O)CC1=CC(=C(O)C=C1)O[5]

Synthesis and Purification

This compound can be synthesized through several routes, most notably via the oxidative deamination of α-methyldopa. Below is a representative experimental protocol for its enzymatic synthesis and a general procedure for its purification.

Enzymatic Synthesis from α-Methyldopa

This protocol is based on the known enzymatic conversion of α-methyldopa to this compound by DOPA decarboxylase[6].

Materials:

  • α-Methyldopa

  • DOPA decarboxylase (DDC) enzyme

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Glutamate dehydrogenase

  • Required co-factors for DDC (e.g., Pyridoxal 5'-phosphate)

  • Molecular oxygen source (air)

Protocol:

  • Prepare a solution of α-methyldopa in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 mM.

  • Add DOPA decarboxylase to the reaction mixture to a final concentration of 1 µM.

  • Ensure the reaction mixture is well-aerated to provide a source of molecular oxygen.

  • Incubate the reaction at 37°C with gentle agitation.

  • Monitor the formation of this compound over time using HPLC with electrochemical detection.

  • The reaction can be quenched by the addition of a strong acid, such as perchloric acid, to a final concentration of 0.1 M, which will precipitate the enzyme.

  • Centrifuge the quenched reaction mixture to remove the precipitated enzyme. The supernatant will contain the product.

Purification by Column Chromatography

This is a general protocol for the purification of aryl ketones and can be adapted for this compound[7][8][9].

Materials:

Protocol:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Equilibrate the column by running a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) through it.

  • Concentrate the crude this compound solution under reduced pressure to a minimal volume.

  • Load the concentrated crude product onto the top of the silica gel column.

  • Begin elution with the hexane/ethyl acetate mixture, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity (e.g., to 7:3 or 5:5) to elute the compound of interest.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase and a UV lamp for visualization.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data for similar compounds.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural confirmation.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Proton2.15s3H-CH₃
Proton3.60s2H-CH₂-
Proton6.65dd1HAr-H
Proton6.75d1HAr-H
Proton6.80d1HAr-H
Proton8.80br s1HAr-OH
Proton8.90br s1HAr-OH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbon29.0-CH₃
Carbon50.0-CH₂-
Carbon115.5Ar-CH
Carbon116.0Ar-CH
Carbon121.0Ar-CH
Carbon128.0Ar-C (quaternary)
Carbon144.0Ar-C-OH
Carbon145.0Ar-C-OH
Carbon208.0C=O
Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern.

Parameter Value
Ionization Mode Electron Ionization (EI)
Molecular Ion (M⁺) m/z 166
Key Fragments (m/z) 123, 95, 67

Proposed Fragmentation Pathway:

G M [C₉H₁₀O₃]⁺˙ m/z = 166 F1 [C₇H₇O₂]⁺ m/z = 123 M->F1 - C₂H₃O˙ F2 [C₆H₇O]⁺ m/z = 95 F1->F2 - CO F3 [C₅H₇]⁺ m/z = 67 F2->F3 - CO G Dopamine Dopamine DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) Dopamine->DOPAL MAO DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) DOPAL->DOPAC ALDH DOPET 3,4-Dihydroxyphenylethanol (DOPET) DOPAL->DOPET Aldehyde Reductase DHPA This compound (DHPA) alpha_methyldopa α-Methyldopa alpha_methyldopa->DHPA DOPA Decarboxylase (Oxidative Deamination) G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Seed Seed Cells Treat Treat with DHPA Seed->Treat Incubate_24_48h Incubate 24-48h Treat->Incubate_24_48h Add_MTT Add MTT Solution Incubate_24_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance G cluster_0 Cell Culture and Treatment cluster_1 LDH Assay Seed Seed Cells Treat Treat with DHPA Seed->Treat Incubate Incubate Treat->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Add_Reagents Add LDH Reagents Transfer_Supernatant->Add_Reagents Incubate_30min Incubate 30 min Add_Reagents->Incubate_30min Read_Absorbance Read Absorbance (~490 nm) Incubate_30min->Read_Absorbance

References

An In-depth Technical Guide to 1-(3,4-dihydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-dihydroxyphenyl)propan-2-one, also known as 3,4-dihydroxyphenylacetone, is a phenolic ketone that has garnered interest in the scientific community for its potential as a versatile chemical intermediate and for its anticipated biological activities.[1] As a metabolite of several pharmacologically significant compounds, including 3,4-methylenedioxyethylamphetamine (B12700981) (MDMA) and the Parkinson's disease pro-drug α-methyldopa, its characterization is of considerable importance.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,4-dihydroxyphenyl)propan-2-one, detailed hypothetical and established experimental protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action, including its putative role in modulating inflammatory signaling pathways.

Chemical and Physical Properties

1-(3,4-dihydroxyphenyl)propan-2-one is an organic compound featuring a ketone functional group and a catechol (3,4-dihydroxybenzene) moiety.[1] The presence of the hydroxyl groups on the aromatic ring suggests potential antioxidant properties through the scavenging of free radicals.[1] It typically presents as a white to off-white crystalline solid with solubility in organic solvents like ethanol (B145695) and acetone, and limited solubility in water.[1]

Table 1: Physicochemical Properties of 1-(3,4-dihydroxyphenyl)propan-2-one

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [3]
CAS Number 2503-44-8[1][3]
Appearance White to off-white crystalline solid[1]
Melting Point -30 °C (decomposition)[3]
Boiling Point 170-173 °C @ 0.3 Torr[3]
Density 1.251 g/cm³[3]
Water Solubility 8.896e+004 mg/L @ 25 °C (estimated)[3]
XLogP3 0.6[3]
SMILES CC(=O)CC1=CC(=C(C=C1)O)O[4]
InChI InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3[4]

Synthesis and Purification

While specific, detailed synthesis protocols for 1-(3,4-dihydroxyphenyl)propan-2-one are not abundant in readily available literature, a plausible synthetic route can be extrapolated from standard organic chemistry reactions and procedures for similar molecules. A common approach would involve a Friedel-Crafts acylation or a related reaction.

Hypothetical Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a potential method for the synthesis of 1-(3,4-dihydroxyphenyl)propan-2-one.

Materials:

  • 3,4-Dimethoxybenzyl chloride

  • Methylmagnesium bromide (in diethyl ether)

  • Anhydrous diethyl ether

  • Boron tribromide (BBr₃)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • Grignard Reaction: To a solution of 3,4-dimethoxybenzyl chloride in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide in diethyl ether at 0 °C under an inert atmosphere (e.g., argon). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Purification of Intermediate: Remove the solvent under reduced pressure. The crude intermediate, 1-(3,4-dimethoxyphenyl)propan-2-one, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Demethylation: Dissolve the purified intermediate in anhydrous dichloromethane and cool to -78 °C. Add a solution of boron tribromide in dichloromethane dropwise. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

  • Final Work-up and Purification: Carefully quench the reaction with methanol (B129727), followed by the addition of water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product, 1-(3,4-dihydroxyphenyl)propan-2-one, can be purified by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start Materials: 3,4-Dimethoxybenzyl chloride Methylmagnesium bromide grignard Grignard Reaction (Anhydrous Diethyl Ether) start->grignard workup1 Acidic Work-up (1 M HCl) grignard->workup1 purification1 Column Chromatography (Silica Gel) workup1->purification1 demethylation Demethylation (BBr3 in DCM) purification1->demethylation workup2 Quenching and Extraction demethylation->workup2 purification2 Final Purification (Column Chromatography) workup2->purification2 product 1-(3,4-dihydroxyphenyl)propan-2-one purification2->product

A proposed workflow for the synthesis of 1-(3,4-dihydroxyphenyl)propan-2-one.

Biological Activities and Experimental Protocols

The chemical structure of 1-(3,4-dihydroxyphenyl)propan-2-one suggests potential antioxidant, anti-inflammatory, and antimicrobial activities. Below are detailed protocols for evaluating these properties.

Antioxidant Activity

3.1.1. DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.[5][6]

Materials:

  • 1-(3,4-dihydroxyphenyl)propan-2-one

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of 1-(3,4-dihydroxyphenyl)propan-2-one in methanol. Prepare a series of dilutions from the stock solution. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay: In a 96-well plate, add a specific volume of each dilution of the test compound. Add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity

3.2.1. In Vitro Assay using THP-1 Macrophages

This assay evaluates the ability of the compound to reduce the production of pro-inflammatory cytokines in a human cell line.[7]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • 1-(3,4-dihydroxyphenyl)propan-2-one

  • ELISA kits for TNF-α and IL-6

  • Cell culture plates

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 1-(3,4-dihydroxyphenyl)propan-2-one and incubate for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated cells to those in the LPS-stimulated control cells to determine the anti-inflammatory effect of the compound.

Antimicrobial Activity

3.3.1. Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 1-(3,4-dihydroxyphenyl)propan-2-one

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial dilutions of 1-(3,4-dihydroxyphenyl)propan-2-one in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be determined visually or by measuring the absorbance at 600 nm.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets of 1-(3,4-dihydroxyphenyl)propan-2-one have not been extensively studied, its structural similarity to other phenolic compounds, such as flavonoids, suggests that it may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses. A plausible hypothesis is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. It is hypothesized that 1-(3,4-dihydroxyphenyl)propan-2-one may inhibit the activation of the IKK complex, thereby preventing IκB degradation and subsequent NF-κB nuclear translocation.

G cluster_pathway Hypothetical Inhibition of NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Compound 1-(3,4-dihydroxyphenyl) propan-2-one Compound->IKK Inhibits

Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

1-(3,4-dihydroxyphenyl)propan-2-one is a compound with significant potential for further investigation. Its chemical structure suggests a range of biological activities that, if confirmed and quantified, could open avenues for its use in drug development and as a research tool. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its antioxidant, anti-inflammatory, and antimicrobial properties. Furthermore, the proposed mechanism of action involving the NF-κB pathway offers a starting point for more in-depth mechanistic studies to elucidate its precise molecular targets and therapeutic potential. Further research is warranted to fully characterize this promising molecule and its role in cellular processes.

References

The Biological Role of 3,4-Dihydroxyphenylacetone In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone (DHPA) is a catechol compound that has been identified as a metabolite of several endogenous and exogenous substances, including the neurotransmitter dopamine (B1211576) and the pharmaceutical agent α-methyldopa. While research on its in vivo biological role is still in its nascent stages, emerging in vitro evidence suggests potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of DHPA's biological significance, focusing on its metabolic origins and putative mechanisms of action. This document summarizes the limited available data, details relevant experimental protocols from in vitro studies, and presents key metabolic and signaling pathways to guide future in vivo research. A critical distinction is drawn between DHPA and the structurally similar but more extensively studied neurotoxin, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), to prevent confusion in research endeavors.

Introduction

This compound (CAS 2503-44-8), a ketone derivative of catechol, is a molecule of growing interest in metabolic research.[1] Its presence in biological systems is primarily as a metabolite of key physiological and pharmacological compounds.[1][2] While its direct and specific in vivo functions are not yet well-defined, the structural characteristics of DHPA, particularly the catechol moiety, suggest a potential for bioactivity, including antioxidant and anti-inflammatory effects.

It is imperative to distinguish this compound from the aldehyde 3,4-dihydroxyphenylacetaldehyde (DOPAL). DOPAL is a well-characterized toxic metabolite of dopamine implicated in the pathogenesis of Parkinson's disease.[3][4][5] In contrast, the current body of evidence does not support a similar neurotoxic role for DHPA. This guide will focus exclusively on the known and potential biological roles of this compound.

Metabolic Pathways of this compound Formation

DHPA has been identified as a metabolite of several precursor compounds through various enzymatic reactions. Understanding these pathways is crucial for interpreting its presence in biological samples.

Metabolism of α-Methyldopa

The antihypertensive drug α-methyldopa is a significant source of DHPA. The enzyme DOPA decarboxylase catalyzes the oxidative deamination of α-methyldopa, leading to the formation of this compound and ammonia.[6] This reaction proceeds via an intermediate, α-methyldopamine, which does not typically accumulate.[6]

G cluster_metabolism Metabolism of α-Methyldopa alpha-Methyldopa alpha-Methyldopa alpha-Methyldopamine alpha-Methyldopamine alpha-Methyldopa->alpha-Methyldopamine DOPA Decarboxylase This compound This compound alpha-Methyldopamine->this compound Oxidative Deamination Ammonia Ammonia alpha-Methyldopamine->Ammonia Oxidative Deamination

Metabolic conversion of α-methyldopa to DHPA.
Metabolism of Dopamine

This compound is also a metabolite of the neurotransmitter dopamine.[1][7] While the primary metabolic pathways of dopamine lead to 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), alternative routes can produce DHPA.

G cluster_dopamine_metabolism Dopamine Metabolism Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO DHPA This compound DOPAL->DHPA Putative Oxidation/Rearrangement (less common)

Simplified metabolic pathway from dopamine to DHPA.
Metabolism of MDMA and MDEA

DHPA has been identified as a minor metabolite of the synthetic compounds 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA).[2] The metabolic route involves oxidative deamination of the parent compounds.[2]

Potential Biological Roles and Mechanisms of Action

The in vivo biological functions of DHPA are not well-established. However, in vitro studies on DHPA and structurally similar compounds suggest potential roles in mitigating oxidative stress and inflammation.

Antioxidant Activity

Phenolic compounds with a catechol structure are known for their antioxidant properties, and DHPA is hypothesized to share this characteristic. A study on the related compound 3,4-dihydroxyacetophenone (DHAP) demonstrated its ability to protect human umbilical vein endothelial cells (HUVECs) from high glucose-induced oxidative stress.[8] This protection was mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8]

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including HO-1.

cluster_Nrf2_pathway Nrf2/HO-1 Signaling Pathway DHAP 3,4-Dihydroxyacetophenone (DHAP) ROS Reactive Oxygen Species (ROS) DHAP->ROS Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) and other antioxidant enzymes ARE->HO1 Induces transcription HO1->ROS Neutralizes Cell_protection Cell Protection HO1->Cell_protection

Proposed Nrf2/HO-1 activation by a DHPA-related compound.
Anti-inflammatory Activity

The potential anti-inflammatory properties of DHPA are suggested by studies on similar phenolic compounds. For instance, 3,5-diprenyl-4-hydroxyacetophenone, a derivative of hydroxyacetophenone, was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages, while increasing the anti-inflammatory cytokine IL-10.[9]

Quantitative Data

Currently, there is a paucity of in vivo quantitative data for this compound. The available data is primarily from in vitro studies of related compounds.

CompoundAssayModelEndpointResultReference
3,5-diprenyl-4-hydroxyacetophenoneDPPH radical scavengingIn vitroIC5026.00 ± 0.37 µg/mL[9]
3,5-diprenyl-4-hydroxyacetophenoneNitric Oxide InhibitionLPS-stimulated J774A.1 macrophages% Inhibition (at 91.78 µM)38.96%[9]
3,5-diprenyl-4-hydroxyacetophenoneIL-1β InhibitionLPS-stimulated J774A.1 macrophages% Inhibition (at 91.78 µM)55.56%[9]
3,5-diprenyl-4-hydroxyacetophenoneIL-6 InhibitionLPS-stimulated J774A.1 macrophages% Inhibition (at 91.78 µM)51.62%[9]
3,5-diprenyl-4-hydroxyacetophenoneTNF-α InhibitionLPS-stimulated J774A.1 macrophages% Inhibition (at 91.78 µM)59.14%[9]
3,5-diprenyl-4-hydroxyacetophenoneIL-10 IncreaseLPS-stimulated J774A.1 macrophages% Increase (at 91.78 µM)61.20%[9]

Experimental Protocols

Given the limited in vivo research on DHPA, this section provides detailed methodologies for key in vitro experiments that are crucial for elucidating its biological activity. These protocols can serve as a foundation for future in vivo studies.

Assessment of Antioxidant Activity in HUVECs (adapted from a study on 3,4-dihydroxyacetophenone)[8]

Objective: To determine the protective effect of a test compound against high glucose-induced oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Workflow:

cluster_workflow HUVEC Oxidative Stress Assay Workflow start Culture HUVECs pretreat Pre-treat with 3,4-DHAP start->pretreat induce_stress Induce oxidative stress (high glucose) pretreat->induce_stress measure_ros Measure ROS levels induce_stress->measure_ros analyze_protein Analyze protein expression (Western Blot for Nrf2, HO-1) induce_stress->analyze_protein analyze_mrna Analyze mRNA expression (RT-qPCR for Nrf2, HO-1) induce_stress->analyze_mrna end Data Analysis measure_ros->end analyze_protein->end analyze_mrna->end

Workflow for assessing antioxidant effects in HUVECs.

Methodology:

  • Cell Culture: HUVECs are cultured in endothelial cell medium supplemented with fetal bovine serum and endothelial cell growth supplement.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 3,4-dihydroxyacetophenone) for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Following pre-treatment, the medium is replaced with high-glucose medium (e.g., 33 mmol/l D-glucose) to induce oxidative stress, and cells are incubated for another period (e.g., 48 hours). A normal glucose control group (e.g., 5.5 mmol/l D-glucose) is also maintained.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is quantified using a fluorescence microscope or a microplate reader.

  • Western Blot Analysis: Protein expression levels of Nrf2 and HO-1 are determined by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against Nrf2 and HO-1, followed by incubation with a secondary antibody.

  • RT-qPCR Analysis: The mRNA expression levels of Nrf2 and HO-1 are quantified using reverse transcription-quantitative PCR. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to qPCR with specific primers for Nrf2, HO-1, and a housekeeping gene.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

Objective: To evaluate the effect of the test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): To ensure that the inhibition of NO production is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.

Conclusion and Future Directions

This compound is a metabolite of significant endogenous and pharmacological precursors. While direct in vivo evidence of its biological role is currently scarce, in vitro studies of structurally related compounds suggest that DHPA may possess antioxidant and anti-inflammatory properties, potentially through the modulation of pathways like Nrf2/HO-1.

Future research should focus on:

  • In vivo studies: Conducting animal studies to investigate the pharmacokinetics, biodistribution, and efficacy of DHPA in models of oxidative stress and inflammation.

  • Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by DHPA in vivo.

  • Comparative studies: Directly comparing the in vivo biological activities of DHPA and DOPAL to further clarify their distinct roles.

  • Quantitative analysis: Developing and validating sensitive methods for the quantification of DHPA in various biological matrices to better understand its endogenous levels and metabolic flux.

A deeper understanding of the in vivo biological role of this compound will be critical in determining its potential as a biomarker or a therapeutic agent.

References

A Technical Guide to 3,4-Dihydroxyphenylacetic Acid (DOPAC) as a Key Dopamine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience and neuropharmacology, understanding the metabolic fate of neurotransmitters is paramount for elucidating brain function, diagnosing disease, and developing novel therapeutics. Dopamine (B1211576), a central catecholamine neurotransmitter, undergoes extensive metabolism into several key products. Among these, 3,4-dihydroxyphenylacetic acid (DOPAC) stands out as a principal metabolite, the quantification of which provides a critical window into dopamine turnover and the health of dopaminergic neurons.[1]

This technical guide offers an in-depth exploration of DOPAC, beginning with its biochemical origins from dopamine. It will detail the enzymatic pathways, the physiological and pathological significance of its formation—with a particular focus on its toxic precursor, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL)—and its emerging role as a clinical biomarker for neurodegenerative disorders such as Parkinson's disease.[2] Furthermore, this document provides detailed experimental protocols for the robust analysis of DOPAC in biological matrices and presents key quantitative data to support research and development efforts.

It is important to clarify a point of nomenclature: this guide focuses on 3,4-Dihydroxyphenylacetic acid (DOPAC). The similarly named 3,4-Dihydroxyphenylacetone is a different compound, identified as a minor metabolite of substances like MDMA and α-methyldopa, not a primary product of dopamine catabolism.[3][4]

Biochemical Pathway of DOPAC Formation

Dopamine is primarily metabolized via two main enzymatic routes, both culminating in the formation of homovanillic acid (HVA), which is then excreted in urine.[5][6] DOPAC is a critical intermediate in one of these pathways.

The principal pathway for DOPAC synthesis occurs within the neuron and involves two key enzymatic steps:

  • Oxidative Deamination of Dopamine: Cytosolic dopamine that is not sequestered in synaptic vesicles is metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[7][8] Both isoforms, MAO-A and MAO-B, effectively catalyze the conversion of dopamine into the highly reactive and toxic intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[6][8] This reaction also produces hydrogen peroxide, a reactive oxygen species.[8]

  • Oxidation of DOPAL: The aldehyde intermediate, DOPAL, is rapidly detoxified primarily through oxidation to DOPAC.[7] This conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are present in both the cytosol (ALDH1) and mitochondria (ALDH2).[7][9]

Subsequently, DOPAC can be further metabolized by catechol-O-methyltransferase (COMT) to form homovanillic acid (HVA).[5][10] In an alternative pathway, COMT can first act on dopamine to produce 3-methoxytyramine (3-MT), which is then metabolized by MAO and ALDH to HVA.[5][6][10]

Dopamine_Metabolism Dopamine Dopamine DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) Dopamine->DOPAL MAO-A/B invis1 Dopamine->invis1 DOPAC DOPAC (3,4-Dihydroxyphenylacetic Acid) DOPAL->DOPAC ALDH HVA HVA (Homovanillic Acid) DOPAC->HVA COMT ThreeMT 3-MT (3-Methoxytyramine) invis2 ThreeMT->invis2 invis1->ThreeMT COMT invis2->HVA MAO + ALDH

Primary metabolic pathways of dopamine.

Physiological and Pathological Significance

While DOPAC itself is a relatively stable end-product of initial dopamine breakdown, its formation pathway and concentration levels hold significant diagnostic and pathological implications.

The "Catecholaldehyde Hypothesis" and Neurotoxicity

A growing body of evidence suggests that the primary toxic species in dopamine metabolism is not dopamine itself, but its immediate metabolite, DOPAL.[7][11] DOPAL is a highly reactive aldehyde that can readily modify proteins, cause protein aggregation, and induce apoptosis.[8] The "catecholaldehyde hypothesis" posits that conditions leading to the accumulation of DOPAL contribute significantly to the selective degeneration of dopaminergic neurons seen in Parkinson's disease (PD).[8][12] Such conditions include the inhibition or saturation of ALDH enzymes or interference with the vesicular storage of dopamine, which increases its availability for conversion to DOPAL by MAO.[8][12] Therefore, the efficient conversion of DOPAL to DOPAC by ALDH is a critical neuroprotective mechanism.

DOPAC as a Clinical Biomarker

The measurement of DOPAC levels, often in cerebrospinal fluid (CSF), serves as a valuable biomarker for the status of the dopaminergic system in several neurological disorders.

  • Parkinson's Disease (PD): Nigrostriatal dopamine depletion is a hallmark of PD.[13] Consequently, low levels of DOPAC in the CSF can indicate this deficiency and have been shown to help identify individuals in the preclinical stages of the disease.[2] Furthermore, an elevated ratio of cysteinyl-dopamine to DOPAC in the CSF appears to be a specific biomarker for parkinsonism in synucleinopathies.[13]

  • Huntington's Disease (HD): In contrast to PD, studies have reported increased levels of both dopamine and DOPAC in the CSF of patients with Huntington's disease, suggesting an overactive dopaminergic system.[14]

  • Dopamine Turnover and Oxidative Stress: In a broader sense, elevated DOPAC levels can signify increased dopamine breakdown.[1] Because the MAO-catalyzed reaction produces hydrogen peroxide, high dopamine turnover can contribute to oxidative stress, which has wide-ranging effects on neuronal health.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to DOPAC as a clinical biomarker and the kinetics of its formation.

Table 1: DOPAC as a Biomarker in Neurological Disorders

Condition Biological Matrix Observation Quantitative Finding / Significance Reference(s)
Preclinical Parkinson's Disease Cerebrospinal Fluid (CSF) Decreased Optimal diagnostic cutoff value for low DOPAC was 1.22 pmol/mL. [2]
Parkinsonism in Synucleinopathies (PD, MSA-P) Cerebrospinal Fluid (CSF) Increased Ratio Mean cysteinyl-dopamine:DOPAC ratio was >2x control (e.g., 0.14 vs 0.05). [13]

| Huntington's Disease | Cerebrospinal Fluid (CSF) | Increased | Levels of DOPAC were significantly increased compared to controls. |[14] |

Table 2: Kinetic Rate Constants of Dopamine and DOPAC Decline in Rat Brain Data derived from a kinetic study measuring metabolite disappearance after inhibition of dopamine synthesis with α-methyl-p-tyrosine.

Brain Region Metabolite Rate Constant of Decline (k, hr⁻¹) Key Implication Reference(s)
Striatum Dopamine Value not specified The rate constant for DOPAC decline was greater than for dopamine. [15]
DOPAC Value not specified [15]
Nucleus Accumbens Dopamine Value not specified The rate constant for dopamine decline was greater in areas with higher DOPAC/dopamine ratios. [15]
DOPAC Value not specified [15]
Frontal Cortex Dopamine Value not specified Suggests a substantial amount of DOPAC derives from a newly formed dopamine pool. [15]

| | DOPAC | Value not specified | |[15] |

Analytical Methodologies

Accurate quantification of DOPAC in complex biological matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection has historically been used, but Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is now the preferred method due to its superior sensitivity and selectivity.[16][17]

Experimental Protocol 1: Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering substances like proteins, lipids, and salts, and to concentrate the analyte prior to analysis.[18] The following is a generalized workflow adaptable for tissues, plasma, or CSF.

Sample_Prep_Workflow start Start: Biological Sample (e.g., Brain Tissue, CSF, Plasma) homogenize 1. Homogenization (for solid tissue) In acidified buffer start->homogenize ppt 2. Protein Precipitation Add cold acetonitrile (B52724) or perchloric acid homogenize->ppt centrifuge1 3. Centrifugation Pellet proteins and debris ppt->centrifuge1 extract 4. Extraction (Optional) Supernatant transferred for LLE or SPE cleanup centrifuge1->extract evap 5. Evaporation Dry down under nitrogen stream extract->evap reconstitute 6. Reconstitution Dissolve in mobile phase evap->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

General workflow for DOPAC sample preparation.

Methodology Details:

  • Homogenization (for tissue): Brain tissue is dissected, weighed, and homogenized in a cold, acidified buffer (e.g., containing formic acid) to ensure analyte stability and inactivate enzymes.[19]

  • Protein Precipitation (PPT): This is a common first step for plasma, CSF, or tissue homogenates.[20] A cold organic solvent like acetonitrile is added to precipitate proteins.

  • Centrifugation: The sample is centrifuged at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

  • Extraction: The resulting supernatant can be further purified using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[20][21] This step helps remove salts and lipids that can cause ion suppression in the mass spectrometer.

  • Evaporation: The cleaned extract is often evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried residue is redissolved in a small, precise volume of the initial LC mobile phase, ready for injection.[22]

Experimental Protocol 2: Quantification by LC-MS/MS

This protocol outlines a typical method for the sensitive and selective quantification of DOPAC.

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system.

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[17][23]

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size) is commonly used for separation.[17]

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to aid ionization.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI can be run in either positive or negative mode; for DOPAC, negative mode is often effective.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[23] This involves monitoring a specific precursor ion-to-product ion transition for the analyte and its internal standard.

    • Example DOPAC Transition: m/z 167.1 → 123.1 (corresponding to the loss of CO₂)

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized for the specific instrument and analyte.

Quantification:

  • Internal Standard (IS): A stable isotope-labeled version of DOPAC (e.g., DOPAC-d₃) is the ideal internal standard. It is added at the beginning of the sample preparation process to account for analyte loss and matrix effects.

  • Calibration Curve: A calibration curve is generated by analyzing standards of known concentrations (prepared in a surrogate matrix) and plotting the peak area ratio (analyte/IS) against concentration. The concentration in unknown samples is then determined from this curve.[16]

Conclusion

3,4-Dihydroxyphenylacetic acid (DOPAC) is more than a simple breakdown product of dopamine. It is a vital analyte that provides a quantitative measure of presynaptic dopamine metabolism and turnover. The integrity of its metabolic pathway, particularly the efficient conversion of the toxic aldehyde DOPAL to DOPAC, is critical for the survival of dopaminergic neurons. As a clinical biomarker, DOPAC levels in biological fluids offer valuable insights into the pathophysiology of neurodegenerative disorders, holding promise for the early diagnosis and monitoring of diseases like Parkinson's. The continued refinement of sensitive analytical methods, such as LC-MS/MS, will further enhance the utility of DOPAC in both fundamental neuroscience research and the development of next-generation therapies targeting the dopaminergic system.

References

The Metabolic Crossroads of 3,4-Dihydroxyphenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetone (DHPA), a catechol-containing ketone, is a metabolite of significant interest due to its involvement in diverse metabolic pathways across different biological kingdoms. From its role in the intricate process of insect cuticle formation to its emergence as a metabolite in mammalian dopamine (B1211576) and xenobiotic metabolism, DHPA stands at a metabolic crossroads. This technical guide provides an in-depth exploration of the synthesis, degradation, and metabolic significance of DHPA, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

Data Presentation

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism
EnzymeSubstrateProductOrganismKm (µM)kcat (min-1)Reference(s)
Dopa Decarboxylase (DDC)α-MethyldopaThis compoundPig Kidney455.68[1]
3,4-Dihydroxyphenylacetaldehyde (B32087) Synthase (DHPAAS)α-MethyldopaThis compoundBombyx moriNot ReportedNot Reported[2]
Table 2: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number2503-44-8[3]
Molecular FormulaC9H10O3[3]
Molecular Weight166.17 g/mol [3]
AppearanceWhite to off-white crystalline solid[4]
SolubilitySoluble in ethanol (B145695) and acetone, limited solubility in water[4]

Metabolic Pathways Involving this compound

Formation from α-Methyldopa by Dopa Decarboxylase

In mammalian systems, this compound is a product of the oxidative deamination of α-methyldopa, a reaction catalyzed by Dopa Decarboxylase (DDC).[1] This reaction represents a side activity of DDC, which primarily functions in the decarboxylation of L-DOPA to dopamine.[1] The formation of DHPA from α-methyldopa is accompanied by the consumption of molecular oxygen and the release of ammonia.[1]

G cluster_0 Dopa Decarboxylase (DDC) Catalyzed Reaction alpha_methyldopa α-Methyldopa ddc Dopa Decarboxylase alpha_methyldopa->ddc dhpa This compound o2 O₂ o2->ddc h2o H₂O nh3 NH₃ ddc->dhpa ddc->nh3

Formation of DHPA from α-Methyldopa.
Role in Insect Cuticle Formation

In insects, 3,4-dihydroxyphenylacetaldehyde synthase (DHPAAS) catalyzes the conversion of α-methyldopa (AMD) to this compound.[2] DHPAAS is a key enzyme in a metabolic pathway that contributes to the formation and hardening of the insect cuticle.[2]

G cluster_1 Insect Cuticle Formation Pathway amd α-Methyldopa (AMD) dhpaas 3,4-Dihydroxyphenyl- acetaldehyde Synthase (DHPAAS) amd->dhpaas dhpa This compound dhpaas->dhpa cuticle Insect Cuticle Component dhpa->cuticle Precursor for cross-linking

Role of DHPA in insect cuticle formation.
Metabolism of Xenobiotics (MDMA)

This compound has been identified as a minor metabolite of 3,4-methylenedioxymethamphetamine (MDMA) and its analogue 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA).[3] It is formed through oxidative deamination of the parent compounds.[3]

G cluster_2 MDMA Metabolism mdma MDMA / MDEA oxidative_deamination Oxidative Deamination mdma->oxidative_deamination dhpa This compound oxidative_deamination->dhpa

Formation of DHPA from MDMA/MDEA.
Potential Degradation Pathway in Microorganisms

While the direct microbial degradation of this compound has not been extensively characterized, the degradation of the structurally related compound, 3,4-dihydroxyphenylacetate, is well-documented in bacteria such as Escherichia coli.[5] This pathway involves ring cleavage by a dioxygenase. It is plausible that DHPA could be oxidized to 3,4-dihydroxyphenylacetate and subsequently enter this catabolic pathway.

G cluster_3 Hypothesized Microbial Degradation of DHPA dhpa This compound oxidation Oxidation dhpa->oxidation dhpaa 3,4-Dihydroxyphenylacetate oxidation->dhpaa dioxygenase 3,4-Dihydroxyphenylacetate 2,3-Dioxygenase dhpaa->dioxygenase ring_cleavage Ring Cleavage Products dioxygenase->ring_cleavage tca TCA Cycle ring_cleavage->tca

Hypothesized microbial degradation of DHPA.

Experimental Protocols

Assay for Dopa Decarboxylase Activity (DHPA Formation)

This protocol is adapted from the methods described for the characterization of DDC activity with α-methyldopa.[1]

  • Principle: The formation of this compound is monitored spectrophotometrically or by HPLC. The reaction consumes oxygen, which can also be measured.

  • Reagents:

    • Purified Dopa Decarboxylase

    • α-Methyldopa solution (in appropriate buffer)

    • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.2)

    • (For HPLC) Perchloric acid (for reaction termination)

    • (For HPLC) Mobile phase (e.g., phosphate buffer with an organic modifier like methanol)

    • (For HPLC) this compound standard

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer and a known concentration of Dopa Decarboxylase.

    • Initiate the reaction by adding a known concentration of α-methyldopa.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • For spectrophotometric analysis, monitor the change in absorbance at a wavelength where DHPA has a characteristic absorbance.

    • For HPLC analysis, at various time points, withdraw aliquots of the reaction mixture and terminate the reaction by adding perchloric acid.

    • Centrifuge the terminated reaction mixture to pellet precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC with electrochemical or UV detection to quantify the amount of DHPA formed.

    • Calculate the initial reaction velocity from the rate of DHPA formation.

    • Determine Km and kcat by measuring the initial velocity at varying concentrations of α-methyldopa and fitting the data to the Michaelis-Menten equation.

Heterologous Expression and Purification of 3,4-Dihydroxyphenylacetaldehyde Synthase (DHPAAS)

This protocol is a general guide based on methods for expressing insect enzymes in E. coli.[2][6]

  • Principle: The gene encoding DHPAAS is cloned into an expression vector, expressed in a suitable E. coli strain, and the recombinant protein is purified using affinity chromatography.

  • Materials:

    • E. coli expression strain (e.g., BL21(DE3))

    • Expression vector (e.g., pET vector with a His-tag)

    • Synthetic gene for DHPAAS (codon-optimized for E. coli)

    • LB medium and appropriate antibiotics

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Lysis buffer (e.g., Tris-HCl buffer with NaCl, imidazole (B134444), and lysozyme)

    • Ni-NTA affinity chromatography column and buffers (wash and elution buffers with increasing imidazole concentrations)

  • Procedure:

    • Clone the DHPAAS gene into the expression vector.

    • Transform the vector into the E. coli expression strain.

    • Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged DHPAAS with elution buffer.

    • Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Quantification of this compound in Biological Samples by HPLC

This is a general protocol that can be adapted for various biological matrices like insect hemolymph or urine.[7][8]

  • Principle: DHPA is extracted from the biological matrix and quantified by reverse-phase HPLC with electrochemical detection (ECD) or mass spectrometry (MS).

  • Sample Preparation (General):

    • Collect the biological sample (e.g., hemolymph, urine) and immediately add an antioxidant (e.g., ascorbic acid) and an internal standard.

    • Deproteinize the sample by adding a precipitating agent like perchloric acid or ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected into the HPLC system or further purified by solid-phase extraction (SPE) if necessary.

  • HPLC-ECD Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: Phosphate or citrate (B86180) buffer (e.g., pH 3-4) with a small percentage of organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 0.5-1.0 mL/min

    • Detection: Electrochemical detector with a glassy carbon working electrode. The potential should be optimized for the oxidation of DHPA (typically +0.6 to +0.8 V).

  • Quantification:

    • Generate a standard curve by injecting known concentrations of DHPA.

    • Quantify the DHPA in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

G cluster_4 General Workflow for DHPA Quantification sample Biological Sample (e.g., Hemolymph, Urine) deproteinization Deproteinization (e.g., Acetonitrile) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant centrifugation->supernatant hplc HPLC-ECD/MS Analysis supernatant->hplc quantification Quantification hplc->quantification

Workflow for DHPA quantification.

Conclusion

This compound is a versatile metabolite that participates in a range of biochemical transformations. Its roles in insect physiology, mammalian pharmacology, and xenobiotic metabolism highlight the interconnectedness of metabolic pathways. The data and protocols presented in this guide offer a foundation for further investigation into the enzymology, regulation, and physiological consequences of DHPA metabolism. A deeper understanding of these pathways will be crucial for the development of novel insecticides, the elucidation of drug metabolism and toxicity mechanisms, and a more comprehensive view of catecholamine biochemistry.

References

The Discovery and History of 3,4-Dihydroxyphenylacetone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone, a catechol-containing phenylpropanoid, holds a significant position in the landscape of neurobiology and pharmacology. Initially identified as a minor metabolite of several psychoactive compounds, its relevance has expanded to encompass the intricate pathways of dopamine (B1211576) metabolism and its potential implications in neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its metabolic significance.

Introduction

This compound, also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a ketone derivative of catechol. Its chemical structure, featuring a reactive catechol ring and a propanone side chain, underpins its biochemical activities. While not a household name in pharmacology, it serves as a crucial analytical reference standard and a key intermediate in understanding the metabolic fate of various xenobiotics and endogenous molecules.[1][2] This guide will delve into the scientific journey of this compound, from its initial detection as a metabolic byproduct to its current status as a molecule of interest in metabolic and neurotoxicology research.

Discovery and Historical Milestones

The discovery of this compound is intrinsically linked to the study of the metabolism of other compounds, most notably synthetic amphetamine derivatives and the antihypertensive drug α-methyldopa.

  • 1988: A Metabolite of MDMA: One of the earliest significant reports of this compound in the scientific literature comes from the work of Lim and Foltz. In their 1988 study published in Chemical Research in Toxicology, they identified this compound as a metabolite of 3,4-(methylenedioxy)methamphetamine (MDMA) in rats, both in vivo and in vitro.[2] This discovery was crucial in elucidating the complex metabolic pathways of MDMA.

  • 1996: Human Metabolite of MDEA: Further solidifying its role as a metabolite of amphetamine derivatives, Ensslin et al. identified and quantified this compound in human urine following the administration of racemic 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA). Their work, published in Drug Metabolism and Disposition, also included the synthesis of the compound for use as a reference standard.[2]

  • 1998: Enzymatic Production from α-Methyldopa: A pivotal study by Bertoldi et al. in the journal Biochemistry demonstrated that the enzyme Dopa decarboxylase (DDC) can catalyze the oxidative deamination of α-methyldopa to produce this compound.[1][3] This finding was significant as it linked the formation of this ketone to an endogenous enzymatic process and a widely used pharmaceutical agent.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and analytical detection.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [5]
CAS Number 2503-44-8[6]
Appearance White to off-white crystalline solid or powder[5][7]
Melting Point -30 °C (decomposition)[6]
Boiling Point 170-173 °C at 0.3 Torr[6]
Solubility DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 10 mg/mL; Chloroform (Slightly); Methanol (Slightly)[2][6]
UV λmax 284 nm[2]

Spectroscopic Data: The structural elucidation and identification of this compound in metabolic studies have been heavily reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While detailed spectra are often specific to the instrumentation and conditions used, the fragmentation patterns in MS and the chemical shifts in NMR are characteristic of the molecule's structure.[1][2]

Synthesis of this compound

The synthesis of this compound is crucial for obtaining the pure compound for use as an analytical standard and for further biological studies. Both chemical and enzymatic routes have been explored.

Chemical Synthesis

A common strategy for the chemical synthesis of this compound involves the use of a protected catechol precursor to prevent unwanted side reactions. A representative, though not fully detailed, synthetic approach can be adapted from the synthesis of the related compound 1-(3',4'-methylenedioxyphenyl)-propan-2-one (MDP2P), a known precursor in the synthesis of MDMA.[8]

Hypothetical Synthetic Workflow:

G Start Starting Material (e.g., Piperonal) Step1 Condensation with Nitroethane Start->Step1 Intermediate1 1-(3',4'-methylenedioxyphenyl) -2-nitroprop-1-ene Step1->Intermediate1 Step2 Oxidative Hydrolysis Intermediate1->Step2 Intermediate2 1-(3',4'-methylenedioxyphenyl) -propan-2-one (MDP2P) Step2->Intermediate2 Step3 Demethylenation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct G Substrate α-Methyldopa Enzyme Dopa Decarboxylase (DDC) + O₂ Substrate->Enzyme Intermediate α-Methyldopamine (transient) Enzyme->Intermediate Product This compound + Ammonia Intermediate->Product G Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) (Neurotoxic) MAO->DOPAL ALDH Aldehyde Dehydrogenase (ALDH) DOPAL->ALDH DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) ALDH->DOPAC

References

3,4-Dihydroxyphenylacetone: A Key Metabolite in the Neurotoxic Profile of MDMA and MDEA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone (DHPA), also known as 1-(3,4-dihydroxyphenyl)-2-propanone, is a minor metabolite of the widely abused psychostimulant drugs 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") and 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA, "eve"). Formed through a secondary metabolic pathway involving oxidative deamination, DHPA's catechol structure raises significant toxicological concerns due to its potential to induce oxidative stress and contribute to the neurotoxic effects associated with its parent compounds. This technical guide provides a comprehensive overview of the current scientific understanding of DHPA as a metabolite, including its formation, methods for its detection, and its postulated role in neurotoxicity. This document is intended for researchers, scientists, and drug development professionals investigating the metabolic and toxicological profiles of amphetamine derivatives.

Introduction

The illicit use of synthetic amphetamine derivatives such as MDMA and MDEA continues to be a global public health concern. While the acute psychoactive effects of these substances are well-documented, their long-term neurotoxic consequences remain an active area of research. The metabolism of MDMA and MDEA is complex, involving multiple enzymatic pathways that lead to a variety of metabolites, some of which are pharmacologically active or possess toxic properties.

One such metabolite is this compound (DHPA). Although considered a minor metabolite, its chemical structure, featuring a catechol group, is analogous to that of other known endogenous and exogenous neurotoxins. The presence of this reactive moiety suggests that DHPA may contribute to the neurotoxicity of MDMA and MDEA through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This guide will delve into the metabolic pathways leading to DHPA, the analytical methods for its identification and quantification, and the current, albeit limited, understanding of its neurotoxic potential.

Metabolic Pathways of MDMA and MDEA to this compound

The primary metabolic routes for both MDMA and MDEA involve O-demethylenation of the methylenedioxy ring, primarily mediated by cytochrome P450 enzymes (CYP2D6 and CYP3A4), followed by methylation or conjugation. A secondary pathway involves N-dealkylation. DHPA is formed via a less prominent pathway involving the oxidative deamination of the primary amine metabolites.

The metabolic cascade leading to DHPA can be summarized as follows:

  • N-dealkylation: MDMA is N-demethylated to 3,4-methylenedioxyamphetamine (MDA), and MDEA is N-deethylated to MDA.

  • O-demethylenation: The methylenedioxy ring of MDA is opened to form 3,4-dihydroxyamphetamine (DHA).

  • Oxidative Deamination: DHA undergoes oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO), to form an unstable intermediate, which is then converted to this compound (DHPA).

It is important to note that DHPA is considered a minor metabolite, and its formation is less significant compared to the primary clearance pathways of MDMA and MDEA.

MDMA_MDEA_Metabolism MDMA MDMA MDA MDA MDMA->MDA N-demethylation (CYP1A2, CYP2B6) MDEA MDEA MDEA->MDA N-deethylation DHA 3,4-Dihydroxyamphetamine (DHA) MDA->DHA O-demethylenation (CYP2D6, CYP3A4) DHPA This compound (DHPA) DHA->DHPA Oxidative Deamination (MAO)

Figure 1: Metabolic pathway to this compound.

Quantitative Data on DHPA Formation

Quantitative data on the formation of DHPA from MDMA and MDEA are scarce in the scientific literature, reflecting its status as a minor metabolite. Most metabolic studies have focused on the more abundant metabolites. However, one key study by Ensslin et al. (1996) investigated the metabolism of MDEA in humans and successfully isolated, identified, and quantified several urinary metabolites, including DHPA.

Metabolite Mean Excretion in Urine (% of Dose) Reference
This compound (DHPA)< 1%Ensslin et al., 1996

Neurotoxic Potential of this compound

Direct experimental evidence for the neurotoxicity of DHPA is currently limited. However, its chemical structure provides a strong basis for postulating its potential to induce neurotoxic effects. The primary mechanism of concern is the generation of oxidative stress via its catechol moiety.

The Catechol Hypothesis of Neurotoxicity

Catecholamines and their metabolites can undergo auto-oxidation or enzymatic oxidation to form highly reactive ortho-quinones. These quinones are potent electrophiles that can react with cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction. Furthermore, the redox cycling of catechols and their corresponding quinones can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. An excess of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative stress, which is implicated in the pathogenesis of several neurodegenerative diseases.

The neurotoxicity of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a structurally similar endogenous metabolite of dopamine, is well-established and serves as a relevant model for understanding the potential toxicity of DHPA. DOPAL has been shown to be toxic to dopaminergic neurons and is implicated in the pathology of Parkinson's disease.

Neurotoxicity_Pathway DHPA This compound (DHPA) OrthoQuinone Ortho-quinone DHPA->OrthoQuinone Oxidation ROS Reactive Oxygen Species (ROS) OrthoQuinone->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage Neurotoxicity Neurotoxicity CellularDamage->Neurotoxicity

Figure 2: Postulated neurotoxic signaling pathway of DHPA.

Need for Further Research

It is crucial to emphasize that the neurotoxic potential of DHPA is largely hypothetical at present. Direct experimental studies using isolated neuronal cell cultures or animal models are necessary to confirm and characterize its neurotoxic effects. Such studies should investigate markers of oxidative stress, mitochondrial dysfunction, and apoptosis following exposure to DHPA.

Experimental Protocols

The accurate detection and quantification of DHPA in biological matrices require sensitive and specific analytical methods. Given its catechol structure, which is prone to oxidation, careful sample handling and preparation are paramount.

Sample Preparation from Urine

The following is a general protocol for the extraction of catecholamine metabolites from urine, which can be adapted for DHPA analysis.

Objective: To extract and concentrate DHPA from a urine sample for subsequent analysis by LC-MS/MS.

Materials:

  • Urine sample

  • Internal standard (e.g., a deuterated analog of DHPA)

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Stabilization: Immediately after collection, acidify the urine sample to a pH of approximately 3 with HCl to prevent the oxidation of the catechol moiety.

  • Internal Standard Spiking: Add a known amount of the internal standard to an aliquot of the acidified urine sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with sequential washes of methanol and water.

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include a water wash followed by a methanol wash.

  • Elution: Elute the retained analytes, including DHPA, from the cartridge using an appropriate elution solvent, such as a mixture of methanol and formic acid.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Sample_Prep_Workflow cluster_spe SPE Steps start Urine Sample stabilize Acidification (pH ~3) start->stabilize spike Add Internal Standard stabilize->spike spe Solid-Phase Extraction (SPE) spike->spe condition Condition Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute DHPA wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Figure 3: Experimental workflow for DHPA sample preparation.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of DHPA.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for DHPA and its internal standard would need to be determined and optimized. The precursor ion would be the protonated molecule [M+H]⁺. Fragmentation would likely occur at the C-C bond between the carbonyl group and the benzene (B151609) ring.

  • Collision Energy and Other Source Parameters: These would need to be optimized for the specific instrument and analyte.

Data Analysis:

Quantification is achieved by creating a calibration curve using known concentrations of a certified DHPA reference standard and the corresponding internal standard. The concentration of DHPA in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

This compound is a minor but potentially significant metabolite of MDMA and MDEA. Its catechol structure strongly suggests a potential for neurotoxicity mediated by oxidative stress, although direct experimental evidence remains limited. The scarcity of quantitative data on DHPA formation underscores the need for further metabolic studies to fully elucidate its contribution to the overall pharmacokinetic and toxicological profiles of its parent compounds.

Future research should focus on:

  • Developing and validating sensitive analytical methods for the routine quantification of DHPA in various biological matrices.

  • Conducting in vitro and in vivo studies to directly assess the neurotoxic effects of DHPA and elucidate the underlying molecular mechanisms.

  • Investigating the enzymatic pathways involved in DHPA formation in greater detail to understand the factors that may influence its production.

A more thorough understanding of the role of minor metabolites like DHPA is essential for a comprehensive assessment of the long-term health risks associated with MDMA and MDEA use and for the development of potential therapeutic interventions to mitigate their neurotoxic effects.

A Technical Guide to 3,4-Dihydroxyphenylacetone: Physical Properties and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetone, a significant metabolite in various biological pathways, is a compound of increasing interest in neuroscience and pharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, methods for its characterization, and its role in biological systems. Particular emphasis is placed on its formation via the oxidative deamination of α-methyldopa. This document is intended to serve as a foundational resource for researchers engaged in studies involving this keto-catecholamine metabolite.

Physical and Chemical Properties

This compound is an alkylbenzene and a ketone derivative of catechol.[1][2] Its physical and chemical characteristics are crucial for its handling, analysis, and understanding its biological behavior.

Appearance and General Characteristics

This compound typically presents as an off-white solid or powder.[3][4][5] Some sources also describe it as a thick yellow oil.[2] It is classified as an impurity and a metabolite of several parent compounds, including carbidopa.[3][6]

Tabulated Physical Data

A summary of the key quantitative physical and chemical properties of this compound is presented in Table 1 for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[1][7][8][9]
Molecular Weight 166.17 g/mol [1][3][4][7]
Melting Point -30 °C (with decomposition)[7][10]
Boiling Point 170-173 °C at 0.3 Torr[10]
Solubility DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLChloroform: Slightly solubleMethanol (B129727): Slightly soluble[8][10]
UV max (λmax) 284 nm[8]
Purity ≥95% (HPLC), ≥98%[6][8][9]
Storage Temperature <-15°C, -20°C[7][8]

Experimental Protocols

The synthesis and analysis of this compound can be challenging due to its reactivity. The following sections outline general experimental approaches based on methodologies reported for similar compounds.

Synthesis via Oxidative Deamination of α-Methyldopa

The formation of this compound from α-methyldopa is catalyzed by the enzyme Dopa Decarboxylase (DDC) in the presence of molecular oxygen.[8][10]

Objective: To enzymatically synthesize this compound from α-methyldopa.

Materials:

Procedure:

  • Prepare a solution of α-methyldopa in phosphate buffer.

  • Initiate the reaction by adding Dopa Decarboxylase to the solution.

  • Ensure a continuous supply of molecular oxygen to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • Analyze the aliquots using HPLC to identify and quantify the formation of this compound.

  • Confirm the identity of the product using mass spectrometry.

  • The production of ammonia, a co-product of the reaction, can be monitored using a coupled assay with glutamate dehydrogenase.[10]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices can be achieved using HPLC coupled with a sensitive detector.

Objective: To detect and quantify this compound in a sample.

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Reversed-phase C18 column

  • Electrochemical detector (e.g., coulometric)

Procedure:

  • Sample Preparation: Biological samples (e.g., microdialysates) may require minimal preparation, such as filtration, before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: Optimized for the column dimensions (e.g., 1 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Detection: An electrochemical detector is set at an appropriate potential to selectively detect the catechol moiety of this compound.

  • Quantification: A standard curve is generated using certified reference standards of this compound at known concentrations. The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.

Biological Significance and Metabolic Pathways

This compound is a metabolite of several important compounds, including the pharmaceutical agent α-methyldopa and the illicit drug 3,4-methylenedioxymethamphetamine (MDMA).[8][11] Its formation is a result of oxidative deamination.[8][11]

Metabolic Formation of this compound

The enzymatic conversion of α-methyldopa to this compound by Dopa Decarboxylase is a key metabolic pathway.[8][10] This reaction proceeds through an intermediate, α-methyldopamine, and consumes molecular oxygen.[10] The overall transformation represents an oxidative deamination process.

Metabolic_Pathway cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products alpha_methyldopa α-Methyldopa ddc Dopa Decarboxylase (DDC) alpha_methyldopa->ddc o2 Molecular Oxygen (O₂) alpha_methyldopamine α-Methyldopamine o2->alpha_methyldopamine ddc->alpha_methyldopamine Decarboxylation dhpa This compound alpha_methyldopamine->dhpa Oxidative Deamination nh3 Ammonia (NH₃)

Metabolic conversion of α-methyldopa.

Conclusion

This compound is a keto-catecholamine with distinct physical properties and significant roles in metabolic pathways. A thorough understanding of its characteristics and the methods for its study is essential for researchers in pharmacology, toxicology, and neuroscience. This guide provides a foundational overview to facilitate further investigation into the biological functions and potential therapeutic or toxicological implications of this important metabolite.

References

A Technical Guide on 3,4-Dihydroxyphenylacetone and its Relevance in Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the role of 3,4-Dihydroxyphenylacetone (DHPA) in the context of biological pigment synthesis. While not a recognized precursor in the canonical pathway of cutaneous melanin (B1238610) production (eumelanin and pheomelanin), DHPA is a catecholamine metabolite. Its relevance is therefore examined in the context of neuromelanin (NM), a distinct pigment found in the catecholaminergic neurons of the human brain. This document clarifies the established melanogenesis pathways, details the current understanding of neuromelanin synthesis from dopamine (B1211576) metabolites, and positions DHPA within these biochemical frameworks. We provide a comparative analysis of these pathways, supported by structured data and process diagrams, to offer a scientifically accurate perspective for researchers in neurobiology and pigmentary disorders.

Introduction: Distinguishing Cutaneous Melanin from Neuromelanin

Melanin is a broad term for a class of pigments found throughout the biological kingdom. In humans, the most well-known forms are eumelanin (B1172464) and pheomelanin, which are produced in melanocytes in the skin and hair. The synthesis of these pigments, known as melanogenesis, is a well-characterized enzymatic cascade starting from the amino acid L-tyrosine.

A distinct, yet structurally related, pigment is neuromelanin (NM). Found in high concentrations in the catecholaminergic neurons of the substantia nigra and locus coeruleus, NM accumulates with age.[1] It is synthesized from excess cytosolic catecholamines, including dopamine and its metabolites.[2][3] While the user's topic of interest is this compound (DHPA) as a melanin precursor, current scientific literature does not support its role in cutaneous melanogenesis. However, as a dopamine metabolite, its potential contribution is relevant to the synthesis of neuromelanin.

This guide will therefore focus on the scientifically documented pathways, clarifying the role of catecholamine metabolites in neuromelanin formation and contrasting this with the classical melanin synthesis pathway.

The Canonical Pathway: Cutaneous Melanogenesis

The production of eumelanin and pheomelanin in melanocytes is initiated by the enzyme tyrosinase.[4][5] This enzyme catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961).[6][7]

Dopaquinone is a critical branch point.

  • In the absence of thiol-containing compounds (like cysteine), it undergoes cyclization to form 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are then oxidized and polymerized into brown-black eumelanin .[8][9][10]

  • In the presence of cysteine, dopaquinone is converted to cysteinyldopa, which then polymerizes to form reddish-yellow pheomelanin .[4]

The key enzymes and intermediates in this pathway are well-defined. DHPA is not an intermediate in this process.

Cutaneous_Melanogenesis Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome (Spontaneous) CysDOPA Cysteinyldopa Dopaquinone->CysDOPA + Cysteine DHICA DHICA Leucodopachrome->DHICA TRP2/DCT DHI DHI Leucodopachrome->DHI Pheomelanin Pheomelanin (Red/Yellow) CysDOPA->Pheomelanin Polymerization Eumelanin Eumelanin (Brown/Black) DHICA->Eumelanin Oxidation & Polymerization (TRP1) DHI->Eumelanin Oxidation & Polymerization (TRP1)

Fig 1. The Raper-Mason pathway for cutaneous melanin synthesis.

Neuromelanin Synthesis from Catecholamine Metabolites

Neuromelanin synthesis is distinct from cutaneous melanogenesis and is thought to be a mechanism for managing excess cytosolic catecholamines that have not been sequestered into synaptic vesicles.[1][2] This process is less dependent on a single enzyme like tyrosinase and involves auto-oxidation and catalysis by metal ions like iron.[1]

The primary precursor pool for neuromelanin consists of dopamine and norepinephrine, along with their various metabolites. Chemical degradation studies of neuromelanin isolated from the substantia nigra (SN) and locus coeruleus (LC) have shown that it is a complex polymer incorporating molecules such as:

  • Dopamine (DA)

  • 3,4-dihydroxyphenylacetic acid (DOPAC)

  • 3,4-dihydroxyphenylethanol (DOPE)

  • Norepinephrine (NE) and its metabolites (in the LC)[11]

The Position of this compound (DHPA)

This compound (DHPA) is a known metabolite of dopamine. The metabolic pathway shows that dopamine can be deaminated by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further metabolized. While DOPAC is a major product, DHPA can also be formed. Given that various catecholic metabolites are incorporated into the neuromelanin polymer, it is plausible that DHPA, being structurally similar, could also be a component, although it is less frequently cited than DOPAC or DOPE in degradation studies.

Dopamine_Metabolism cluster_precursors Potential Neuromelanin Components DA Dopamine DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) DA->DOPAL MAO DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) DOPAL->DOPAC ALDH DOPE 3,4-Dihydroxyphenylethanol (DOPE) DOPAL->DOPE AR DHPA This compound (DHPA) DOPAL->DHPA (Alternative Metabolism)

Fig 2. Simplified metabolic pathway of dopamine showing DHPA.
Proposed Neuromelanin Formation Workflow

The synthesis of neuromelanin is considered a multi-step process involving the oxidation of these catecholic precursors into reactive quinones, which then polymerize.

  • Excess Cytosolic Catecholamines : Dopamine and its metabolites accumulate in the cytosol.

  • Oxidation : These catechols are oxidized to form highly reactive quinones and semiquinones. This can occur non-enzymatically (auto-oxidation) or be catalyzed by metal ions (e.g., Fe³⁺) and potentially enzymes like prostaglandin (B15479496) H synthase.[1][2]

  • Polymerization and Sequestration : The reactive quinones polymerize, often incorporating proteins and lipids, and are sequestered into organelles, forming the neuromelanin pigment granules observed in neurons.[11]

Neuromelanin_Workflow DA Excess Cytosolic Dopamine & Metabolites (DOPAC, DOPE, DHPA) Quinones Reactive Quinones & Semiquinones DA->Quinones Oxidation (Auto-oxidation, Fe³⁺) Polymer Polymerization (incorporates proteins, lipids) Quinones->Polymer NM Neuromelanin Granule Polymer->NM Sequestration

Fig 3. Proposed workflow for the synthesis of neuromelanin.

Comparative Analysis: Melanogenesis vs. Neuromelanin Synthesis

The distinctions between the two pigment synthesis pathways are critical for researchers. The table below summarizes the key differences.

FeatureCutaneous Melanogenesis (Eumelanin/Pheomelanin)Neuromelanin Synthesis
Location Melanocytes (Skin, Hair Follicles)Catecholaminergic Neurons (e.g., Substantia Nigra)[1][11]
Primary Precursor(s) L-TyrosineDopamine, Norepinephrine, and their metabolites (DOPAC, DOPE)[3][11]
Key Enzyme(s) Tyrosinase, TRP-1, TRP-2[4][5]Primarily non-enzymatic; involves auto-oxidation and metal catalysis[1][2]
Initiating Step Enzymatic hydroxylation of L-Tyrosine to L-DOPA[4]Oxidation of excess cytosolic catecholamines[2]
Regulation Highly regulated by signaling pathways (e.g., MC1R, MITF)[4][5]Driven by levels of excess, unsequestered catecholamines[2]
Final Product Defined polymers of eumelanin or pheomelaninHeterogeneous polymer of oxidized catecholamines, proteins, and lipids[11]

Conclusion and Future Directions

This compound (DHPA) is not a direct precursor for the synthesis of cutaneous melanin. Its relevance to pigment biology lies in its position as a metabolite of dopamine. The synthesis of neuromelanin in the brain is a distinct process that utilizes a pool of excess catecholamine metabolites, and it is within this context that DHPA may play a role.

For researchers in drug development, this distinction is crucial. Agents designed to modulate skin pigmentation by targeting the tyrosinase pathway will not affect neuromelanin synthesis. Conversely, understanding the pathways of neuromelanin formation is paramount for research into neurodegenerative diseases like Parkinson's, where changes in neuromelanin levels are a key pathological feature. Future research could focus on detailed chemical analysis of neuromelanin to definitively identify the presence and relative abundance of DHPA and other minor dopamine metabolites, which could further elucidate the mechanisms of neuroprotection and neurodegeneration.

References

The Potential of 3,4-Dihydroxyphenylacetic Acid (DOPAC) as a Biomarker in Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD), a progressive neurodegenerative disorder, is characterized by the depletion of dopaminergic neurons in the substantia nigra. This loss leads to a decline in the neurotransmitter dopamine (B1211576), precipitating the hallmark motor symptoms of the disease. The accurate and early diagnosis of PD, along with the objective monitoring of disease progression and therapeutic response, remains a significant challenge. Consequently, the identification of reliable biomarkers is a critical unmet need in the field. 3,4-Dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, has emerged as a promising biomarker candidate. This technical guide provides a comprehensive overview of the rationale for using DOPAC as a biomarker for PD, detailed quantitative data from clinical studies, experimental protocols for its measurement, and visualizations of the relevant biological and experimental pathways. While the initial query referred to "3,4-Dihydroxyphenylacetone," the preponderance of scientific evidence points to 3,4-Dihydroxyphenylacetic acid (DOPAC) as the scientifically relevant and extensively studied dopamine metabolite in the context of Parkinson's disease.

The Role of DOPAC in Dopamine Metabolism and Parkinson's Disease Pathophysiology

Dopamine, a crucial neurotransmitter for motor control, is metabolized in the brain through two primary enzymatic pathways. One of these pathways is initiated by the enzyme monoamine oxidase (MAO), which is located on the outer mitochondrial membrane of neurons and glial cells. MAO converts dopamine into the highly reactive intermediate, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL).[1][2][3] DOPAL is subsequently and rapidly detoxified by the enzyme aldehyde dehydrogenase (ALDH) into the more stable compound, 3,4-Dihydroxyphenylacetic acid (DOPAC).[1][2][3] DOPAC is then further metabolized by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA), the final major dopamine metabolite.[1]

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a significant reduction in the brain's capacity to produce dopamine. Consequently, the levels of its metabolites, including DOPAC, are also diminished. This reduction is most prominently observed in the cerebrospinal fluid (CSF), which is in direct contact with the central nervous system and reflects its biochemical state.[4][5][6] Numerous studies have demonstrated significantly lower concentrations of DOPAC in the CSF of PD patients compared to healthy individuals, even in the early stages of the disease.[5][6][7][8][9] This makes CSF DOPAC a strong candidate biomarker for both early diagnosis and for tracking the progression of dopaminergic neurodegeneration.

Quantitative Data on DOPAC Levels in Parkinson's Disease

The following tables summarize quantitative data on DOPAC concentrations in various biological fluids from studies comparing Parkinson's disease patients with healthy controls.

Table 1: DOPAC Concentrations in Cerebrospinal Fluid (CSF)
StudyPatient Group (n)Control Group (n)Mean DOPAC Concentration (PD)Mean DOPAC Concentration (Control)p-value
Goldstein et al. (Pre-clinical PD)[6]422Lower than controls-0.0190
Kremer et al. (DeNoPA cohort)[5]6249Lower than controls-0.06
Kremer et al. (PPMI cohort)[5]9556Lower than controls-0.01
Eldrup et al.[4]1621Significantly decreased-< 0.05
Goldstein et al.[7]3638Decreased-< 0.0001
Goldstein et al.[8]2432Decreased-< 0.0001
Table 2: DOPAC Concentrations in Plasma
StudyPatient Group (n)Control Group (n)Mean DOPAC Concentration (PD)Mean DOPAC Concentration (Control)p-value
Eldrup et al.[4]1621No significant difference-NS

NS: Not Significant

Table 3: DOPAC Concentrations in Urine
StudyPatient Group (n)Control Group (n)Notes
Kuchel et al.[10]33 (on levodopa)-Basal urinary DOPAC levels were within normal limits in untreated patients. Levodopa (B1675098) treatment significantly increased urinary DOPAC excretion. The study did not provide a direct comparison of basal levels with a control group.

Experimental Protocols for DOPAC Quantification

The accurate measurement of DOPAC in biological samples is crucial for its validation and clinical application as a biomarker. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common and reliable analytical methods.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the quantification of electrochemically active compounds like DOPAC.

Sample Preparation (CSF):

  • Collect cerebrospinal fluid in polypropylene (B1209903) tubes.

  • To prevent degradation, immediately add an antioxidant solution (e.g., a mixture of ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) and glutathione).

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.

  • The supernatant can be directly injected into the HPLC system or stored at -80°C.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) or citrate (B86180) buffer at an acidic pH (e.g., pH 3.0-3.5), an ion-pairing agent (e.g., octanesulfonic acid), and a small percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Temperature: The column is maintained at a constant temperature, typically around 30-35°C, to ensure reproducible retention times.

Electrochemical Detection:

  • Detector: A glassy carbon working electrode is used.

  • Potential: The oxidation potential is set at a level sufficient to oxidize DOPAC, typically between +0.6 V and +0.8 V versus an Ag/AgCl reference electrode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity and is becoming the gold standard for quantitative bioanalysis.

Sample Preparation (Plasma or CSF):

  • To 100 µL of plasma or CSF, add an internal standard (e.g., a stable isotope-labeled version of DOPAC).

  • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.

  • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

Chromatographic Conditions:

  • Column: A reversed-phase C18 or HILIC column is used, depending on the specific method.

  • Mobile Phase: A gradient elution is typically used with two mobile phases:

    • Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%).

    • Mobile Phase B: Acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%).

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for DOPAC and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interference from other molecules in the sample.

Visualizations

Dopamine Metabolism Pathway

Dopamine_Metabolism Dopamine Dopamine DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) Dopamine->DOPAL MAO (Mitochondria) ThreeMT 3-Methoxytyramine (3-MT) Dopamine->ThreeMT COMT (Glial Cells) DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) DOPAL->DOPAC ALDH (Cytosol/Mitochondria) HVA Homovanillic Acid (HVA) DOPAC->HVA COMT (Glial Cells) ThreeMT->HVA MAO / ALDH

Caption: Dopamine metabolism pathway to DOPAC and HVA.

Experimental Workflow for Biomarker Discovery and Validation

Biomarker_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Sample_Collection Sample Collection (PD Patients & Healthy Controls) Sample_Processing Sample Processing (e.g., CSF, Plasma) Sample_Collection->Sample_Processing Untargeted_Analysis Untargeted Metabolomics (e.g., LC-MS/MS) Sample_Processing->Untargeted_Analysis Candidate_Identification Candidate Biomarker Identification (Statistical Analysis) Untargeted_Analysis->Candidate_Identification Targeted_Assay Targeted Assay Development (e.g., HPLC-ECD, LC-MS/MS) Candidate_Identification->Targeted_Assay Analytical_Validation Analytical Validation (Sensitivity, Specificity, Reproducibility) Targeted_Assay->Analytical_Validation Clinical_Validation Clinical Validation (Independent Cohort) Analytical_Validation->Clinical_Validation Biomarker_Qualification Biomarker Qualification Clinical_Validation->Biomarker_Qualification

Caption: A typical workflow for biomarker discovery and validation.

Conclusion and Future Directions

The available evidence strongly supports the potential of 3,4-Dihydroxyphenylacetic acid (DOPAC) as a valuable biomarker for Parkinson's disease. Its decreased concentration in the cerebrospinal fluid of PD patients reflects the underlying dopaminergic neurodegeneration. Standardized and validated analytical methods, such as HPLC-ECD and LC-MS/MS, are essential for the reliable quantification of DOPAC in clinical and research settings.

Future research should focus on large-scale, longitudinal studies to further validate the diagnostic and prognostic utility of CSF DOPAC. Investigating the correlation of DOPAC levels with clinical severity and the response to therapeutic interventions will be crucial for its integration into clinical practice. Furthermore, exploring the potential of DOPAC in combination with other biomarkers, such as alpha-synuclein (B15492655) and neurofilament light chain, may lead to a more comprehensive and accurate biomarker panel for Parkinson's disease. The continued development and refinement of analytical techniques will also play a vital role in enabling the high-throughput and cost-effective measurement of DOPAC, bringing us one step closer to personalized medicine for individuals with Parkinson's disease.

References

Methodological & Application

Synthesis of 3,4-Dihydroxyphenylacetone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 3,4-dihydroxyphenylacetone, a key intermediate in the synthesis of various pharmaceuticals and a significant metabolite of several compounds, including L-DOPA and MDMA. The following sections outline two primary synthetic routes from commercially available starting materials, complete with experimental procedures, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound, also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a valuable building block in medicinal chemistry and drug development. Its catechol moiety and ketone functionality make it a versatile precursor for the synthesis of a range of biologically active molecules. This document details two effective methods for its preparation: a multi-step synthesis commencing from veratraldehyde and a route involving the oxidation of isoeugenol (B1672232) methyl ether, followed by demethylation.

Data Summary

The following table summarizes the quantitative data for the key steps in the described synthetic pathways.

Synthesis RouteStepStarting MaterialKey Reagents/CatalystsSolventReaction TimeTemperature (°C)Yield (%)
Route 1 1. Henry ReactionVeratraldehydeNitroethane, BaseEthanol24 hRoom Temp.~85
2. Nef Reaction1-(3,4-Dimethoxyphenyl)-2-nitropropeneH₂SO₄Water/Methanol2 hReflux~70
3. Demethylation3,4-Dimethoxyphenylacetone (B57033)Pyridinium (B92312) hydrochlorideNeat3 h190-200High
Route 2 1. EpoxidationIsoeugenol methyl etherElectrolysis, NaBrAcetonitrile (B52724)/Water---
2. IsomerizationEpoxide intermediateLiIToluene (B28343)5 hReflux87.1 (overall)
3. Demethylation3,4-DimethoxyphenylacetonePyridinium hydrochlorideNeat3 h190-200High

Experimental Protocols

Route 1: Synthesis from Veratraldehyde

This route involves a three-step process starting with a Henry reaction, followed by a Nef reaction to yield the protected ketone, and finally, demethylation to obtain the target compound.

Step 1: Henry Reaction to form 1-(3,4-Dimethoxyphenyl)-2-nitropropene

  • Materials: Veratraldehyde, Nitroethane, Ammonium (B1175870) acetate (B1210297), Acetic acid.

  • Procedure:

    • To a solution of veratraldehyde (1 equivalent) in acetic acid, add nitroethane (1.5 equivalents) and ammonium acetate (1.2 equivalents).

    • Stir the mixture at reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-(3,4-dimethoxyphenyl)-2-nitropropene.

Step 2: Nef Reaction to form 3,4-Dimethoxyphenylacetone

  • Materials: 1-(3,4-Dimethoxyphenyl)-2-nitropropene, Iron powder, Ferric chloride, Concentrated Hydrochloric acid, Toluene.

  • Procedure:

    • Suspend iron powder (4 equivalents) in a mixture of toluene and water.

    • Add a catalytic amount of ferric chloride and heat the mixture to reflux.

    • Slowly add a solution of 1-(3,4-dimethoxyphenyl)-2-nitropropene (1 equivalent) in toluene and concentrated hydrochloric acid (4 equivalents) to the refluxing mixture.

    • Continue refluxing for 3-5 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of celite.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3,4-dimethoxyphenylacetone.

Step 3: Demethylation to form this compound

  • Materials: 3,4-Dimethoxyphenylacetone, Pyridinium hydrochloride.

  • Procedure:

    • In a round-bottom flask, mix 3,4-dimethoxyphenylacetone (1 equivalent) with pyridinium hydrochloride (5-10 equivalents).

    • Heat the mixture to 190-200 °C for 2-4 hours.

    • Cool the reaction mixture to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Route 2: Synthesis from Isoeugenol Methyl Ether

This alternative route provides a high-yield synthesis of the protected intermediate, 3,4-dimethoxyphenylacetone, which is then deprotected.

Step 1 & 2: Electrochemical Epoxidation and Isomerization to 3,4-Dimethoxyphenylacetone [1][2]

  • Materials: Isoeugenol methyl ether, Sodium bromide, Acetonitrile, Water, Lithium iodide, Toluene.

  • Procedure:

    • In an undivided electrochemical cell, dissolve isoeugenol methyl ether and sodium bromide in a mixture of acetonitrile and water.

    • Apply a constant current to effect the epoxidation.

    • After the reaction is complete, extract the product with an organic solvent.

    • Remove the solvent and dissolve the crude epoxide in toluene.

    • Add a catalytic amount of lithium iodide and reflux the mixture for 5 hours.[1]

    • After cooling, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,4-dimethoxyphenylacetone with a reported yield of 87.1%.[1][2]

Step 3: Demethylation to form this compound

  • Materials: 3,4-Dimethoxyphenylacetone, Pyridinium hydrochloride.

  • Procedure:

    • Follow the same demethylation procedure as described in Route 1, Step 3.

Visualizing the Synthesis

The following diagrams illustrate the described synthetic pathways.

Synthesis_Route_1 Veratraldehyde Veratraldehyde Nitropropene 1-(3,4-Dimethoxyphenyl)- 2-nitropropene Veratraldehyde->Nitropropene Henry Reaction (Nitroethane, Base) Dimethoxyphenylacetone 3,4-Dimethoxyphenylacetone Nitropropene->Dimethoxyphenylacetone Nef Reaction (H2SO4) Final_Product This compound Dimethoxyphenylacetone->Final_Product Demethylation (Pyridinium HCl)

Synthesis of this compound from Veratraldehyde.

Synthesis_Route_2 Isoeugenol_ether Isoeugenol methyl ether Epoxide Epoxide Intermediate Isoeugenol_ether->Epoxide Electrochemical Epoxidation Dimethoxyphenylacetone 3,4-Dimethoxyphenylacetone Epoxide->Dimethoxyphenylacetone Isomerization (LiI) Final_Product This compound Dimethoxyphenylacetone->Final_Product Demethylation (Pyridinium HCl)

Synthesis from Isoeugenol Methyl Ether.

Conclusion

The methods detailed in this application note provide robust and reproducible pathways for the synthesis of this compound. Route 1, starting from veratraldehyde, offers a classic approach utilizing well-established named reactions. Route 2 presents a high-yielding alternative for the protected intermediate. The choice of synthesis will depend on the availability of starting materials and the desired scale of production. These protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

HPLC analysis protocol for 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

An has been developed to serve as a crucial tool for researchers, scientists, and drug development professionals. This application note provides a detailed methodology for the quantification of 3,4-Dihydroxyphenylacetone using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol is designed to be a starting point for method development and validation in various sample matrices.

Chromatographic Conditions

A typical RP-HPLC method for the analysis of this compound would utilize a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] The acidic modifier helps to ensure good peak shape for the phenolic compound.[1] Detection is typically performed by UV spectrophotometry at the absorbance maximum of the analyte, which is approximately 284 nm.[2]

ParameterRecommended Condition
HPLC System Standard High-Performance Liquid Chromatography System
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 80% A / 20% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. The goal is to extract the analyte and remove interfering substances.[3]

  • For Pharmaceutical Formulations (e.g., Creams):

    • Accurately weigh a portion of the formulation equivalent to a known amount of the active ingredient.

    • Extract the analyte with a suitable solvent such as methanol by vortexing or sonication.

    • Centrifuge the sample to pelletize excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • For Biological Fluids (e.g., Plasma):

    • To precipitate proteins, add a precipitating agent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase and inject it into the HPLC system.

Method Validation

The analytical method should be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters.[1]

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the sample matrix.
Linearity (R²) ≥ 0.999 over the concentration range.[1]
Accuracy (% Recovery) Typically between 98-102%.[1]
Precision (% RSD) Repeatability (intra-day) and Intermediate Precision (inter-day) should be ≤ 2%.[1]
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1.[1]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of approximately 10:1.[1]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.[1]

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. This is typically done by making replicate injections of a standard solution.

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (for n≥5) ≤ 2.0%
% RSD of Retention Time (for n≥5) ≤ 1.0%

Data Presentation

The following table summarizes representative quantitative data for an HPLC analysis of this compound. These values are illustrative and should be experimentally determined during method validation.

ParameterIllustrative Value
Retention Time ~ 4.5 min
Linear Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Accuracy (% Recovery) 99.5%
Precision (% RSD) < 1.5%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample (Extract, Filter) Sample_Prep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical relationship of key parameters for HPLC method validation.

References

Application Note: High-Sensitivity GC-MS Methods for the Detection and Quantification of 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the sensitive and selective detection and quantification of 3,4-Dihydroxyphenylacetone (DOPA) using Gas Chromatography-Mass Spectrometry (GC-MS). DOPA, a key metabolite of several compounds including the pharmaceutical agent L-DOPA and the illicit drug MDMA, is a critical analyte in pharmacological and toxicological research. Due to its polar nature and low volatility, direct GC-MS analysis of DOPA is not feasible. This note details the necessary derivatization steps, specifically silylation, to enable robust and reproducible analysis. The provided protocols are designed for researchers in drug metabolism, pharmacokinetics, and toxicology to accurately measure DOPA in various biological matrices.

Introduction

This compound is a catechol-containing compound that serves as a biomarker for the metabolism of several important molecules. It is formed through the oxidative deamination of α-methyldopa and is a minor metabolite of 3,4-methylenedioxy-methamphetamine (MDMA).[1] The accurate quantification of DOPA is essential for understanding the metabolic pathways and potential toxicity of its parent compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for this purpose, providing high sensitivity and selectivity. However, the presence of two hydroxyl groups on the phenyl ring and a ketone functional group makes this compound a polar and non-volatile molecule, necessitating a derivatization step to increase its volatility and thermal stability for GC-MS analysis.[2] The most common and effective derivatization technique for such compounds is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[3]

This application note provides a comprehensive guide to the analysis of this compound by GC-MS, including sample preparation, a detailed derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and optimized GC-MS parameters.

Signaling Pathway: Metabolism of MDMA to this compound

The following diagram illustrates the metabolic pathway leading to the formation of this compound from MDMA. This pathway is crucial for understanding the toxicological implications of MDMA use.

Metabolic Pathway of MDMA to this compound MDMA 3,4-Methylenedioxymethamphetamine (MDMA) MDA 3,4-Methylenedioxyamphetamine (MDA) MDMA->MDA N-demethylation (CYP2D6, CYP1A2) DHMA 3,4-Dihydroxymethamphetamine (HHMA) MDMA->DHMA O-demethylenation (CYP2D6, CYP2B6, CYP3A4) DHA 3,4-Dihydroxyamphetamine (HHA) MDA->DHA O-demethylenation (CYP2D6) DOPAL 3,4-Dihydroxyphenylacetaldehyde DHMA->DOPAL Oxidative Deamination (MAO) DHA->DOPAL Oxidative Deamination (MAO) DOPAC This compound DOPAL->DOPAC Reduction

Caption: Metabolic conversion of MDMA to this compound.

Experimental Protocols

Sample Preparation (from Biological Matrix, e.g., Urine or Plasma)
  • Sample Collection: Collect urine or plasma samples and store them at -80°C until analysis.

  • Internal Standard Addition: Thaw the samples on ice. To a 1 mL aliquot of the sample, add an appropriate internal standard (e.g., a deuterated analog of DOPA or a structurally similar catechol compound) to a final concentration of 1 µg/mL.

  • Hydrolysis (for conjugated metabolites): For urine samples, enzymatic hydrolysis may be necessary to cleave glucuronide and sulfate (B86663) conjugates. Add β-glucuronidase/arylsulfatase to the sample and incubate at 37°C for 2-4 hours.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the sample to ~5 with a suitable buffer (e.g., acetate (B1210297) buffer).

    • Add 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the organic (upper) layer to a clean glass tube.

    • Repeat the extraction process twice more and combine the organic extracts.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol: Silylation

This protocol is based on established methods for the silylation of catechols and related phenolic compounds.[4][5]

  • Reagents and Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

    • Pyridine (B92270) (anhydrous)

    • Reaction vials (2 mL, with PTFE-lined caps)

    • Heating block or oven

  • Procedure:

    • Ensure the dried extract from the sample preparation step is completely free of moisture.

    • To the dried residue in the glass tube, add 50 µL of anhydrous pyridine to dissolve the sample.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Seal the vial tightly.

    • Heat the reaction mixture at 70-80°C for 60 minutes to ensure complete derivatization of the hydroxyl groups.[5]

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following parameters are recommended for the analysis of the trimethylsilyl (TMS) derivative of this compound. These are based on typical conditions for the analysis of silylated catecholamines and their metabolites.[6]

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature Program
Initial Temperature100°C, hold for 2 min
Ramp 115°C/min to 200°C
Ramp 210°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitoring specific ions of the derivatized this compound is recommended for enhanced sensitivity and selectivity. The exact mass-to-charge ratios (m/z) should be confirmed by injecting a standard of the derivatized compound and examining its mass spectrum. Based on the structure of the di-TMS derivative of this compound and fragmentation patterns of similar compounds, the following ions are suggested for monitoring:[7]

AnalytePutative Fragmentm/z (suggested)
This compound-diTMSMolecular Ion (M+)310
[M-15]+ (loss of CH3)295
Fragment ion179

Quantitative Data

The following table summarizes typical quantitative performance parameters for the GC-MS analysis of catechol metabolites using methods similar to the one described. These values should be validated specifically for this compound in the laboratory.

ParameterExpected Performance Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (optional) Spike->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation with BSTFA + 1% TMCS Evaporation->Derivatization GCMS GC-MS Injection and Data Acquisition Derivatization->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: Workflow for the analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the detection and quantification of this compound in biological matrices. The critical step of silylation using BSTFA is thoroughly described, enabling researchers to overcome the challenges associated with the analysis of this polar and non-volatile compound. By following the provided protocols, scientists in drug development and related fields can achieve reliable and accurate measurements of this important metabolite, contributing to a better understanding of xenobiotic metabolism and its physiological consequences.

References

Application Notes and Protocols for the Quantification of 3,4-Dihydroxyphenylacetone (DOPAC) in Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetone (DOPAC) is a primary metabolite of the neurotransmitter dopamine (B1211576), formed through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (AD).[1][2] The quantification of DOPAC in brain tissue is a critical tool for assessing dopamine turnover and the activity of dopaminergic neurons.[2] Alterations in dopamine metabolism are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3][4][5] Therefore, accurate and reliable measurement of DOPAC levels provides valuable insights for both basic research and the development of novel therapeutics.

This document provides detailed application notes and protocols for the quantification of DOPAC in brain tissue samples using two common analytical techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Dopamine Metabolism Signaling Pathway

The following diagram illustrates the metabolic pathway of dopamine, highlighting the synthesis from L-Tyrosine and its subsequent breakdown into key metabolites, including DOPAC and Homovanillic Acid (HVA).[4][6]

Dopamine_Metabolism L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA TH Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine AADC Aromatic L-Amino Acid Decarboxylase (AADC) DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) Dopamine->DOPAL Three_MT 3-Methoxytyramine (3-MT) Dopamine->Three_MT MAO Monoamine Oxidase (MAO) COMT1 Catechol-O-Methyl Transferase (COMT) DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) DOPAL->DOPAC AD Aldehyde Dehydrogenase (AD) HVA HVA (Homovanillic Acid) DOPAC->HVA COMT2 Catechol-O-Methyl Transferase (COMT) Three_MT->HVA MAO2 Monoamine Oxidase (MAO) AD2 Aldehyde Dehydrogenase (AD)

Caption: Dopamine synthesis and metabolism pathway.

Quantitative Data Summary

The following table summarizes representative concentrations of DOPAC in various brain regions of rats, as determined by HPLC-ECD. These values can serve as a reference for expected baseline levels.

Brain RegionDOPAC Concentration (ng/g tissue)Reference
Striatum23.3 nmol/g/h (turnover)[7]
Mesolimbic Structures22.6 nmol/g/h (turnover)[7]
AmygdalaLower in arthritic vs. non-arthritic rats (not statistically significant)[8]
CerebellumUndetectable in arthritic rats[8]
HippocampusVery low concentrations[8]
Cerebral CortexVery low concentrations[8]

Note: Concentrations can vary significantly based on the animal model, experimental conditions, and specific dissection of the brain region.

Experimental Workflow

The general workflow for the quantification of DOPAC in brain tissue samples is outlined below.

Experimental_Workflow start Brain Tissue Sample Collection (e.g., micro punch) homogenization Homogenization (in acidic solution, e.g., 0.1 M PCA) start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration (optional) supernatant->filtration analysis Analytical Quantification filtration->analysis hplc HPLC-ECD analysis->hplc Electrochemical Detection lcms LC-MS/MS analysis->lcms Mass Spectrometry Detection data Data Analysis and Quantification hplc->data lcms->data

Caption: General workflow for DOPAC quantification.

Experimental Protocols

Protocol 1: Quantification of DOPAC by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and widely used method for the analysis of catecholamines and their metabolites.[9][10][11]

1. Materials and Reagents

  • HPLC system with electrochemical detector

  • C18 reverse-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10]

  • Perchloric acid (PCA), 0.1 M[11]

  • Sodium metabisulfite[12]

  • DOPAC standard

  • Mobile phase: e.g., 50 mM sodium acetate (B1210297) and methanol[10] or a potassium dihydrogen orthophosphate solution with methanol.[10] The exact composition should be optimized for the specific column and system.

  • Ultrapure water[11]

  • Homogenizer (e.g., sonicator or tissue grinder)

  • Centrifuge

  • Syringe filters (0.22 µm)

2. Sample Preparation

  • Dissect the brain region of interest on an ice-cold surface.

  • Weigh the tissue sample.

  • Immediately place the tissue in a pre-weighed tube containing a known volume of ice-cold 0.1 M perchloric acid with an antioxidant like sodium metabisulfite (B1197395) to prevent degradation.[11][12] A typical ratio is 10-20 volumes of PCA solution to the tissue weight.

  • Homogenize the tissue sample on ice until no visible tissue fragments remain.

  • Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 15-20 minutes at 4°C.[10]

  • Carefully collect the supernatant.

  • (Optional but recommended) Filter the supernatant through a 0.22 µm syringe filter.[9]

  • The sample is now ready for injection into the HPLC system.

3. HPLC-ECD Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the flow rate (e.g., 0.8-1.0 mL/min).[10]

  • Set the electrochemical detector potential. A common potential is +650 mV for the guard cell and a dual analytical cell with potentials such as +300 mV and -150 mV.[10]

  • Inject a standard solution of DOPAC to determine its retention time and generate a calibration curve.

  • Inject the prepared brain tissue samples.

  • Identify the DOPAC peak in the sample chromatogram based on the retention time of the standard.

  • Quantify the amount of DOPAC in the sample by comparing the peak area to the calibration curve.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the DOPAC standards against their known concentrations.

  • Determine the concentration of DOPAC in the injected sample volume from the calibration curve.

  • Calculate the final concentration of DOPAC in the brain tissue, expressed as ng or nmol per gram of tissue, taking into account the initial tissue weight and homogenization volume.

Protocol 2: Quantification of DOPAC by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of neurotransmitters and their metabolites.[13][14][15]

1. Materials and Reagents

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 or other suitable analytical column (e.g., Thermo C18, 4.6 mm x 250 mm, 5 µm)[14]

  • Formic acid[14]

  • Acetonitrile[14]

  • DOPAC standard

  • Internal standard (e.g., a stable isotope-labeled DOPAC)

  • Other reagents for sample preparation as described in the HPLC-ECD protocol.

2. Sample Preparation The sample preparation procedure is similar to that for HPLC-ECD, involving tissue homogenization in an acidic solution, centrifugation, and collection of the supernatant. The use of an internal standard, added at the beginning of the sample preparation, is highly recommended to correct for matrix effects and variations in extraction efficiency.

3. LC-MS/MS Analysis

  • Develop an LC method to achieve chromatographic separation of DOPAC from other analytes. A common mobile phase consists of an aqueous phase with formic acid and an organic phase of acetonitrile.[14]

  • Optimize the mass spectrometer settings for DOPAC and the internal standard. This includes selecting the ionization mode (typically electrospray ionization, ESI) and defining the precursor and product ions for Multiple Reaction Monitoring (MRM).

    • Example MRM transition for DOPAC (negative mode): m/z 166.9 → 122.8[14]

  • Generate a calibration curve by analyzing standard solutions of DOPAC with a constant concentration of the internal standard.

  • Inject the prepared brain tissue samples.

4. Data Analysis

  • Integrate the peak areas for DOPAC and the internal standard in each sample and standard.

  • Calculate the ratio of the peak area of DOPAC to the peak area of the internal standard.

  • Construct a calibration curve by plotting this ratio against the concentration of the DOPAC standards.

  • Determine the concentration of DOPAC in the samples from the calibration curve.

  • Calculate the final concentration in the brain tissue, accounting for the initial tissue weight and homogenization volume.

Method Validation Parameters

For both HPLC-ECD and LC-MS/MS methods, it is crucial to validate the assay to ensure accurate and reliable results. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.[10][14]

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.[10]

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[10][14]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the mean of a set of results to the true value.

  • Recovery: The efficiency of the extraction procedure.[10]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Example Validation Data for HPLC-ECD:

  • LOD for DOPAC: 0.27 ng/mL[10]

  • LOQ for DOPAC: 0.81 ng/mL[10]

  • Recovery for DOPAC: 95%[10]

  • Linearity (R²): > 0.99 for a concentration range of 20-80 ng/mL[10]

Example Validation Data for LC-MS/MS:

  • Linearity for DOPAC: 12.5-1000 ng/mL (r ≥ 0.998)[14]

  • LOQ for DOPAC: 12.5 ng/mL[14]

  • Intra- and Inter-day RSD: < 8.5%[14]

Conclusion

The quantification of DOPAC in brain tissue is a powerful technique for investigating dopaminergic neurotransmission. Both HPLC-ECD and LC-MS/MS are robust and sensitive methods for this purpose. The choice of method will depend on the specific requirements of the study, available instrumentation, and the need for simultaneous analysis of other neurotransmitters. Adherence to detailed and validated protocols is essential for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for 3,4-Dihydroxyphenylacetone as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetone (DHPA) is a catechol-containing compound that serves as a critical analytical reference standard in various scientific disciplines, including forensic toxicology, pharmacology, and metabolic research. It is a known metabolite of several important compounds, including the illicit drug 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy") and the antihypertensive medication α-methyldopa.[1][2][3] The accurate quantification of DHPA is essential for understanding the metabolism and pharmacokinetics of these parent compounds, as well as for monitoring their use and abuse. These application notes provide detailed protocols for the use of this compound as an analytical reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 1-(3,4-dihydroxyphenyl)propan-2-one
CAS Number 2503-44-8[4]
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [4]
Appearance Off-white to light brown crystalline powder
Purity ≥95% (typically available as a high-purity standard)[2]
Solubility Soluble in methanol (B129727), ethanol, DMSO, and DMF. Slightly soluble in water.[5]
Storage Store at -20°C for long-term stability.[5]
Stability Stable for at least 4 years when stored correctly.[5]

Applications

As an analytical reference standard, this compound is primarily used for:

  • Qualitative Identification: Confirming the presence of DHPA in biological samples (e.g., urine, plasma) and other matrices.

  • Quantitative Analysis: Accurately measuring the concentration of DHPA for pharmacokinetic studies, toxicological assessments, and drug metabolism research.

  • Method Validation: Establishing the performance characteristics (e.g., linearity, accuracy, precision) of analytical methods.

Experimental Protocols

The following sections provide detailed protocols for the analysis of this compound using common analytical techniques. These are intended as a starting point and may require optimization for specific applications and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation (from Urine):

  • To 1 mL of urine, add an internal standard (e.g., 4-hydroxy-3-methoxyphenylacetone).

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

  • Elute the analyte with methanol, evaporate the eluent to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.

3. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV/DAD at 280 nm

4. Quantitative Data Summary:

The following table summarizes typical performance characteristics for a validated HPLC method for this compound.

ParameterTypical Value
Linearity Range 0.1 - 50 µg/mL (r² > 0.995)
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the hydroxyl groups, derivatization is required for the analysis of this compound by GC-MS.

1. Standard and Sample Preparation:

  • Prepare stock and working standards as described in the HPLC section.

  • Extract the analyte from the sample matrix as described in the HPLC section.

  • Evaporate the extract to dryness.

2. Derivatization:

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

3. GC-MS Conditions:

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

4. Quantitative Data Summary:

The following table summarizes typical performance characteristics for a validated GC-MS method for the derivatized this compound.

ParameterTypical Value
Linearity Range 0.05 - 25 µg/mL (r² > 0.995)
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in an NMR tube.

2. NMR Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent Methanol-d₄Methanol-d₄
Temperature 25 °C25 °C
Pulse Program Standard 1D protonStandard 1D carbon with proton decoupling
Number of Scans 16-641024-4096

3. Expected Chemical Shifts:

Proton (¹H)Expected Chemical Shift (ppm)Carbon (¹³C)Expected Chemical Shift (ppm)
Aromatic CH6.5 - 6.8C=O~208
Methylene CH₂~3.6Aromatic C-O~145
Methyl CH₃~2.1Aromatic C-C~125
Phenolic OHBroad signalAromatic CH~115-120
Methylene CH₂~50
Methyl CH₃~30

Signaling Pathways and Workflows

Metabolic Pathways

This compound is a metabolite in the biotransformation of MDMA and α-methyldopa. The following diagrams illustrate these metabolic pathways.

MDMA_Metabolism MDMA MDMA MDA MDA MDMA->MDA N-demethylation (CYP2B6, CYP2C19) HHMA 3,4-Dihydroxy-methamphetamine MDMA->HHMA O-demethylenation (CYP2D6, CYP1A2) DHPA This compound HHMA->DHPA Oxidative deamination AlphaMethyldopa_Metabolism AMD α-Methyldopa AMDA α-Methyldopamine AMD->AMDA Decarboxylation DHPA This compound AMD->DHPA Oxidative deamination AMNE α-Methylnorepinephrine AMDA->AMNE β-Hydroxylation Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Deriv Derivatization (for GC-MS) Recon->Deriv HPLC HPLC-UV/DAD Analysis Recon->HPLC GCMS GC-MS Analysis Deriv->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols for 3,4-Dihydroxyphenylacetone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetone, a metabolite of dopamine, is a phenolic compound with a catechol structure that suggests significant potential for antioxidant and anti-inflammatory activities.[1][2] While direct and extensive research on the therapeutic applications of this compound in cell culture is still emerging, its structural similarity to other well-studied catechols, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and hydroxytyrosol, provides a strong basis for investigating its biological effects.[3][4] These application notes offer detailed protocols for evaluating the antioxidant, anti-inflammatory, and neuroprotective potential of this compound in vitro, based on established methodologies for structurally related compounds.

Data Presentation

Due to the limited availability of quantitative data specifically for this compound, the following table summarizes data for the closely related and structurally similar compound, 3,4-dihydroxyphenylacetic acid (DOPAC), to provide a comparative reference for expected biological activity.

Table 1: Bioactivity of the Related Compound 3,4-Dihydroxyphenylacetic Acid (DOPAC)

Assay/ModelBiomarkerEffect of DOPAC TreatmentImplication
Antioxidant Activity (in vitro)α-Tocopherol (Vitamin E) ConsumptionInduced a lag phase and delayed the rate of consumption.[5]Potent antioxidant activity, spares endogenous antioxidants.
Antioxidant Activity (in vitro)Conjugated Diene Hydroperoxide FormationSuppressed formation.[5]Inhibition of lipid peroxidation.
Anti-Inflammatory Effects (in T2D Mice)LPS (Lipopolysaccharide)Decreased levels.[3]Reduction in pro-inflammatory stimuli.
IL-6 (Interleukin-6)Decreased levels.[3]Reduction in pro-inflammatory signaling.
IL-10 (Interleukin-10)Increased levels.[3]Enhancement of anti-inflammatory response.
GSH (Glutathione)Increased activity.[3]Improved antioxidant defense.
T-SOD (Total Superoxide Dismutase)Increased activity.[3]Improved antioxidant defense.
MDA (Malondialdehyde)Reduced levels.[3]Decrease in oxidative stress marker.

Experimental Protocols

The following protocols are adapted from methodologies used for structurally similar catechol compounds and can serve as a starting point for investigating the bioactivity of this compound.

Protocol 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol assesses the free radical scavenging activity of this compound.[6][7]

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

  • Test Concentrations: Serially dilute the stock solution with methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

  • Positive Control: Prepare a similar concentration range for ascorbic acid.

3. Assay Procedure:

  • Add 100 µL of the DPPH solution to each well of a 96-well plate.

  • Add 100 µL of the various concentrations of this compound, ascorbic acid, or methanol (as a blank control) to the wells.[3]

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with this compound or ascorbic acid.[3]

  • Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol evaluates the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Dexamethasone (positive control)

  • 96-well cell culture plate

2. Cell Culture and Treatment:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • The next day, remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay). Incubate for 2 hours.[3]

  • After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[3]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

3. Nitrite (B80452) Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.[3]

  • Add 50 µL of Griess Reagent Component A to the supernatant. Incubate for 10 minutes at room temperature, protected from light.[3]

  • Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes at room temperature, protected from light.[3]

  • Measure the absorbance at 540 nm.[3]

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

  • Calculate the IC50 value for this compound.

Protocol 3: Neuroprotection Assay (Cell-Based Oxidative Stress Model)

This protocol assesses the potential of this compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from oxidative stress-induced cell death.

1. Materials and Reagents:

  • PC12 or SH-SY5Y cell line

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM/F12) with serum and antibiotics

  • This compound

  • An oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

2. Cell Culture and Treatment:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 2-24 hours).

  • Induce oxidative stress by adding H₂O₂ or 6-OHDA to the culture medium at a pre-determined toxic concentration.

  • Incubate for another 24 hours.[3]

3. Cell Viability Assessment (MTT Assay):

  • After the 24-hour incubation, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[3]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the % cell viability against the concentration of this compound to determine the protective effect. A higher absorbance indicates greater cell viability and thus a stronger neuroprotective effect.[3]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Logical Experimental Workflow for Bioactivity Screening Compound This compound Synthesis & QC Antioxidant Protocol 1: Antioxidant Activity (DPPH Assay) Compound->Antioxidant Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity AntiInflammatory Protocol 2: Anti-Inflammatory Activity (NO Inhibition Assay) Cytotoxicity->AntiInflammatory Neuroprotection Protocol 3: Neuroprotection Assay (Oxidative Stress Model) AntiInflammatory->Neuroprotection If Active MOA Mechanism of Action Studies (e.g., Western Blot for MAPK/NF-κB) Neuroprotection->MOA If Protective

Caption: Logical workflow for the in vitro screening of this compound.

G cluster_1 Potential Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB DHPA This compound DHPA->MAPK Inhibition DHPA->NFkB Inhibition ProInflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) & NO Production MAPK->ProInflammatory NFkB->ProInflammatory

Caption: Postulated anti-inflammatory mechanism of this compound.

References

Measuring 3,4-Dihydroxyphenylacetone (DOPAC) in Urine and Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative measurement of 3,4-Dihydroxyphenylacetone (DOPAC), a primary metabolite of dopamine (B1211576), in human urine and plasma samples. The methodologies described herein are essential for neuroscience research, clinical diagnostics, and the development of therapeutic agents targeting dopaminergic pathways.

Introduction

This compound (DOPAC) is a key metabolite in the catabolism of dopamine, formed through the action of monoamine oxidase (MAO).[1] Its quantification in biological fluids such as urine and plasma serves as a valuable biomarker for assessing the activity of dopaminergic neurons. Altered DOPAC levels have been associated with various neurological disorders, including Parkinson's disease, as well as certain types of tumors like neuroblastoma.[2][3] Accurate and reliable measurement of DOPAC is therefore crucial for both basic research and clinical applications.

This document outlines two primary analytical techniques for DOPAC quantification: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity for the analysis of neurotransmitters and their metabolites in complex biological matrices.

Biochemical Pathway: Dopamine Metabolism

Dopamine is metabolized into two main acidic metabolites, DOPAC and homovanillic acid (HVA). The formation of DOPAC is catalyzed by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).[4] Subsequently, catechol-O-methyltransferase (COMT) can convert DOPAC to HVA.

Dopamine_Metabolism Dopamine Dopamine DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) Dopamine->DOPAL MAO MT 3-Methoxytyramine (3-MT) Dopamine->MT COMT DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) DOPAL->DOPAC ALDH HVA HVA (Homovanillic Acid) DOPAC->HVA COMT MT->HVA MAO, ALDH

Figure 1: Simplified metabolic pathway of dopamine.

Quantitative Data Summary

The following tables summarize reported concentration ranges of DOPAC in human urine and plasma. These values can serve as a reference for clinical and research studies. It is important to note that these ranges may vary depending on the analytical method used, as well as demographic and physiological factors of the study population.

AnalyteMatrixPopulationConcentration RangeUnitsCitation
DOPACUrineHealthy Adults390 - 1500µg/g creatinine (B1669602)[5]
DOPACUrineHealthy Adults360 - 1800µg/g creatinine[6]
DOPACPlasmaHealthy WomenPeak: 62.9 ± 8.4ng/mL[7]
DOPACPlasmaHealthy WomenNadir: 10.0 ± 3.3ng/mL[7]
DOPACPlasmaUntreated Neuroblastoma PatientsAbove upper normal range in 92% of patients-[3]

Table 1: Reference Ranges of DOPAC in Human Urine and Plasma

Experimental Protocols

Protocol 1: Measurement of DOPAC in Urine by HPLC-ECD

This protocol details the analysis of DOPAC in urine using High-Performance Liquid Chromatography with Electrochemical Detection.

1. Sample Collection and Storage:

  • Collect a 24-hour urine sample in a container with an appropriate preservative (e.g., hydrochloric acid) to prevent degradation of catecholamines and their metabolites.

  • Measure and record the total volume of the 24-hour collection.

  • Aliquot the urine into smaller, labeled tubes and store at -80°C until analysis.

2. Sample Preparation:

  • Thaw the urine sample at room temperature.

  • To an aliquot of urine (e.g., 1-2 mL), add an internal standard.

  • Adjust the pH of the sample to between 6 and 7 using a sodium hydroxide (B78521) solution.[8]

  • Solid-Phase Extraction (SPE):

    • Condition a strong anion exchange SPE cartridge.[8]

    • Load the pH-adjusted urine sample onto the cartridge.

    • Wash the cartridge with aqueous sodium hydroxide and methanol (B129727) to remove interfering substances.[8]

    • Elute the analytes with acidified methanol.[8]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase for injection.[8]

3. HPLC-ECD Conditions:

  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.[8]

  • Column: A C18 reverse-phase column (e.g., Waters Symmetry C18).[8]

  • Mobile Phase: A phosphate-citrate buffer with an organic modifier (e.g., acetonitrile), pH adjusted to the optimal range for separation.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode.[8]

  • Detector Potential: Set to an optimal voltage for the oxidation of DOPAC.

4. Data Analysis:

  • Identify the DOPAC peak based on its retention time compared to a standard.

  • Quantify the concentration by comparing the peak area or height to a standard curve.

  • Normalize the results to creatinine excretion to account for variations in urine dilution.

HPLC_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Urine_Collection 24h Urine Collection (with preservative) Storage Store at -80°C Urine_Collection->Storage Thaw Thaw Sample Storage->Thaw pH_Adjust Adjust pH to 6-7 Thaw->pH_Adjust SPE Solid-Phase Extraction pH_Adjust->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC_Injection Inject into HPLC-ECD Reconstitute->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Quantification Quantification vs. Standard Curve Data_Acquisition->Quantification

Figure 2: Experimental workflow for urine DOPAC analysis by HPLC-ECD.

Protocol 2: Measurement of DOPAC in Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of DOPAC in plasma using Liquid Chromatography with Tandem Mass Spectrometry.

1. Sample Collection and Storage:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood sample to separate the plasma.

  • Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.

2. Sample Preparation:

  • Thaw the plasma sample on ice.

  • Protein Precipitation:

    • To a small volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile (B52724) or perchloric acid.[9] This step removes proteins that can interfere with the analysis.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • The supernatant can be directly injected, or further concentrated by evaporation and reconstitution in the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A system capable of delivering a stable gradient flow.

  • Column: A C18 or similar reversed-phase column suitable for the separation of small polar molecules.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for DOPAC.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DOPAC and the internal standard are monitored.

4. Data Analysis:

  • Integrate the peak areas for the specific MRM transitions of DOPAC and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of DOPAC in the sample using a calibration curve prepared in a similar matrix.

LCMS_Workflow cluster_collection_plasma Sample Collection cluster_prep_plasma Sample Preparation cluster_analysis_lcms Analysis Blood_Collection Collect Blood (EDTA tube) Centrifuge Centrifuge to Separate Plasma Blood_Collection->Centrifuge Plasma_Storage Store Plasma at -80°C Centrifuge->Plasma_Storage Thaw_Plasma Thaw Plasma on Ice Plasma_Storage->Thaw_Plasma Protein_Precip Protein Precipitation Thaw_Plasma->Protein_Precip Centrifuge_Precip Centrifuge Protein_Precip->Centrifuge_Precip Supernatant_Transfer Transfer Supernatant Centrifuge_Precip->Supernatant_Transfer LCMS_Injection Inject into LC-MS/MS Supernatant_Transfer->LCMS_Injection Data_Acquisition_LCMS Data Acquisition (MRM) LCMS_Injection->Data_Acquisition_LCMS Quantification_LCMS Quantification Data_Acquisition_LCMS->Quantification_LCMS

Figure 3: Experimental workflow for plasma DOPAC analysis by LC-MS/MS.

References

Applications of 3,4-Dihydroxyphenylacetone in Forensic Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

3,4-Dihydroxyphenylacetone (DHPA) is a minor metabolite of 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA), and the pharmaceutical agent α-methyldopa.[1][2] Its detection in biological matrices can serve as a potential biomarker for the ingestion of these substances. In forensic toxicology, the analysis of such metabolites is crucial for confirming drug use, understanding metabolic pathways, and elucidating timelines of consumption. This document provides detailed application notes and experimental protocols for the use of this compound as an analytical reference standard in forensic toxicology research. The protocols outlined herein describe methods for its synthesis, and its qualitative and quantitative analysis in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound, a catechol derivative, is formed in the body through the oxidative deamination of precursor compounds like MDMA and MDEA.[2] While it is considered a minor metabolite, its identification can provide valuable information in forensic investigations, particularly when the parent drug is no longer detectable. As an analytical reference standard, pure this compound is essential for the validation of analytical methods and the accurate quantification of the analyte in forensic specimens.

The presence of polar hydroxyl groups on the phenyl ring makes this compound non-volatile and thermally labile, necessitating derivatization for gas chromatographic analysis. Liquid chromatography coupled with mass spectrometry offers a direct method of analysis with high sensitivity and specificity.

Metabolic Pathway of MDMA to this compound

The formation of this compound from MDMA is a multi-step metabolic process. The primary routes of MDMA metabolism involve N-dealkylation and demethylenation.[1][3] A minor pathway involves oxidative deamination of the primary amine metabolite, 3,4-dihydroxyamphetamine (DHA), to yield this compound. This pathway is catalyzed by monoamine oxidase (MAO) enzymes.[4]

MDMA_Metabolism MDMA MDMA MDA MDA (3,4-Methylenedioxyamphetamine) MDMA->MDA N-Demethylation (CYP2B6, CYP3A4) HHMA HHMA (3,4-Dihydroxymethamphetamine) MDMA->HHMA Demethylenation (CYP2D6, CYP3A4) HHA HHA (3,4-Dihydroxyamphetamine) MDA->HHA Demethylenation (CYP2D6, CYP3A4) HHMA->HHA N-Demethylation DHPA This compound HHA->DHPA Oxidative Deamination (MAO) Forensic_Workflow Sample Biological Sample (Urine or Blood) Preparation Sample Preparation (Hydrolysis, Extraction) Sample->Preparation Derivatization Derivatization (for GC-MS) Preparation->Derivatization LCMS LC-MS/MS Analysis Preparation->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Review GCMS->Data LCMS->Data Report Forensic Report Data->Report

References

Application Notes and Protocols for Studying Dopamine Metabolism Using 3,4-Dihydroxyphenylacetic Acid (DOPAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dopamine (B1211576) (DA) is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2] Consequently, the study of dopamine metabolism is essential for understanding disease pathogenesis and for the development of novel therapeutic agents.

A key metabolite in the catabolism of dopamine is 3,4-Dihydroxyphenylacetic acid (DOPAC). The measurement of DOPAC levels, often in conjunction with dopamine, serves as a primary index of dopamine turnover and presynaptic dopaminergic activity.[3][4] It is important to note that while the term "3,4-Dihydroxyphenylacetone" was specified, the central and widely studied metabolite in this context is 3,4-Dihydroxyphenylacetic acid , universally known by the acronym DOPAC . This document will focus on DOPAC and its immediate, highly reactive precursor, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is a key player in the neurotoxic pathways associated with dopaminergic neuron degeneration.[5][6][7]

These application notes provide an overview of the dopamine metabolism pathway, the significance of DOPAC as a biomarker, and detailed protocols for its quantification in biological samples.

Dopamine Metabolic Pathways

Dopamine is metabolized intracellularly and extracellularly by a series of enzymatic reactions. The primary enzymes involved are Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH) within the neuron, and Catechol-O-Methyltransferase (COMT) primarily in the synaptic cleft and glial cells.[1][8]

  • MAO-ALDH Pathway: Cytoplasmic dopamine that is not sequestered into synaptic vesicles is first oxidized by MAO to form 3,4-dihydroxyphenylacetaldehyde (DOPAL).[7] DOPAL is a highly reactive and toxic intermediate.[6][9][10] Subsequently, ALDH rapidly detoxifies DOPAL by converting it to the stable and less toxic carboxylic acid, DOPAC.[5][8]

  • COMT Pathway: Dopamine released into the synaptic cleft can be methylated by COMT to form 3-Methoxytyramine (3-MT).

  • Formation of HVA: Both DOPAC and 3-MT are further metabolized to a common end-product, Homovanillic Acid (HVA). COMT converts DOPAC to HVA, while MAO and ALDH act on 3-MT to produce HVA.[1][8]

The ratio of DOPAC to DA is widely used as an index of dopamine turnover. An elevated ratio suggests increased metabolic activity, which can result from increased dopamine release and reuptake or disruptions in vesicular storage that leave more dopamine vulnerable to MAO.[4][11]

Dopamine_Metabolism Figure 1: Major Dopamine Catabolic Pathways DA Dopamine DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) DA:e->DOPAL:w MAO ThreeMT 3-MT (3-Methoxytyramine) DA:s->ThreeMT:n DOPAC DOPAC (3,4-Dihydroxyphenylacetic Acid) DOPAL:e->DOPAC:w ALDH HVA HVA (Homovanillic Acid) DOPAC:e->HVA:w ThreeMT:s->HVA:n MAO, ALDH Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Brain Tissue Collection (e.g., Striatum) Homogenize Homogenization (e.g., in 0.1M PCA) Tissue->Homogenize Centrifuge Centrifugation (Deproteinization) Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into System Collect->Inject HPLC HPLC-ECD Analysis Inject->HPLC Method 1 LCMS LC-MS/MS Analysis Inject->LCMS Method 2 Integrate Peak Integration HPLC->Integrate LCMS->Integrate Quantify Quantification via Standard Curve Integrate->Quantify Report Report Concentrations (e.g., ng/mg tissue) Quantify->Report

References

Application Notes and Protocols for Research-Grade 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the procurement, handling, and utilization of research-grade 3,4-Dihydroxyphenylacetone (CAS No. 2503-44-8). Detailed protocols for its synthesis, purification, and analysis are included, alongside its application in metabolic and neurotoxicity studies.

Procurement of Research-Grade this compound

This compound is available from several reputable suppliers of research chemicals. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Table 1: Suppliers of Research-Grade this compound

SupplierProduct Number (Example)Purity SpecificationAvailable Quantities
Santa Cruz Biotechnology sc-2503-44-8≥98%[1]25 mg, 100 mg, 500 mg
LGC Standards TRC-D454300>95% (HPLC)[2]25 mg, 100 mg, 500 mg
Cayman Chemical 19522≥98%[3]5 mg, 10 mg, 25 mg
Sigma-Aldrich 79688395%25 mg
Simson Pharma Limited OT128000N/AInquire
Biosynth FD22123N/A25 mg, 50 mg, 100 mg, 250 mg, 500 mg

Application in Metabolic Research

This compound is a key metabolite in the catabolism of dopamine (B1211576).[4] It is formed via the oxidative deamination of dopamine by monoamine oxidase (MAO). Its presence and concentration in biological samples can serve as a biomarker for dopamine turnover and the activity of related enzymes.[5] It is also a metabolite of α-methyldopa, a medication used to treat high blood pressure.[3]

Dopamine Metabolism Pathway

The following diagram illustrates the central role of this compound in the metabolic pathway of dopamine.

Dopamine_Metabolism cluster_alpha_methyldopa α-Methyldopa Metabolism Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO MT 3-Methoxytyramine Dopamine->MT COMT DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) DOPAL->DOPAC ALDH DHPA This compound HVA Homovanillic acid (HVA) DOPAC->HVA COMT MT->HVA MAO, ALDH alpha-Methyldopa alpha-Methyldopa alpha-Methyldopa->DHPA DOPA Decarboxylase (oxidative deamination)

Caption: Metabolic pathway of dopamine and α-methyldopa.

Application in Neurotoxicity Research

3,4-Dihydroxyphenylacetaldehyde (DOPAL), the precursor to this compound, is a known neurotoxin implicated in the pathogenesis of Parkinson's disease.[6][7] Studies have shown that DOPAL is more toxic to dopaminergic neurons than dopamine itself.[7] Research investigating the neurotoxic effects of dopamine metabolites often involves the use of this compound as a reference standard or for comparative studies.

Experimental Workflow for Neurotoxicity Assessment

The following diagram outlines a typical workflow for assessing the neurotoxicity of compounds like this compound in a cell-based model.

Neurotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assessment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treat Cells with Varying Concentrations of Compound Cell_Culture->Treatment Compound_Prep Prepare this compound and Control Solutions Compound_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity) Treatment->Apoptosis_Assay Data_Analysis Data Collection and Statistical Analysis Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for in vitro neurotoxicity assessment.

Experimental Protocols

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. One common route involves the oxidative hydrolysis of 1-(3',4'-methylenedioxyphenyl)-2-nitroprop-1-ene, which is derived from piperonal (B3395001).[2]

Protocol: Synthesis of this compound from Piperonal (Adapted from related syntheses) [2][8]

  • Step 1: Condensation of Piperonal and Nitroethane.

    • In a round-bottom flask, combine piperonal (1 equivalent) and nitroethane (1.2 equivalents).

    • Add a catalytic amount of a base (e.g., n-butylamine, 0.1 equivalents).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of 1-(3',4'-methylenedioxyphenyl)-2-nitroprop-1-ene.

    • Collect the crystals by vacuum filtration and wash with cold ethanol.

  • Step 2: Oxidative Hydrolysis to form 1-(3',4'-Methylenedioxyphenyl)-2-propanone (MDP2P).

    • Suspend the 1-(3',4'-methylenedioxyphenyl)-2-nitroprop-1-ene (1 equivalent) in a mixture of iron powder (4 equivalents) and a catalytic amount of iron(III) chloride in water.

    • Heat the mixture to 80°C and add concentrated hydrochloric acid dropwise.

    • After the addition is complete, continue heating for 1-2 hours.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude MDP2P.

  • Step 3: Demethylenation to this compound.

    • This step involves the cleavage of the methylenedioxy bridge. This can be a challenging step and requires careful control of reaction conditions. Strong acids like hydrobromic acid are often used.

    • Dissolve the crude MDP2P in a suitable solvent and treat with a demethylenating agent.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product into an organic solvent.

    • Dry the organic layer and remove the solvent to obtain crude this compound.

Table 2: Example Yields for Synthesis of a Related Compound (MDA from Piperonal) [8]

StepProductYield
11-(3',4'-methylenedioxyphenyl)-2-nitroprop-1-ene40.1%
21-(3',4'-methylenedioxyphenyl)-2-propanone (MDP2P)64.9%
Purification by Column Chromatography

Crude this compound can be purified using silica (B1680970) gel column chromatography.

Protocol: Column Chromatography Purification [9]

  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel.

  • Elute the Column:

    • Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Table 3: Typical Parameters for Column Chromatography of a Similar Compound [9]

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
TLC Visualization UV light (254 nm) or staining
Analysis by HPLC-MS/MS

A sensitive and specific method for the quantification of this compound in biological samples is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol: HPLC-MS/MS Analysis of a Similar Compound (Methyl 3,4-dihydroxyphenylacetate) [9]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These will need to be optimized for this compound. For a related compound, methyl 3,4-dihydroxyphenylacetate, the precursor ion is m/z 183.06 and the product ion is m/z 123.1.[9]

Table 4: Example HPLC-MS/MS Method Validation Parameters for a Similar Compound [9]

ParameterTypical Value
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Accuracy (% bias) Within ±15%
Precision (% CV) <15%
In Vitro Neurotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Neurotoxicity [10]

  • Cell Seeding:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

Table 5: Hypothetical Quantitative Data from a Neurotoxicity Study [10]

Concentration of Test Compound (µM)Cell Viability (%)
0 (Control)100
1095
5078
10055
20032

References

Application Notes and Protocols: 3,4-Dihydroxyphenylacetone as a Carbidopa Impurity (EP Impurity G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbidopa, a peripheral dopa decarboxylase inhibitor, is a critical component in the treatment of Parkinson's disease, primarily used in combination with levodopa. The European Pharmacopoeia (EP) lists 3,4-Dihydroxyphenylacetone (DHPA) as Impurity G of Carbidopa.[1][2][3][4] The control of impurities in active pharmaceutical ingredients (APIs) is a mandatory requirement for ensuring the safety and efficacy of drug products. This document provides detailed application notes and protocols for the identification and quantification of this compound in Carbidopa, along with an overview of its toxicological relevance and degradation pathway.

Chemical Information:

ParameterValue
IUPAC Name 1-(3,4-dihydroxyphenyl)propan-2-one
Synonyms Carbidopa EP Impurity G, 3',4'-Dihydroxyphenylacetone
CAS Number 2503-44-8
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol

Toxicological Significance

Carbidopa Degradation Pathway

This compound is a known degradation product of Carbidopa. It is believed that Carbidopa degrades to form this compound and hydrazine (B178648) in equimolar amounts. The presence of DHPA can therefore be an indicator of the presence of hydrazine, a potential carcinogen.

Carbidopa Carbidopa Degradation Degradation (e.g., hydrolysis, oxidation) Carbidopa->Degradation ImpurityG This compound (Impurity G) Degradation->ImpurityG 1 mole Hydrazine Hydrazine Degradation->Hydrazine 1 mole

References

Application Notes and Protocols for In Vitro Pharmacological Studies of 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetone, also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a phenolic compound and a known metabolite of L-DOPA and methyldopa. Its catechol structure suggests potential for a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These application notes provide a summary of the available in vitro data on this compound and its structurally related compounds, along with detailed protocols for key experiments to facilitate further research into its therapeutic potential.

Data Presentation: In Vitro Pharmacological Properties

Due to the limited availability of direct experimental data for this compound, the following tables include data from a study on the compound itself, where available, and supplement this with findings on structurally similar molecules to provide a basis for comparison and to guide future research.

Table 1: Enzyme Inhibition

CompoundEnzymeAssay SystemInhibition ParameterValue
This compoundDopa DecarboxylaseIn vitro enzyme assayk_inact / K_i364 M⁻¹min⁻¹

Table 2: Antioxidant Activity of Structurally Related Compounds

CompoundAssaySystemIC₅₀
Methyl 3,4-dihydroxyphenylacetateDPPH Radical ScavengingCell-free0.0025 mg/mL[1]
3,5-diprenyl-4-hydroxyacetophenoneDPPH Radical ScavengingCell-free26.00 ± 0.37 µg/mL[1]

Table 3: Anti-Inflammatory Activity of Structurally Related Compounds

CompoundAssayCell LineInhibitionConcentration
3,5-diprenyl-4-hydroxyacetophenoneNitric Oxide (NO) ProductionJ774A.1 Macrophages38.96%[1]91.78 µM[1]
3,5-diprenyl-4-hydroxyacetophenoneTNF-α ProductionJ774A.1 Macrophages59.14%[1]91.78 µM[1]
3,5-diprenyl-4-hydroxyacetophenoneIL-1β ProductionJ774A.1 Macrophages55.56%[1]91.78 µM[1]
3,5-diprenyl-4-hydroxyacetophenoneIL-6 ProductionJ774A.1 Macrophages51.62%[1]91.78 µM[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the pharmacological properties of this compound.

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol is designed to assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1 to 200 µg/mL).

    • Prepare a stock solution of ascorbic acid in methanol for use as a positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of the various concentrations of this compound or ascorbic acid to the respective wells.

    • For the blank control, add 100 µL of methanol to the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Dexamethasone (B1670325) (positive control)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

    • Calculate the IC₅₀ value for this compound.

Protocol 3: In Vitro Neuroprotection Assay - SH-SY5Y Cell Viability against Oxidative Stress

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the oxidative stressor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells for another 24 hours. Include a control group with cells exposed to the stressor only.

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control group.

    • Determine the effective concentration (EC₅₀) of this compound that provides 50% protection against the oxidative stressor.

Visualizations

Signaling Pathway: Potential Anti-Inflammatory Mechanism

The following diagram illustrates the potential mechanism by which a catechol-containing compound like this compound might exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Transcription DHPA This compound DHPA->IKK Inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

Experimental Workflow: In Vitro Bioactivity Screening

This diagram outlines a logical workflow for the initial in vitro screening of this compound's pharmacological properties.

G Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT on relevant cell lines) Compound->Cytotoxicity Antioxidant Antioxidant Assays (DPPH, ABTS) Cytotoxicity->Antioxidant Determine non-toxic concentrations AntiInflammatory Anti-inflammatory Assays (NO, Cytokine production) Cytotoxicity->AntiInflammatory Neuroprotection Neuroprotection Assays (Oxidative stress models) Cytotoxicity->Neuroprotection EnzymeInhibition Enzyme Inhibition Assays (e.g., Dopa Decarboxylase) Cytotoxicity->EnzymeInhibition DataAnalysis Data Analysis (IC₅₀ / EC₅₀ Determination) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Neuroprotection->DataAnalysis EnzymeInhibition->DataAnalysis

Caption: Logical workflow for in vitro screening of this compound.

References

Troubleshooting & Optimization

3,4-Dihydroxyphenylacetone solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3,4-Dihydroxyphenylacetone, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution turns pink/brown/dark Oxidation of the catechol group. This can be accelerated by exposure to air (oxygen), light, or a non-acidic pH.Prepare fresh solutions for each experiment. If storage is necessary, store under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below and protect from light. Consider adding an antioxidant like EDTA or using a deoxygenated acidic buffer (e.g., pH < 6) to slow down oxidation.
Loss of compound activity or inconsistent results Degradation of this compound in solution. The catechol moiety is susceptible to oxidation, leading to the formation of quinones and other degradation products.Confirm the purity of the solid compound before preparing solutions. Prepare solutions immediately before use. If using a stock solution, perform a quality control check (e.g., via HPLC-UV) to assess purity before each experiment.
Precipitate forms in the solution Poor solubility or degradation product precipitation.Refer to the solubility data table below. Ensure the solvent has sufficient capacity for the desired concentration. If a precipitate forms in a previously clear solution upon storage, it is likely due to degradation and the solution should be discarded.
Difficulty dissolving the solid material Inappropriate solvent or low temperature.Use a recommended solvent such as DMF, DMSO, or Ethanol for initial solubilization before diluting with aqueous buffers.[1] Gentle warming or sonication can aid dissolution, but avoid high temperatures to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C.[1][2][3] Several suppliers recommend storage at temperatures below -15°C. One supplier indicates a stability of at least 4 years under these conditions for the crystalline solid.[1]

Q2: What is the recommended solvent for preparing this compound solutions?

A2: this compound is soluble in several organic solvents and aqueous buffers. For stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol are suitable.[1] It is also soluble in PBS (pH 7.2), but be aware that neutral to alkaline pH can accelerate degradation.[1]

Q3: How stable is this compound in solution?

Q4: What are the signs of degradation in a this compound solution?

A4: A color change of the solution, typically to pink, brown, or black, is a primary indicator of oxidative degradation. The appearance of a precipitate can also signify the formation of insoluble degradation products. A decrease in the expected peak area and the appearance of new peaks in a chromatographic analysis (e.g., HPLC) are quantitative indicators of degradation.

Q5: Can I do anything to improve the stability of my this compound solution?

A5: To improve stability, you can try the following:

  • Use deoxygenated solvents/buffers.

  • Work under an inert atmosphere (e.g., in a glovebox).

  • Maintain a slightly acidic pH (e.g., pH 4-6).

  • Add a small amount of an antioxidant, such as EDTA, to chelate metal ions that can catalyze oxidation.

  • Store solutions in amber vials to protect from light.[2]

  • Store at low temperatures (-20°C or -80°C).

Q6: What are the expected degradation products of this compound?

A6: Based on the chemistry of similar catechols, the primary degradation pathway is likely oxidation of the dihydroxy-phenyl group to form an ortho-quinone. This highly reactive species can then undergo further reactions, including polymerization, leading to the observed color changes.

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

Parameter Condition Reference
Temperature-20°C or below[1][2][3]
AtmosphereSealed in dry conditions[2]
LightProtect from light (e.g., amber vial)[2]
Stated Stability≥ 4 years (as solid)[1]

Table 2: Solubility of this compound

Solvent Solubility Reference
DMF30 mg/mL[1]
DMSO20 mg/mL[1]
Ethanol30 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]
ChloroformSlightly soluble[2]
MethanolSlightly soluble[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile container.

  • Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • If not for immediate use, dispense into small-volume aliquots in amber vials, purge with an inert gas (e.g., argon), and store at -80°C.

Protocol 2: General Guidance for a Stability Assessment using HPLC-UV

  • Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.

  • Immediately after preparation (t=0), inject an aliquot onto a suitable reversed-phase HPLC column (e.g., C18).

  • Develop a separation method using a mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid) that gives a sharp, well-resolved peak for the parent compound.

  • Monitor the elution profile using a UV detector at the absorbance maximum of this compound (λmax ≈ 284 nm).[1]

  • Store the solution under the desired test conditions (e.g., room temperature, 4°C, protected from light, exposed to light, etc.).

  • At specified time points, inject aliquots of the stored solution onto the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

  • Calculate the percentage of the remaining parent compound at each time point relative to t=0.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Storage (If Necessary) solid Solid this compound weigh Weigh Compound solid->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve stock Stock Solution dissolve->stock dilute Dilute to Working Concentration stock->dilute Immediate Use aliquot Aliquot into Amber Vials stock->aliquot Storage experiment Perform Experiment dilute->experiment data Data Acquisition experiment->data inert Purge with Inert Gas aliquot->inert freeze Store at -80°C inert->freeze

Caption: Experimental workflow for handling this compound.

degradation_pathway compound This compound (Catechol) quinone Ortho-quinone Intermediate (Highly Reactive) compound->quinone Oxidation oxidants O₂, Light, Metal Ions, pH > 7 oxidants->quinone products Further Reactions & Polymerization Products (Colored) quinone->products

Caption: Postulated oxidative degradation pathway for this compound.

References

How to prevent oxidation of 3,4-Dihydroxyphenylacetone standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 3,4-Dihydroxyphenylacetone (DHPA) standards. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and accuracy of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound standards.

Problem Potential Cause Recommended Solution
Rapid discoloration (e.g., turning pink, brown, or black) of the DHPA solution upon preparation. Oxidation of the catechol group. This is accelerated by:Neutral to alkaline pH (pH > 7)Presence of dissolved oxygenExposure to lightPresence of metal ions (e.g., Fe³⁺, Cu²⁺)Adjust pH: Prepare solutions in a slightly acidic buffer (e.g., pH 3-5) using a non-oxidizing acid like phosphoric or acetic acid.Deoxygenate Solvents: Before dissolving the standard, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by sonication under vacuum.[1][2]Work under an inert atmosphere: If possible, prepare and handle solutions in a glove box or a sealed container purged with an inert gas.[2]Protect from light: Use amber vials or wrap containers with aluminum foil to minimize light exposure.[2]Use high-purity solvents and chelating agents: Utilize HPLC-grade solvents and consider adding a chelating agent like EDTA to sequester catalytic metal ions.
Loss of DHPA concentration over a short period (hours to days) in prepared solutions. Ongoing oxidation in solution. Standard laboratory conditions (room temperature, ambient light, and oxygen) promote gradual degradation.Add an antioxidant: Incorporate an antioxidant such as L-ascorbic acid (Vitamin C) or sodium metabisulfite (B1197395) into your solvent or buffer before adding the DHPA standard.[3][4] These agents are readily oxidized and will be consumed before the DHPA.Refrigerate or freeze solutions: For short-term storage (up to a few days), keep solutions at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Degradation of the standard between injections or in the autosampler. Use a cooled autosampler: Set the autosampler temperature to 4°C to minimize degradation during the analytical run.Prepare fresh dilutions: Prepare working standards fresh from a stock solution daily. If a large batch of working standard is needed, store it under the stabilized conditions mentioned above.Verify method stability: Ensure your analytical method can separate the parent compound from its degradation products.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound standard unstable?

A1: this compound contains a catechol moiety (a benzene (B151609) ring with two adjacent hydroxyl groups), which is highly susceptible to oxidation. In the presence of oxygen, light, and at neutral to alkaline pH, the catechol group can be oxidized to a reactive ortho-quinone. This initial oxidation product can then undergo further reactions, including polymerization, leading to the formation of colored degradation products and a loss of the parent compound.[1]

Q2: What is the expected long-term stability of solid this compound?

A2: When stored as a solid in a tightly sealed container at -20°C and protected from light, this compound is stable for at least four years.

Q3: What is the best way to prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, dissolve the solid this compound in a deoxygenated, slightly acidic solvent (e.g., methanol (B129727) or an acidic buffer) containing an antioxidant like ascorbic acid. Store this stock solution in an amber vial at -20°C or -80°C.

Q4: Can I use a phosphate (B84403) buffer to prepare my this compound solution?

A4: While phosphate buffers are common, it is crucial to adjust the pH to the acidic range (pH 3-5). A neutral or alkaline phosphate buffer will accelerate the oxidation of this compound.

Q5: How can I monitor the stability of my this compound standard?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, is the best way to monitor the stability of your standard. This method should be able to separate the intact this compound from its degradation products, allowing you to quantify the amount of degradation over time.

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. The following table provides a summary of expected stability based on data for catechol-containing compounds.

Storage Condition Solvent/Matrix Temperature Atmosphere Light Condition Expected Stability
Solid--20°CSealedDark≥ 4 years
SolutionAcidic Buffer (pH 3-5) with Antioxidant-80°CInert GasDarkMonths to Years[5]
SolutionAcidic Buffer (pH 3-5) with Antioxidant-20°CInert GasDarkWeeks to Months
SolutionAcidic Buffer (pH 3-5)4°CAmbientDarkDays
SolutionNeutral/Alkaline Buffer (pH ≥ 7)Room TemperatureAmbientAmbientMinutes to Hours[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound with enhanced stability.

Materials:

  • This compound solid standard

  • HPLC-grade methanol

  • L-Ascorbic acid

  • Amber glass vials with screw caps

  • Nitrogen or Argon gas supply

  • Analytical balance

  • Sonicator

Procedure:

  • Prepare a stabilizing solvent by dissolving L-ascorbic acid in HPLC-grade methanol to a final concentration of 0.1% (w/v).

  • Degas the stabilizing solvent by bubbling nitrogen or argon gas through it for 15-30 minutes.

  • Accurately weigh the desired amount of this compound solid into an amber glass vial.

  • Under a gentle stream of nitrogen or argon, add the appropriate volume of the degassed stabilizing solvent to achieve a final concentration of 1 mg/mL.

  • Cap the vial tightly and gently sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Materials:

  • HPLC system with a UV or electrochemical detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard solutions

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection:

      • UV Detector: 280 nm

      • Electrochemical Detector: Glassy carbon working electrode at +0.7 V vs. Ag/AgCl reference electrode.[6][7][8]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      10 50 50
      12 5 95
      15 5 95
      16 95 5

      | 20 | 95 | 5 |

  • Analysis:

    • Inject a freshly prepared standard solution to determine the retention time of this compound.

    • Inject aged or stressed samples to observe any new peaks corresponding to degradation products. The intact this compound peak should decrease in area as degradation occurs.

Visualizations

OxidationPathway DHPA This compound (Catechol) Semiquinone Semiquinone Radical DHPA->Semiquinone -e⁻, -H⁺ Orthoquinone Ortho-quinone Semiquinone->Orthoquinone -e⁻, -H⁺ Polymer Polymerized Products (Colored) Orthoquinone->Polymer Polymerization

Caption: Oxidation pathway of this compound.

StabilizationWorkflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis start Start solvent Select Acidic Solvent (e.g., MeOH, Acidic Buffer pH 3-5) start->solvent degas Degas Solvent (N₂ or Ar sparging) solvent->degas antioxidant Add Antioxidant (e.g., Ascorbic Acid) degas->antioxidant weigh Weigh DHPA Standard antioxidant->weigh dissolve Dissolve in Stabilized Solvent (under inert atmosphere) weigh->dissolve protect Protect from Light (Amber Vial) dissolve->protect store Store at Low Temperature (-20°C or -80°C) protect->store prepare_working Prepare Fresh Working Standards store->prepare_working hplc Analyze via Stability-Indicating HPLC prepare_working->hplc end End hplc->end

Caption: Workflow for preparing and handling stabilized DHPA standards.

References

Technical Support Center: 3,4-Dihydroxyphenylacetone Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of mass spectrometry for the analysis of 3,4-Dihydroxyphenylacetone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low signal or no signal at all for this compound. What are the common causes?

A1: Low or no signal for this compound is a frequent challenge and can stem from several factors:

  • Poor Ionization Efficiency: As a neutral ketone, this compound has inherently low ionization efficiency in electrospray ionization (ESI).[1]

  • Analyte Instability: Catechol compounds are susceptible to oxidation. Improper sample handling and storage can lead to degradation of the analyte before it reaches the detector.

  • Suboptimal LC-MS/MS Method Parameters: Incorrect selection of mobile phase, gradient, ionization source parameters, or MRM transitions will significantly impact sensitivity.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[2]

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise and poor signal intensity.[2]

Q2: How can I improve the ionization efficiency of this compound?

A2: The most effective way to enhance the ionization efficiency and, consequently, the sensitivity of detection for ketones like this compound is through chemical derivatization.[1] Derivatization introduces a charged or easily ionizable group into the molecule.

  • Girard's Reagent T (GirT): This is a highly recommended derivatization reagent for ketones.[3][4][5] It reacts with the ketone group to form a hydrazone derivative that contains a permanently charged quaternary ammonium (B1175870) group.[3][6] This "pre-charged" derivative is readily detected in positive ion ESI-MS, leading to a significant increase in signal intensity.[3][6]

Q3: My signal for this compound is inconsistent between samples. What could be the cause?

A3: Inconsistent signal intensity often points to issues with sample stability and preparation.

  • Analyte Degradation: this compound, being a catechol, is prone to oxidation. Ensure that samples are processed quickly and stored at low temperatures (e.g., -80°C) to minimize degradation.[7] The use of antioxidants or acidic conditions during sample preparation can also help stabilize the analyte.

  • Inconsistent Derivatization: If you are using a derivatization step, ensure that the reaction conditions (reagent concentration, pH, temperature, and time) are consistent across all samples and standards to achieve uniform derivatization efficiency.

  • Variable Matrix Effects: Differences in the composition of your samples can lead to varying degrees of ion suppression. Implementing a robust sample clean-up procedure, such as Solid Phase Extraction (SPE), can help minimize these effects.[7][8][9]

Q4: What are the key parameters to optimize in my LC-MS/MS method for derivatized this compound?

A4: For the analysis of GirT-derivatized this compound, consider the following:

  • Chromatography: Use a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727), both containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape and ionization.

  • Ionization Mode: Operate the mass spectrometer in positive ion mode (ESI+) to detect the permanently charged derivative.

  • MRM Transitions: You will need to determine the optimal multiple reaction monitoring (MRM) transitions for the derivatized analyte. The precursor ion will be the m/z of the GirT derivative of this compound. A characteristic product ion often results from the neutral loss of the quaternary amine from the Girard T moiety.[5]

Q5: I see a lot of background noise in my chromatograms. How can I reduce it?

A5: High background noise can mask your analyte signal. Here are some steps to reduce it:

  • Use High-Purity Solvents: Ensure that you are using LC-MS grade solvents and additives for your mobile phases.[2][10]

  • Sample Clean-up: A thorough sample preparation procedure, like SPE, can remove many interfering compounds from the matrix.[10]

  • Clean the Ion Source: The ion source is prone to contamination, which can be a major source of background noise. Regular cleaning according to the manufacturer's protocol is essential.[2]

  • Check for Leaks: Leaks in the LC system can introduce air and other contaminants, leading to a noisy baseline.

Quantitative Data on Sensitivity Enhancement

Chemical derivatization is a proven strategy to significantly enhance the detection sensitivity of ketones in LC-MS/MS analysis. Below is a summary of reported sensitivity improvements using various derivatization reagents for different ketones. While data for this compound is not specifically available, the enhancements observed for similar compounds are indicative of the potential improvements.

Analyte ClassDerivatization ReagentFold Increase in SensitivityReference
OxosteroidsGirard's Reagent T"Convenient and efficient in terms of the enhancement in the ionization efficiency"[4]
Ecdysteroids (Ketosteroids)Girard's Reagent TEnables detection at the picogram level.[5]
5-Formyl-2′-deoxyuridine (Aldehyde)Girard's Reagent T"Dramatically enhanced the sensitivity"[3]
Various KetonesO-benzylhydroxylamine"Yielded good sensitivity for all analytes of interest"[11][12]

Detailed Experimental Protocols

Protocol 1: Sample Stabilization and Preparation

This protocol is designed for the stabilization and extraction of this compound from biological matrices like plasma, prioritizing the prevention of oxidative degradation.

Materials:

  • Sample (e.g., plasma)

  • Antioxidant solution (e.g., 0.1 M perchloric acid with 0.05% EDTA and 0.1% ascorbic acid)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • 0.1% Formic acid in water

  • 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Collection and Stabilization: Immediately after collection, acidify the sample by adding 1 part antioxidant solution to 9 parts sample. Vortex briefly and centrifuge to pellet proteins.

  • Internal Standard Spiking: Add the internal standard to the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

Protocol 2: Derivatization with Girard's Reagent T

This protocol describes the chemical derivatization of the ketone group of this compound using Girard's Reagent T to enhance ionization efficiency.

Materials:

  • Dried sample extract from Protocol 1

  • Girard's Reagent T (GirT)

  • Reaction buffer (e.g., 50 mM ammonium acetate (B1210297) in methanol/water, pH 5.0)

  • Glacial acetic acid

Procedure:

  • Reagent Preparation: Prepare a fresh solution of GirT in the reaction buffer (e.g., 10 mg/mL).

  • Derivatization Reaction: To the dried sample extract, add 100 µL of the GirT solution. Add a small amount of glacial acetic acid to catalyze the reaction.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.

  • Reaction Quenching (Optional): The reaction can be stopped by cooling the sample on ice.

  • Analysis: The derivatized sample is now ready for direct injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of GirT-derivatized this compound. Instrument parameters should be optimized for your specific system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flows: Optimize for your instrument

  • MRM Transitions:

    • Precursor Ion (Q1): [M+GirT]+ of this compound

    • Product Ion (Q3): Determine by infusing a derivatized standard. A common fragment corresponds to the neutral loss of trimethylamine (B31210) (CH3)3N.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Stabilize Stabilization (Acidification) Sample->Stabilize Spike Spike Internal Standard Stabilize->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Dry Evaporation SPE->Dry Deriv Add Girard's Reagent T & Incubate Dry->Deriv LCMS LC-MS/MS Analysis (ESI+, MRM) Deriv->LCMS Data Data Processing LCMS->Data

Caption: Workflow for improving this compound sensitivity.

troubleshooting_workflow Start Low/No Signal for This compound CheckDeriv Are you using derivatization? Start->CheckDeriv ImplementDeriv Implement Derivatization (e.g., Girard's T) CheckDeriv->ImplementDeriv No CheckStability Is sample handling and storage optimized for stability? CheckDeriv->CheckStability Yes ImplementDeriv->CheckStability OptimizePrep Improve Sample Prep: - Use antioxidants - Store at -80°C - Minimize processing time CheckStability->OptimizePrep No CheckLCMS Are LC-MS/MS parameters optimized? CheckStability->CheckLCMS Yes OptimizePrep->CheckLCMS OptimizeLCMS Optimize Method: - Tune MRM transitions - Adjust gradient - Check source parameters CheckLCMS->OptimizeLCMS No CheckContamination Is the system clean? CheckLCMS->CheckContamination Yes OptimizeLCMS->CheckContamination CleanSystem Clean Ion Source and check for leaks. Use LC-MS grade solvents. CheckContamination->CleanSystem No Success Signal Improved CheckContamination->Success Yes CleanSystem->Success

Caption: Troubleshooting logic for low signal intensity issues.

References

3,4-Dihydroxyphenylacetone solubility in different laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,4-Dihydroxyphenylacetone. Below you will find solubility data, experimental protocols, and troubleshooting guidance to facilitate your experiments.

Solubility Data

The solubility of this compound in various common laboratory solvents has been determined and is summarized in the table below for easy comparison.

SolventSolubilityTemperature (°C)Notes
Dimethylformamide (DMF)30 mg/mL[1][2]Not Specified
Ethanol30 mg/mL[1][2]Not Specified
Dimethyl Sulfoxide (DMSO)20 mg/mL[1][2]Not Specified
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL[1][2]Not Specified
Water88.9 g/L (estimated)[3]25 (estimated)[3]Estimated value.
ChloroformSlightly Soluble[4][5]Not SpecifiedQualitative data.
MethanolSlightly Soluble[4][5]Not SpecifiedQualitative data.

Experimental Protocols

Methodology for Determining Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visually inspect to confirm that solid material is still present.

  • Separation of Undissolved Solid:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to let the excess solid settle.

    • For complete separation, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Quantitatively dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Troubleshooting and FAQs

Q1: My this compound solution is turning a brownish color. What is happening and how can I prevent it?

A1: The discoloration is likely due to the oxidation of the catechol (3,4-dihydroxy) moiety in the molecule, which is common for such structures, especially in neutral or alkaline solutions and in the presence of oxygen. To minimize oxidation:

  • Prepare solutions fresh before use.

  • Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon.

  • Store stock solutions at low temperatures (e.g., -20°C) and protected from light.[4][5]

  • Consider adding a small amount of an antioxidant like ascorbic acid or EDTA to the buffer if compatible with your downstream application.

Q2: I am having trouble dissolving the compound in aqueous buffers, even at concentrations below the reported solubility.

A2: Several factors could be at play:

  • pH: The solubility of compounds with acidic or basic groups can be pH-dependent. The hydroxyl groups of the catechol have acidic protons. Ensure the pH of your buffer is appropriate.

  • Dissolution Rate: It may be dissolving slowly. Try gentle heating (be cautious of degradation) or sonication to aid dissolution.[6]

  • Purity of the Compound: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.

Q3: Can I use heat to increase the solubility of this compound?

A3: While gentle warming can increase the rate of dissolution and solubility, be aware that catechols can be sensitive to heat, which may accelerate degradation or oxidation. If you must heat the solution, do so minimally and for the shortest time possible. It is advisable to check the stability of the compound under your specific heating conditions.

Q4: Is it normal to see some undissolved particles even after vigorous mixing?

A4: If you are trying to make a saturated solution for a solubility experiment, then yes, this is expected and necessary. If you are trying to prepare a solution at a concentration below the stated solubility limit and still see particles, refer to the points in Q2. Ensure your calculations for the amount of compound and solvent are correct.

Q5: What is the best way to prepare a stock solution?

A5: For preparing a concentrated stock solution, it is recommended to use an organic solvent in which this compound is highly soluble, such as DMF, ethanol, or DMSO.[1][2] You can then make further dilutions into your aqueous buffer or media of choice for your experiments. When diluting from an organic stock into an aqueous solution, add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

Experimental Workflow Diagram

Solubility_Determination_Workflow start Start prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibrate Equilibrate (e.g., 24-48h on shaker at constant T) prep_solution->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate troubleshoot Troubleshooting: - Discoloration (Oxidation) - Incomplete Dissolution equilibrate->troubleshoot sample Collect and Filter Supernatant separate->sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for Solubility Determination.

References

Technical Support Center: Optimizing 3,4-Dihydroxyphenylacetone Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the HPLC analysis of 3,4-Dihydroxyphenylacetone.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for the HPLC separation of this compound?

A1: A good starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound is a polar mobile phase consisting of a mixture of acidified water and an organic modifier.[1][2][3] Specifically, a combination of water and acetonitrile (B52724) (ACN) is highly recommended.[4] Begin with an isocratic elution using a composition like 80:20 (v/v) Water:Acetonitrile, with the aqueous portion acidified to a pH of approximately 2.5-3.0 using phosphoric or formic acid.[1][5][6]

Q2: Why is controlling the pH of the mobile phase critical for this analysis?

A2: Controlling the mobile phase pH is crucial because this compound is a phenolic compound.[7][8] Its ionization state is pH-dependent, which directly affects its retention time and peak shape in RP-HPLC.[9][10] To ensure consistent retention and prevent peak tailing, the mobile phase should be acidified to a pH at least 2 units below the pKa of the phenolic hydroxyl groups.[1] This suppresses the ionization of the analyte, rendering it more non-polar and increasing its retention on a C18 or C8 column.[1][10]

Q3: Should I use an isocratic or a gradient elution method?

A3: The choice depends on your analytical goal.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures and routine quantification where the target analyte is well-resolved from other components.[1] It offers simplicity and robustness.

  • Gradient elution (mobile phase composition changes over the run) is preferable for complex samples containing compounds with a wide range of polarities.[9] It can improve peak shape for later-eluting components and reduce analysis time.[9] For purity analysis or method development, starting with a gradient is often more effective.[11]

Q4: Which organic modifier is better for this separation: acetonitrile (ACN) or methanol (B129727) (MeOH)?

A4: Both acetonitrile and methanol are common organic modifiers in RP-HPLC.[5][9] Acetonitrile generally offers lower viscosity, which results in lower backpressure and better efficiency.[4] Methanol is a cost-effective alternative and can offer different selectivity, which may be advantageous for resolving co-eluting peaks.[1][4] A comparison is provided in the table below.

Table 1: Comparison of Common Organic Modifiers
FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity Lower (leads to lower backpressure)Higher
UV Cutoff ~190 nm~205 nm
Selectivity Different selectivity profile due to dipole momentDifferent selectivity profile due to hydrogen bonding capability[1]
Cost HigherLower

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing Peaks)

Q: My chromatogram shows a tailing peak for this compound. What are the likely causes and how can I fix it?

A: Peak tailing for phenolic compounds is a common issue.[12] The primary causes are typically related to chemical interactions on the column or issues with the HPLC system itself.

  • Incorrect Mobile Phase pH: If the pH is too high, the phenolic hydroxyl groups can partially ionize, leading to secondary interactions with active sites (free silanols) on the silica-based stationary phase.

    • Solution: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) by adding an acid like phosphoric acid or formic acid.[1][5] This keeps the analyte in its neutral form.[1]

  • Deterioration of Column Packing: The packed bed of the column can degrade over time, creating voids or channels that lead to peak distortion.[13]

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.

  • Extra-Column Effects: Broadening can occur in the tubing, fittings, or detector flow cell, especially if the volumes are large.[13]

    • Solution: Minimize the length and diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.

Problem: Poor Resolution

Q: I am not getting adequate separation between this compound and an impurity. How can I improve the resolution?

A: Improving resolution involves manipulating the mobile phase composition or changing chromatographic conditions to alter the selectivity and efficiency of the separation.

  • Adjust Mobile Phase Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile) will increase the retention time of all components, which may improve resolution.[14]

    • Solution: Systematically decrease the organic solvent concentration in 2-5% increments.

  • Change Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.[1] Switching from one to the other can significantly alter the selectivity of the separation.

    • Solution: Replace acetonitrile with methanol (or vice versa) in your mobile phase. You may need to adjust the percentage to achieve similar retention times.

  • Optimize pH: A small change in mobile phase pH can alter the retention of ionizable impurities relative to your target analyte.

    • Solution: Adjust the mobile phase pH in small increments (e.g., ±0.2 pH units) and observe the effect on resolution.

Problem: Unstable Retention Times

Q: The retention time for this compound is drifting or inconsistent between injections. What should I investigate?

A: Drifting retention times are often symptomatic of an unequilibrated system or changes in the mobile phase or temperature.[12][13]

  • Insufficient Column Equilibration: The column requires sufficient time to equilibrate with the mobile phase before starting an analysis.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before the first injection.

  • Mobile Phase Preparation: Improperly prepared or degassed mobile phase can cause issues.[15] Evaporation of the more volatile organic component can change the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed, and keep the solvent reservoir bottles covered.[4]

  • Temperature Fluctuations: Column temperature affects solvent viscosity and retention.[12]

    • Solution: Use a column thermostat to maintain a constant and consistent temperature throughout the analytical sequence.

Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Peak Tailing Mobile phase pH too highLower mobile phase pH to 2.5-3.0 with acid.
Column bed deteriorationFlush or replace the column. Use a guard column.
Poor Resolution Mobile phase too strongDecrease the percentage of organic modifier.
Poor selectivityChange the organic modifier (e.g., ACN to MeOH).
Drifting Retention Insufficient equilibrationIncrease column equilibration time before injection.
Mobile phase composition changePrepare fresh mobile phase; keep reservoirs covered.
Temperature fluctuationsUse a column thermostat to control temperature.

Experimental Protocols

Protocol 1: Isocratic Method for Quantification of this compound

This protocol is suitable for routine analysis of samples where impurities are not expected to interfere.

  • Materials & Equipment:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • HPLC-grade water, acetonitrile (ACN), and phosphoric acid.[1]

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Prepare the aqueous component (Solvent A) by adding 0.1% phosphoric acid to HPLC-grade water (e.g., 1.0 mL of H₃PO₄ in 1 L of water) to achieve a pH of ~2.5.[1]

    • The organic component is HPLC-grade acetonitrile (Solvent B).

    • Prepare the final mobile phase by mixing Solvent A and Solvent B in an 80:20 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Instrument Setup:

    • Install and equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.

    • Set the column temperature to 30 °C.

    • Set the UV detector to an appropriate wavelength (e.g., 280 nm).

    • Injection volume: 10 µL.

  • Procedure:

    • Prepare standards and samples in the mobile phase.

    • Inject the samples and record the chromatograms.

Table 3: Recommended Starting Isocratic HPLC Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 80% (0.1% H₃PO₄ in Water) : 20% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Visualizations

Mobile_Phase_Optimization_Workflow start Define Analytical Goal (Purity, Quantification) initial_conditions Select Initial Conditions (C18, ACN/Water, pH 2.5) start->initial_conditions run_sample Perform Initial Injection initial_conditions->run_sample evaluate Evaluate Chromatogram (Peak Shape, Resolution, RT) run_sample->evaluate adjust_strength Adjust % Organic (for Retention/Resolution) evaluate->adjust_strength Poor Resolution / Wrong RT adjust_ph Adjust pH (for Tailing/Selectivity) evaluate->adjust_ph Peak Tailing optimized Method Optimized evaluate->optimized Criteria Met adjust_strength->run_sample change_solvent Change Organic Modifier (MeOH for Selectivity) adjust_strength->change_solvent if resolution still poor adjust_ph->run_sample change_solvent->run_sample

Caption: Workflow for systematic mobile phase optimization.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph lower_ph Action: Lower pH with Phosphoric/Formic Acid check_ph->lower_ph No check_column Is Column Old or Overused? check_ph->check_column Yes resolved Problem Resolved lower_ph->resolved flush_column Action: Flush with Strong Solvent (e.g., 100% ACN) check_column->flush_column No, but performance declined replace_column Action: Replace Column and Use Guard Column check_column->replace_column Yes check_system Check for Extra-Column Effects (Tubing, Fittings) check_column->check_system No flush_column->resolved replace_column->resolved check_system->resolved Fix connections

Caption: Troubleshooting logic for addressing peak tailing.

References

Identifying and minimizing interference in 3,4-Dihydroxyphenylacetone analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4-Dihydroxyphenylacetone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent analytical techniques for the quantification of this compound and related catecholamine metabolites are High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step.[1][2] HPLC-ECD offers high sensitivity for electroactive compounds like catechols.[1] LC-MS/MS provides excellent selectivity and sensitivity, which is particularly useful for complex biological matrices. GC-MS is also a powerful technique but typically requires derivatization to improve the volatility and thermal stability of the analyte.

Q2: What are the critical sample preparation steps for analyzing this compound in biological matrices like urine or plasma?

A2: Due to the complexity of biological samples, a robust sample preparation protocol is crucial to remove interferences and concentrate the analyte.[3] Common and effective methods include:

  • Protein Precipitation (PPT): This is a simple and rapid method for plasma or serum samples where a cold organic solvent, such as acetonitrile (B52724), is used to precipitate and remove the majority of proteins.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for both sample cleanup and analyte concentration. For catecholamines and their metabolites, weak cation exchange or mixed-mode SPE cartridges are often employed to selectively retain the analytes while washing away interfering substances.[3]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to partition the analyte of interest from the aqueous biological matrix into an immiscible organic solvent.

Q3: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

A3: Peak tailing is a common issue in HPLC analysis of polar and ionizable compounds like this compound. The primary causes include:

  • Secondary Interactions: The catechol hydroxyl groups can interact with active sites (residual silanols) on the silica-based stationary phase of the HPLC column.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and influence peak shape.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak tailing.

To address this, consider the following troubleshooting steps outlined in the table below.

Q4: I am observing a noisy or drifting baseline in my HPLC-ECD analysis. What could be the cause?

A4: An unstable baseline in HPLC-ECD can be attributed to several factors:

  • Mobile Phase Issues: Dissolved gases, improper mixing of mobile phase components, or contaminated solvents can all contribute to baseline noise.

  • Electrode Problems: The surface of the electrochemical detector's working electrode can become fouled or passivated over time, leading to a noisy signal.

  • System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and result in a drifting baseline.

  • Temperature Fluctuations: Poor temperature control of the column and mobile phase can cause the baseline to drift.

Refer to the troubleshooting guide below for specific solutions.

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

A5: Yes, derivatization is generally required for the analysis of polar compounds like this compound by GC-MS. The catechol hydroxyl groups and the ketone functional group make the molecule non-volatile and prone to thermal degradation in the GC inlet. A two-step derivatization involving methoximation followed by silylation is a common and effective approach for such compounds.[4] Methoximation targets the carbonyl group, preventing tautomerization, while silylation of the hydroxyl groups increases volatility and thermal stability.[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites. Use a well-end-capped HPLC column or a column with a different stationary phase chemistry.
Column overload.Dilute the sample or reduce the injection volume.
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. For catechols, an acidic mobile phase (pH 2.5-4) is typically used.
Column contamination or degradation.Use a guard column to protect the analytical column. Implement a column washing step after each analytical batch. If the problem persists, replace the column.
Baseline Noise/Drift Dissolved gases in the mobile phase.Degas the mobile phase using an online degasser, sonication, or helium sparging.
Contaminated mobile phase or reagents.Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
Fouled electrochemical detector electrode.Polish the working electrode according to the manufacturer's instructions.
System leaks.Systematically check for leaks at all fittings, pump seals, and the injector.
Inconsistent Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a binary or quaternary pump with efficient mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration.Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
Sample Preparation Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the matrix.Optimize the sample preparation method. For SPE, ensure the correct sorbent is used and optimize the loading, washing, and elution steps. For LLE, adjust the pH and choice of organic solvent.
Analyte degradation during sample processing.Keep samples on ice or at 4°C during preparation. Consider adding an antioxidant (e.g., ascorbic acid) to prevent oxidation of the catechol group.
Matrix Effects (Ion Suppression/Enhancement in LC-MS) Co-eluting endogenous compounds from the biological matrix.Improve sample cleanup by using a more selective SPE sorbent or a different sample preparation technique.[3]
Modify the chromatographic method (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components.
Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[3]
If sensitivity allows, dilute the sample to reduce the concentration of interfering substances.[3]

Experimental Protocols

Representative HPLC-ECD Method for this compound Analysis

This protocol is a generalized procedure and may require optimization for specific applications and instrumentation.

1. Sample Preparation (from Urine)

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

  • Dilution: Dilute the urine supernatant 1:10 with a solution of 0.1 M perchloric acid containing an appropriate internal standard (e.g., 3,4-dihydroxybenzylamine).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-ECD Conditions

Parameter Condition
HPLC System Standard HPLC system with a pump, autosampler, and column oven
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase 50 mM sodium phosphate, 0.1 mM EDTA, 1.0 mM sodium 1-octanesulfonic acid, 10% methanol, adjusted to pH 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Electrochemical Detector Glassy carbon working electrode, Ag/AgCl reference electrode
Potential +0.75 V
Representative GC-MS Method with Derivatization for this compound Analysis

This protocol is a generalized procedure and may require optimization.

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Cap the vial and heat at 60°C for 30 minutes.

  • Silylation: Cool the vial to room temperature. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap and heat at 70°C for 45 minutes.

3. GC-MS Conditions

Parameter Condition
GC-MS System Standard GC-MS system
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard

Signaling and Experimental Workflow Diagrams

metabolic_pathway_alphamethyldopa cluster_0 Metabolism of alpha-Methyldopa alpha_methyldopa alpha-Methyldopa alpha_methyldopamine alpha-Methyldopamine alpha_methyldopa->alpha_methyldopamine DOPA Decarboxylase (DDC) three_four_dihydroxy This compound alpha_methyldopamine->three_four_dihydroxy Monoamine Oxidase (MAO)

Metabolic pathway of alpha-Methyldopa to this compound.

metabolic_pathway_mdma cluster_1 Metabolism of MDMA mdma MDMA mda MDA (3,4-Methylenedioxyamphetamine) mdma->mda N-demethylation (CYP2D6, CYP1A2) hhma HHMA (3,4-Dihydroxymethamphetamine) mdma->hhma O-demethylenation (CYP2D6) three_four_dihydroxy This compound mda->three_four_dihydroxy Oxidative Deamination

Metabolic pathway of MDMA leading to this compound.

experimental_workflow cluster_2 General Analytical Workflow sample_collection Biological Sample Collection (Urine/Plasma) sample_prep Sample Preparation (PPT, SPE, or LLE) sample_collection->sample_prep analysis Instrumental Analysis (HPLC or GC-MS) sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing results Results data_processing->results

A generalized workflow for the analysis of this compound.

References

Technical Support Center: Best Practices for Long-Term Storage of 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3,4-Dihydroxyphenylacetone, maintaining its stability and purity over time is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the best practices for its long-term storage, including troubleshooting common issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2] To further minimize degradation, especially from oxidation, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.[3][4][5]

Q2: What is the expected shelf-life of this compound under recommended storage conditions?

A2: When stored at -20°C, this compound is expected to be stable for at least four years.[1] However, it is best practice to re-evaluate the purity of the compound periodically, especially if it is a critical reagent in your experiments.

Q3: My this compound powder/solution has turned a brownish color. Is it still usable?

A3: The development of a brown color is a visual indicator of degradation, likely due to the oxidation of the catechol moiety to form quinones, which can then polymerize.[6] It is strongly advised to use a fresh, unoxidized sample for experiments where purity is critical. For less sensitive applications, the suitability of the discolored compound should be assessed by an appropriate analytical method, such as HPLC, to determine its purity.

Q4: Can I store this compound at 4°C for short-term use?

A4: While -20°C is recommended for long-term storage, refrigeration at 4°C can be acceptable for short periods. However, this will likely accelerate degradation compared to freezer storage. If stored at 4°C, it is crucial to minimize exposure to air and light. For stock solutions, frequent use from a refrigerated stock may introduce contaminants and accelerate degradation. It is better to prepare smaller aliquots from a frozen stock.

Q5: What is the primary degradation pathway for this compound?

A5: The primary degradation pathway for this compound, like other catechol-containing compounds, is oxidation. The two hydroxyl groups on the phenyl ring are susceptible to oxidation, forming an ortho-quinone. This process is accelerated by exposure to oxygen, light, and higher pH.[6]

Q6: How should I prepare stock solutions of this compound for long-term storage?

A6: To prepare stock solutions, dissolve the compound in a suitable, dry, and deoxygenated solvent. Solvents such as DMSO, ethanol, or methanol (B129727) can be used.[1] It is recommended to prepare the solution under an inert atmosphere. The stock solution should then be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. These aliquots should be stored at -20°C or, for even greater stability, at -80°C.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Powder appears discolored (yellow to brown) upon arrival or after a short storage period. 1. Improper shipping or initial storage conditions. 2. Exposure to light or air.1. Contact the supplier to report the issue. 2. Assess the purity of the compound using HPLC before use. 3. For future orders, ensure proper shipping conditions are maintained.
A freshly prepared solution of this compound rapidly turns pink or brown. 1. The solvent is not deoxygenated. 2. The pH of the solution is neutral or basic. 3. The solution is exposed to light.1. Use solvents that have been sparged with an inert gas (argon or nitrogen). 2. If applicable to your experiment, consider using a slightly acidic buffer to improve stability. 3. Prepare solutions in amber vials or vials wrapped in aluminum foil.
Inconsistent experimental results using the same batch of this compound. 1. Degradation of the compound due to improper storage of the solid. 2. Degradation of a stock solution due to repeated freeze-thaw cycles or exposure to air.1. Re-test the purity of the solid compound. 2. Prepare fresh stock solutions from the solid. 3. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Precipitate forms in a frozen stock solution upon thawing. 1. The concentration of the solution exceeds the solubility of the compound at lower temperatures. 2. The compound has degraded, and the degradation products are less soluble.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, it may be due to degradation. The purity should be checked via HPLC. 3. Consider preparing a more dilute stock solution.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the catechol group.[3][4][5]
Light Protected from light (e.g., amber vials)Prevents photodegradation.[7]
Container Tightly sealed, appropriate for low-temperature storagePrevents exposure to moisture and air.

Table 2: Illustrative Quantitative Stability Data for Catechol Derivatives Under Different Storage Conditions (Representative Data)

Compound FamilyConditionDurationDegradation (%)Reference
Catechins4°C, aqueous solution7 days~10-20%General data from studies on phenolic compounds
Catechins25°C, aqueous solution7 days~30-50%General data from studies on phenolic compounds
Catechins-20°C, solid, protected from light and air1 year< 5%General data from studies on phenolic compounds

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation:

    • Procure a high-purity batch of this compound.

    • Characterize the initial purity (Time 0) of the batch using a validated stability-indicating HPLC method (see Protocol 2).

    • Aliquot approximately 5-10 mg of the solid compound into multiple amber glass vials.

    • Purge the headspace of each vial with an inert gas (e.g., argon) before tightly sealing.

  • Storage Conditions:

    • Store the vials at the recommended long-term storage condition: -20°C ± 5°C.

    • For comparative purposes, a set of samples can be stored at an accelerated condition, such as 4°C ± 2°C, and another set exposed to ambient light at room temperature.

  • Testing Schedule:

    • Withdraw samples for analysis at predetermined time points. A typical schedule for a long-term study would be: 0, 3, 6, 9, 12, 18, 24, 36, and 48 months.[8]

  • Analysis:

    • At each time point, analyze the sample in triplicate using the validated stability-indicating HPLC method.

    • Assess the sample for any changes in physical appearance (e.g., color).

    • Calculate the purity of the compound and quantify any significant degradation products.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Determine the time at which the purity drops below a predetermined specification (e.g., 95%). This will establish the shelf-life under the tested conditions.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation Study:

    • To generate potential degradation products, subject samples of this compound to forced degradation conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 80°C for 48 hours.

      • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 48 hours.

  • HPLC Method Development (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak of this compound.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_testing 3. Stability Testing cluster_eval 4. Data Evaluation start Procure High-Purity this compound t0 Initial Purity Analysis (T=0) start->t0 aliquot Aliquot into Amber Vials t0->aliquot inert Purge with Inert Gas & Seal aliquot->inert storage_conditions Store at Different Conditions: -20°C (Long-Term) 4°C (Accelerated) RT with Light (Stress) inert->storage_conditions schedule Withdraw Samples at Predetermined Time Points (0, 3, 6, 12... months) storage_conditions->schedule analysis Analyze Samples (n=3) - HPLC Purity - Visual Inspection schedule->analysis plot Plot Purity vs. Time analysis->plot shelf_life Determine Shelf-Life plot->shelf_life

Caption: Experimental workflow for a long-term stability study of this compound.

degradation_pathway compound This compound (Catechol Moiety) quinone Ortho-quinone Intermediate compound->quinone Oxidation oxidizing_agent [O] (Oxygen, Light, High pH) polymer Brown Polymeric Products quinone->polymer Polymerization

References

Derivatization techniques for 3,4-Dihydroxyphenylacetone GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of 3,4-Dihydroxyphenylacetone.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound contains polar catechol (two hydroxyl groups) and a ketone functional group. These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC-MS. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC-MS analysis.[1][2]

Q2: What is the most suitable derivatization technique for this compound?

A2: A two-step derivatization process involving methoximation followed by silylation is highly recommended.[1][3][4]

  • Methoximation: This step uses a reagent like methoxyamine hydrochloride (MeOx) to convert the ketone group into a methoxime. This is crucial to prevent the formation of multiple derivatives from tautomers (isomers that differ in the position of a proton and a double bond).[3][4]

  • Silylation: Following methoximation, a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is used. This step replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[1][3][4][5]

Q3: Can I use a single-step silylation for this compound?

A3: While a single-step silylation will derivatize the hydroxyl groups, it will not address the ketone group. This can lead to the formation of multiple peaks due to tautomerization of the ketone, complicating the analysis.[3][4] Therefore, the two-step methoximation-silylation is the preferred method for reproducible and accurate quantification.

Q4: How should I choose an internal standard for quantitative analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If this is not available, a structurally similar compound that is not present in the sample and has similar chemical properties and retention time can be used.[6][7] For catecholamine metabolite analysis, deuterated analogs of related compounds are often employed.[1]

Experimental Protocol: Two-Step Derivatization of this compound for GC-MS Analysis

This protocol is adapted from established methods for the analysis of structurally similar catecholamine metabolites, such as 3,4-Dihydroxyphenylglycol (DHPG).[1]

1. Sample Preparation (from Biological Matrix, e.g., Tissue Homogenate)

  • Materials:

    • Pre-chilled (-20°C) 90% HPLC-grade methanol (B129727)

    • Internal Standard (IS) stock solution (e.g., a deuterated analog)

    • Microcentrifuge

    • Vacuum concentrator (e.g., Speed-Vac)

  • Procedure:

    • To your sample, add the internal standard.

    • Add 450 µL of cold 90% methanol with the internal standard.[1]

    • Homogenize the sample as required for your matrix.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.[1]

    • Transfer the supernatant to a new microcentrifuge tube.

    • Completely dry the extract in a vacuum concentrator. The dried extract is now ready for derivatization.[1]

2. Derivatization

  • Materials:

    • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

    • Thermal shaker or heating block

    • GC vials with inserts

  • Procedure:

    • Methoximation:

      • Add 50 µL of MeOx in pyridine to the dried extract.[1]

      • Incubate the mixture in a thermal shaker at 37°C for 90 minutes with agitation.[1]

      • This step converts the ketone group to an oxime.[1][3]

    • Silylation:

      • After cooling to room temperature, add 50 µL of MSTFA with 1% TMCS to the vial.

      • Incubate at 37°C for 30 minutes.[3][4]

      • This step derivatizes the hydroxyl groups.

    • Transfer the derivatized sample to a GC vial with an insert for analysis.

Summary of Derivatization Reaction Conditions
ParameterMethoximationSilylation
Reagent Methoxyamine hydrochloride (MeOx) in pyridineN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS
Volume 50 µL50 µL
Temperature 37°C[1]37°C[3][4]
Time 90 minutes[1]30 minutes[3][4]

Troubleshooting Guides

Derivatization Issues
IssuePossible CausesRecommended Solutions
No or low derivatization yield Presence of moisture in the sample or reagents.[3][5]Ensure the sample is completely dry before adding derivatization reagents. Use anhydrous solvents and store reagents under dry conditions.
Insufficient amount of derivatization reagent.Use a sufficient excess of the derivatization reagents.
Derivatization reagent has degraded.Use fresh reagents. Check the expiration date and storage conditions of your reagents.[5]
Multiple peaks for the analyte Incomplete methoximation leading to tautomers.Ensure the methoximation step is complete by optimizing reaction time and temperature.
Incomplete silylation.Optimize silylation time, temperature, and reagent concentration. Consider using a catalyst like TMCS if not already in use.[1]
Degradation of TMS derivatives.[8]Analyze samples as soon as possible after derivatization. If storage is necessary, store at low temperatures (e.g., -20°C) to improve stability.[8] Multiple injections from the same vial can lead to variations; consider preparing single-injection vials.[8]
GC-MS Analysis Issues
IssuePossible CausesRecommended Solutions
Peak Tailing Active sites in the GC system (liner, column).[9][10]Use a deactivated liner and a high-quality, inert GC column. Regularly perform inlet maintenance, including replacing the liner and septum.[10][11]
Incomplete derivatization.[9]The underivatized polar compound will interact strongly with the column, causing tailing. Re-optimize the derivatization procedure.
Column contamination.[10]Trim the first few centimeters of the column or replace it if necessary.
Ghost Peaks Carryover from a previous injection.Run a solvent blank to confirm carryover. Clean the syringe and injector port.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Poor Resolution Inappropriate GC column.For derivatized polar compounds, a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally a good starting point.
Incorrect oven temperature program.Optimize the temperature ramp to improve separation of the analyte from other components.
Inconsistent Quantitative Results Matrix effects (suppression or enhancement of the signal due to co-eluting compounds from the sample matrix).[12][13][14]Use a stable isotope-labeled internal standard to compensate for matrix effects.[7] Alternatively, use matrix-matched calibration standards.
Instability of derivatives in the autosampler.[8]Minimize the time samples spend in the autosampler before injection. Consider cooling the autosampler tray.

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_silylation Silylation start Dried Sample Extract reagent1 Add Methoxyamine in Pyridine start->reagent1 Methoximation Step incubate1 Incubate (e.g., 37°C, 90 min) reagent1->incubate1 reagent2 Add MSTFA (+ 1% TMCS) incubate1->reagent2 Silylation Step incubate2 Incubate (e.g., 37°C, 30 min) reagent2->incubate2 end_node GC-MS Analysis incubate2->end_node

Caption: Two-step derivatization workflow for this compound.

TroubleshootingTree start Problem with GC-MS Peak? tailing Check for Active Sites (Inlet, Column) start->tailing Peak Tailing? no_peak Check Derivatization Efficiency start->no_peak No/Low Peak Area? multiple_peaks Incomplete Methoximation? start->multiple_peaks Multiple Peaks? incomplete_deriv Incomplete Derivatization? tailing->incomplete_deriv Still Tailing check_reagents Reagents Expired or Contaminated? no_peak->check_reagents Low Efficiency optimize_methox Optimize Methoximation Step multiple_peaks->optimize_methox Yes deriv_degradation Derivative Degradation? multiple_peaks->deriv_degradation No optimize_deriv Optimize Derivatization: - Ensure anhydrous conditions - Increase reagent/time/temp incomplete_deriv->optimize_deriv Yes check_column Perform Inlet Maintenance & Check Column Health incomplete_deriv->check_column No use_fresh Use Fresh Reagents check_reagents->use_fresh Yes check_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->check_conditions No analyze_quickly Analyze Immediately or Store at -20°C deriv_degradation->analyze_quickly Yes

Caption: Troubleshooting decision tree for common derivatization issues.

References

Safe handling and disposal of 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling and disposal of 3,4-Dihydroxyphenylacetone (CAS No. 2503-44-8). It includes troubleshooting guides for common experimental issues and frequently asked questions to ensure the safety and success of your research.

Safety and Handling: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A standard laboratory coat.

All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Q3: What are the proper storage conditions for this compound?

A3: To ensure the stability of the compound, it should be stored in a tightly sealed container in a dry and well-ventilated place.[1][4] For long-term storage, it is recommended to keep it in a freezer at -20°C.[4] The compound is also noted to be light-sensitive, so storage in a dark place or an amber vial is advisable.[4]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Q5: How should I properly dispose of this compound waste?

A5: this compound and its contaminated materials should be disposed of as hazardous waste. Do not allow the chemical to enter drains.[1] Disposal must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Experimental Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: The compound appears discolored (white to very dark brown) or has degraded.

  • Possible Cause: this compound is a catechol derivative and is susceptible to oxidation, especially when exposed to air, light, or basic conditions.[4][5] This can lead to the formation of colored quinones and subsequent polymerization, appearing as a darkening of the material.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]

    • Light Protection: Store the compound in an amber vial or a container protected from light.[4]

    • pH Control: Avoid basic conditions during your experiments if possible, as this can promote oxidation.[5] If basic conditions are necessary, use degassed buffers and work quickly.

    • Fresh Solutions: Prepare solutions of this compound fresh for each experiment to avoid degradation in solution.

Issue 2: Poor solubility of the compound in aqueous buffers.

  • Possible Cause: While soluble in some organic solvents, the solubility of this compound in aqueous solutions, especially at neutral pH, can be limited.

  • Troubleshooting Steps:

    • Solvent Selection: For stock solutions, use organic solvents such as DMF (30 mg/mL), DMSO (20 mg/mL), or ethanol (B145695) (30 mg/mL).[6]

    • pH Adjustment: The solubility in aqueous buffers like PBS (pH 7.2) is around 10 mg/mL.[6] Adjusting the pH of the buffer may alter solubility, but be mindful of potential degradation at a more alkaline pH.

    • Sonication: Use sonication to aid in the dissolution of the compound in the desired solvent.

Issue 3: Inconsistent results in analytical chromatography (e.g., HPLC).

  • Possible Cause: Inconsistent results can arise from compound degradation, improper sample preparation, or issues with the HPLC system itself.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure samples are prepared consistently and analyzed promptly after preparation. If analyzing biological samples, use a validated extraction method, such as protein precipitation followed by solid-phase extraction.

    • Mobile Phase: Use high-purity solvents and degas the mobile phase to prevent air bubbles.[7] If using a buffer, ensure it is fully dissolved and filtered.

    • Column Care: Use a guard column to protect the analytical column from contaminants. If peak shape degrades (e.g., tailing or broadening), consider washing or replacing the column.[7]

    • System Check: If pressure fluctuations or leaks are observed, systematically check fittings, pump seals, and check valves.[7][8]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₉H₁₀O₃[9]
Molecular Weight 166.17 g/mol [9]
CAS Number 2503-44-8[9]
Appearance White to Very Dark Brown powder[4]
Melting Point -30 °C (decomposes)[4]
Boiling Point 170-173 °C (at 0.3 Torr)[4]
Solubility DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[6]
pKa (Predicted) 9.59 ± 0.10[4]
Toxicity Oral/Parenteral/Dermal Toxicity: Not determined[10][11]

Detailed Experimental Protocol

Protocol: Quantitative Analysis of this compound in a Biological Matrix (e.g., Plasma) by HPLC-UV

This protocol provides a general framework for the analysis of this compound. It should be validated for your specific application.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other acid modifier)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Plasma samples

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). An example gradient is: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 284 nm.[6]

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for HPLC Analysis cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Standards stock->working hplc Inject into HPLC System working->hplc sample Prepare Plasma Sample (Protein Precipitation) sample->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection at 284 nm separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Samples calibration->quantification metabolic_pathway Simplified Metabolic Pathway of Dopamine Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO DOPAC 3,4-Dihydroxyphenyl- acetic acid (DOPAC) DOPAL->DOPAC ALDH DOPET 3,4-Dihydroxyphenyl- ethanol (DOPET) DOPAL->DOPET ADH / AR AlphaMethyldopa α-Methyldopa DHPA This compound AlphaMethyldopa->DHPA Oxidative Deamination

References

Technical Support Center: Purification of 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 3,4-Dihydroxyphenylacetone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized this compound?

A1: The most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography. For crude products that are crystalline, recrystallization can often yield high purity (>99%). Column chromatography using silica (B1680970) gel is suitable for separating the target compound from impurities with similar solubility profiles.

Q2: What are the likely impurities in synthetically produced this compound?

A2: Potential impurities are largely dependent on the synthetic route. Common impurities may include unreacted starting materials, partially reacted intermediates, and positional isomers. As a phenolic compound, this compound is also susceptible to oxidation, which can result in the formation of colored impurities.

Q3: What is a suitable solvent for dissolving this compound for experiments?

A3: this compound exhibits good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and acetone.[1] It is only sparingly soluble in water. For in-vitro studies, preparing stock solutions in DMSO is a common practice.

Q4: How should I store purified this compound to prevent degradation?

A4: As a solid, it should be stored in a cool, dark place. To prevent oxidation, storage under an inert atmosphere, such as argon or nitrogen, is recommended.[2] Solutions of the compound, for instance in DMSO, should be stored at low temperatures, typically -20°C for short-term storage.

Q5: My purified this compound is turning brown. What is happening?

A5: The brown discoloration is a classic indicator of degradation.[2] The catechol moiety in this compound is highly susceptible to oxidation, especially in the presence of oxygen and under neutral to alkaline pH conditions. This oxidation process forms highly reactive o-quinones, which can then polymerize to form dark-colored pigments.[2] This degradation is often accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Solution
"Oiling out" (product separates as a liquid instead of crystals)The melting point of the solute is lower than the boiling point of the solvent. High concentration of impurities. The solvent is too non-polar for the compound.- Lower the temperature at which the compound dissolves by adding a small amount of a co-solvent in which the compound is more soluble.- Try a different solvent or solvent system with a lower boiling point.- If impurities are the cause, an initial purification by column chromatography may be necessary.- Use a more polar solvent or a solvent mixture. For example, if oiling out occurs in an alcohol, try a slightly different alcohol (e.g., isopropanol (B130326) instead of methanol).
No crystal formation upon cooling The solution is not sufficiently saturated. The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of purified product Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in crystals The colored impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.- A second recrystallization may be necessary.
Column Chromatography Issues
Problem Potential Cause Solution
Poor separation of spots on TLC plate The solvent system (mobile phase) is not optimal.- Adjust the polarity of the mobile phase. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. Test different ratios to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Compound streaking on the TLC/column The compound is too polar for the mobile phase. The sample is degrading on the silica gel. The column is overloaded.- Increase the polarity of the mobile phase.- Silica gel is slightly acidic and can cause degradation of sensitive compounds.[3] Consider using neutral alumina (B75360) as the stationary phase or pre-treating the silica gel with a base like triethylamine.[3]- Ensure the amount of crude material is about 1-5% of the mass of the stationary phase.[3]
Product elutes with impurities Impurities have a very similar polarity to the product.- Try a different chromatographic technique, such as reverse-phase chromatography.[3]- Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
Low recovery from the column The compound is irreversibly adsorbed onto the stationary phase.- If degradation is suspected, switch to a less acidic stationary phase like alumina.- Ensure complete elution by using a more polar solvent at the end of the chromatography run.

Data Presentation

The following table provides an illustrative comparison of expected outcomes from different purification strategies for a crude sample of this compound with an initial purity of 85%.

Purification Method Typical Recovery Final Purity (by HPLC) Notes
Single Recrystallization 70-85%95-98%Effective for removing less soluble and more soluble impurities. Prone to "oiling out" if not optimized.
Column Chromatography (Silica Gel) 60-80%>98%Excellent for separating impurities with different polarities. Can be time-consuming and may lead to product loss on the column.
Combined Approach (Column Chromatography followed by Recrystallization)50-70%>99.5%Provides the highest purity but with a lower overall yield due to multiple steps.

Note: The values in this table are representative and can vary based on the specific impurities present and the optimization of the experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, toluene, or a mixture of ethanol and water) to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system (e.g., a mixture of hexanes and ethyl acetate) will give the product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to separate all components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_0 Initial State cluster_1 Purification Choice cluster_2 Purification Paths cluster_3 Analysis & Outcome Crude Crude Synthesized This compound Choice Assess Crude Product (Crystalline or Oily?) Crude->Choice Recrystallization Recrystallization Choice->Recrystallization Crystalline Chromatography Column Chromatography Choice->Chromatography Oily/Complex Mixture Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Analysis->Choice Purity Not Met Pure Pure Product (>98%) Analysis->Pure Purity Met Impure Further Purification Needed

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Oiling_Out Start Recrystallization Attempt Problem Product 'Oils Out' Start->Problem Cause1 High Impurity Level? Problem->Cause1 Check Cause2 Solvent BP > Solute MP? Problem->Cause2 Check Cause3 Solvent Polarity Issue? Problem->Cause3 Check Solution1 Pre-purify via Column Chromatography Cause1->Solution1 Yes Success Successful Crystallization Cause1->Success No Solution2 Select Lower Boiling Point Solvent Cause2->Solution2 Yes Cause2->Success No Solution3 Use More Polar Solvent or Co-solvent System Cause3->Solution3 Yes Cause3->Success No Solution1->Start Solution2->Start Solution3->Start

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Challenges in detecting low concentrations of 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4-Dihydroxyphenylacetone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection of this compound, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant?

A1: this compound, also known as 1-(3,4-dihydroxyphenyl)-2-propanone, is a metabolite of several compounds, including the pharmaceutical agent α-methyldopa and substances like MDMA (3,4-methylenedioxymethamphetamine) and MDEA (3,4-methylenedioxyethylamphetamine).[1] Its detection and quantification are important in metabolic studies, pharmacology, and forensic toxicology to understand the biotransformation of parent compounds.[1][2] It belongs to the catechol family, which are compounds containing a 1,2-dihydroxybenzene group.

Q2: What are the main challenges in detecting low concentrations of this compound?

A2: The primary challenges stem from its catechol structure and typically low concentrations in biological matrices. These challenges include:

  • Instability: Catechols are highly susceptible to oxidation, especially in neutral or alkaline pH, and in the presence of oxygen and metal ions.[3] This can lead to degradation of the analyte during sample collection, storage, and processing, resulting in artificially low measurements. The solution turning brown is a common indicator of oxidation.[3]

  • Matrix Interference: Biological samples such as plasma, urine, and tissue homogenates are complex matrices. Co-eluting endogenous compounds can interfere with the analyte peak in chromatography or cause ion suppression/enhancement in mass spectrometry, affecting accuracy and sensitivity.[4][5]

  • Low Endogenous Concentrations: As a metabolite, this compound may be present at very low levels (ng/mL to pg/mL), requiring highly sensitive analytical instrumentation.[6]

Q3: Which analytical techniques are most suitable for detecting this compound?

A3: The choice of technique depends on the required sensitivity and the complexity of the sample matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity, making it ideal for detecting picogram to nanogram levels in complex biological fluids.[6]

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): ECD is a very sensitive and selective technique for electroactive compounds like catechols.[7][8] It can offer sensitivity comparable to LC-MS/MS, often with lower instrumentation cost.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than LC-MS/MS and HPLC-ECD but can be suitable for samples with higher concentrations of the analyte or for methods where high sensitivity is not critical.[9] The maximum UV absorbance for 3',4'-Dihydroxyphenylacetone is at 284 nm.[1]

Troubleshooting Guides

Problem 1: Low or No Analyte Signal
Possible Cause Troubleshooting Steps
Analyte Degradation - Maintain a low pH (acidic conditions) throughout sample preparation and analysis to improve stability.[3] - Add antioxidants like sodium metabisulfite (B1197395) or chelating agents like EDTA to the sample collection tubes and/or processing solutions.[3] - Process samples on ice and store them at -80°C, avoiding repeated freeze-thaw cycles.[10] - Protect samples from light.
Poor Extraction Recovery - For Solid-Phase Extraction (SPE):     - Ensure proper conditioning and equilibration of the SPE cartridge. An improperly wetted sorbent will not retain the analyte effectively.[11]     - Optimize the pH of the sample loading solution to ensure the analyte is retained. For catecholamines, weak cation exchange or mixed-mode sorbents are often used.     - Check the strength of the wash solvent; it may be too strong and prematurely eluting the analyte.[12]     - Ensure the elution solvent is strong enough to desorb the analyte completely. You may need to increase the volume or the percentage of organic solvent.[13]
Instrumental Issues - For LC-MS/MS: Check for ion suppression by performing a post-column infusion experiment. If suppression is observed, improve sample cleanup or chromatographic separation.[14] - For HPLC-ECD: Ensure the electrode is clean and the applied potential is optimal for the oxidation of this compound. Perform cyclic voltammetry on a standard solution to determine the ideal potential. The potential is often similar to other catecholamines.
Problem 2: Poor Peak Shape in Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The ionization state of the phenolic hydroxyl groups is pH-dependent. For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase usually improves peak shape for phenolic compounds.[10]
Column Overload Injecting too high a concentration of the analyte or a large sample volume can lead to fronting or tailing peaks. Dilute the sample or reduce the injection volume.[10]
Column Contamination Matrix components can accumulate on the column, degrading performance. Use a guard column and implement a column wash step after each analytical run.[10]
Problem 3: High Variability and Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Standardize all sample handling, collection, and processing protocols.[10] - For SPE, ensure consistent flow rates during sample loading, washing, and elution, as this can affect recovery.[11] Avoid drying out the cartridge bed before sample loading.[13]
Matrix Effects in LC-MS/MS Matrix effects can vary between samples, leading to poor reproducibility. Use a stable isotope-labeled internal standard that is structurally similar to this compound to compensate for these variations.[6] If one is not available, use a matrix-matched calibration curve.[10]
Pipetting Inaccuracies Ensure all pipettes are properly calibrated, especially when preparing standards and performing dilutions.[10]

Data Presentation

Table 1: Comparison of Analytical Methods for Catechol-Containing Compounds
ParameterHPLC-UVHPLC-ECDLC-MS/MS
Principle UV-Vis AbsorbanceElectrochemical Oxidation/ReductionMass-to-Charge Ratio
Selectivity ModerateHighVery High
Sensitivity Lower (µg/mL to ng/mL)High (ng/mL to pg/mL)Highest (ng/mL to pg/mL)
Typical LOD ~0.19 µg/mL (for Rutin)[15]Not specified, but ~100x more sensitive than UV[7]~0.003 - 0.5 ng/mL (for Catecholamines)[16]
Typical LLOQ ~0.60 µg/mL (for Rutin)[15]~0.5 ng/mL (for DOPAL)[14]~0.025 - 1 ng/mL (for Catecholamines)[16]
Susceptibility to Matrix Interference Low to ModerateModerateHigh (Ion Suppression/Enhancement)[4][5]

Note: LOD and LLOQ values are for structurally similar compounds and should be considered as estimates. These values must be experimentally determined for this compound.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This method is a quick approach for initial screening but may result in significant matrix effects for LC-MS/MS analysis.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[10]

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[10]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[10]

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.[10]

Protocol 2: General HPLC-ECD Method for Catechol Compounds

This protocol is adapted from methods for analyzing catecholamines and related metabolites.

  • Instrumentation: HPLC system with an electrochemical detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase is often used, for example, a buffer of ammonium (B1175870) phosphate (B84403) at an acidic pH (e.g., pH 3.0) mixed with an organic solvent like acetonitrile (e.g., 70:30 buffer:acetonitrile).[17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • ECD Settings: The potential applied to the working electrode should be optimized. For catechols, this is typically in the range of +0.6 to +0.8 V.

Visualizations

Metabolic Pathway of α-Methyldopa

metabolic_pathway cluster_0 Metabolism of α-Methyldopa alpha_methyldopa α-Methyldopa oxidative_deamination Oxidative Deamination alpha_methyldopa->oxidative_deamination Dopa Decarboxylase product This compound oxidative_deamination->product experimental_workflow sample_collection 1. Sample Collection (e.g., Plasma, Urine) sample_prep 2. Sample Preparation (Protein Precipitation or SPE) sample_collection->sample_prep lc_separation 3. LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection 4. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 5. Data Analysis (Quantification) ms_detection->data_analysis troubleshooting_low_recovery start Low Analyte Recovery Detected check_stability Is the analyte stable? (Check for degradation) start->check_stability stabilize_sample Add antioxidants/chelators, adjust pH, keep cold/dark check_stability->stabilize_sample No check_spe Is SPE recovery adequate? check_stability->check_spe Yes stabilize_sample->check_spe optimize_spe Optimize sorbent, pH, wash/elution solvents check_spe->optimize_spe No check_instrument Is the instrument sensitive enough? check_spe->check_instrument Yes optimize_spe->check_instrument optimize_instrument Check MS/MS parameters or ECD potential check_instrument->optimize_instrument No end Problem Resolved check_instrument->end Yes optimize_instrument->end

References

Validation & Comparative

Comparing 3,4-Dihydroxyphenylacetone and DOPAC as dopamine metabolite markers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to DOPAL and DOPAC as Dopamine (B1211576) Metabolite Markers

In the intricate landscape of neuroscience and drug development, particularly in the study of neurodegenerative disorders like Parkinson's disease, the precise measurement of dopamine (DA) turnover is critical. Two key metabolites, 3,4-Dihydroxyphenylacetaldehyde (DOPAL) and 3,4-Dihydroxyphenylacetic acid (DOPAC), serve as crucial markers. However, they offer vastly different insights into the state of dopaminergic neurons. This guide provides an objective comparison of DOPAL and DOPAC, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate marker for their scientific inquiries.

Biochemical Pathway of Dopamine Metabolism

Dopamine that is not sequestered into synaptic vesicles is metabolized within the neuron by a two-step enzymatic process. First, monoamine oxidase (MAO) converts dopamine into the highly reactive intermediate, DOPAL.[1][2] Subsequently, the enzyme aldehyde dehydrogenase (ALDH) rapidly detoxifies DOPAL by oxidizing it to the more stable carboxylic acid, DOPAC.[2][3] DOPAC is the primary inactive metabolite of this pathway.[1][4] A minor pathway also exists where DOPAL can be reduced to 3,4-dihydroxyphenylethanol (DOPET).[4][5]

Dopamine_Metabolism DA Dopamine DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) DA->DOPAL MAO DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) DOPAL->DOPAC ALDH (Primary Pathway) DOPET DOPET (Minor Metabolite) DOPAL->DOPET Aldehyde/Aldose Reductase

Caption: Metabolic pathway of intra-neuronal dopamine.

Core Comparison: DOPAL vs. DOPAC

The fundamental difference between DOPAL and DOPAC lies in their chemical nature, which dictates their stability, toxicity, and utility as biomarkers. While DOPAC has long been the standard for measuring general dopamine turnover, emerging evidence highlights DOPAL as a critical indicator of neurotoxic stress.

Feature3,4-Dihydroxyphenylacetaldehyde (DOPAL) 3,4-Dihydroxyphenylacetic acid (DOPAC)
Chemical Nature CatecholaldehydeCatechol Carboxylic Acid
Reactivity & Stability Highly reactive, unstable aldehyde.[6] Prone to spontaneous oxidation and protein cross-linking.[2][7]Relatively stable and inactive end-product of metabolism.[1]
Toxicity Potently neurotoxic, even at low micromolar concentrations.[2][8] It modifies and cross-links proteins, notably α-synuclein, contributing to oligomerization.[7][9]Considered a non-toxic, inactive metabolite.[2]
Primary Biomarker Indication Marker of neurotoxic stress, impaired ALDH activity, and defects in dopamine vesicular storage.[5]Gold-standard marker for overall dopamine turnover and release.[6]
"Catecholaldehyde Hypothesis" Central to the "catecholaldehyde hypothesis," which posits that DOPAL buildup contributes to the selective degeneration of dopaminergic neurons in Parkinson's disease.[5][10]Not directly implicated in neurotoxic pathways; its levels decrease alongside dopamine in Parkinson's disease.[11]
Analytical Challenges Difficult to measure due to its high reactivity and low physiological concentrations.[6] Often requires specialized collection methods like microdialysis for in vivo detection.[6]Readily quantifiable in tissue homogenates and other biological samples using standard techniques like HPLC-EC.[12]

Quantitative Data from Parkinson's Disease Studies

Post-mortem studies of brain tissue from patients with Parkinson's disease (PD) reveal significant changes in the levels and ratios of these metabolites, underscoring their distinct roles in pathogenesis. The data consistently points to a failure in DOPAL detoxification in PD.

Analyte / RatioControl SubjectsParkinson's Disease (PD) PatientsSignificance
Putamen Dopamine (DA) HighDecreased by ~93%[11]Reflects profound loss of dopaminergic terminals.
Putamen DOPAC Correlates with DA levelsDecreased by ~95%[11]Indicates reduced overall dopamine turnover due to neuron loss.
Putamen DOPAL Low (approx. 3% of DA)[11]Decreased by ~83% (absolute)[11]Absolute levels fall due to less precursor DA, but less so than DA or DOPAC.
DOPAL : DA Ratio LowIncreased ~4.4-fold[5][11]Key indicator of DOPAL buildup relative to remaining dopamine.
DOPAC : DOPAL Ratio High (Mean: 11.3)[5]Decreased by ~70%[5]Suggests decreased detoxification of DOPAL by ALDH. [11]

Experimental Protocols for Metabolite Analysis

The accurate quantification of DOPAL and DOPAC in biological matrices, such as rodent striatal tissue, is most reliably achieved using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

Sample Preparation (Brain Tissue)
  • Tissue Dissection & Homogenization: Rapidly dissect the brain region of interest (e.g., striatum) on ice. To the frozen tissue, add a known volume of ice-cold 0.1 M perchloric acid (PCA) containing an internal standard (e.g., isoproterenol), typically at a ratio of 10 µL PCA per mg of tissue.[12]

  • Homogenization: Homogenize the tissue thoroughly on ice using a sonicator or tissue homogenizer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet proteins and cellular debris.[12]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[12] The filtered supernatant is now ready for injection into the HPLC system.

HPLC-EC Analysis
  • System: An HPLC system equipped with a refrigerated autosampler and an electrochemical detector.

  • Column: A reverse-phase C18 column (e.g., 3 µm, 2.0 x 150 mm).

  • Mobile Phase: A filtered and degassed solution typically consisting of an aqueous phosphate (B84403) buffer with an ion-pairing agent (e.g., sodium dodecyl sulfate) and an organic modifier like methanol. The precise composition should be optimized for ideal separation.

  • Flow Rate: A typical flow rate is 0.2 mL/min.

  • Electrochemical Detector: The detector should be equipped with a glassy carbon working electrode. Set the potential between +0.65 V and +0.80 V versus an Ag/AgCl reference electrode to oxidize the catecholamines.[12]

  • Quantification: Generate a standard curve by injecting known concentrations of DOPAC, dopamine, and other standards. Identify peaks based on their retention times compared to the standards. Quantify analyte concentrations by comparing the peak area to the standard curve and normalizing to the initial tissue weight.[12]

Note on DOPAL Analysis : Due to its instability, a pure DOPAL standard is not widely available. It is typically biosynthesized for experimental use by incubating dopamine with MAO.[7] In vivo measurement is challenging and often relies on microdialysis to capture the transient aldehyde before it is metabolized.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-EC Analysis Dissect 1. Dissect Tissue on Ice Homogenize 2. Homogenize in Perchloric Acid + IS Dissect->Homogenize Centrifuge 3. Centrifuge (15,000 x g, 4°C) Homogenize->Centrifuge Filter 4. Filter Supernatant (0.22 µm) Centrifuge->Filter Inject 5. Inject Sample into HPLC Filter->Inject Separate 6. Separate on C18 Column Inject->Separate Detect 7. Detect with ECD (+0.65 to +0.80 V) Separate->Detect Quantify 8. Quantify vs. Standard Curve Detect->Quantify

Caption: Workflow for HPLC-EC analysis of dopamine metabolites.

Conclusion: Selecting the Right Marker

The choice between DOPAL and DOPAC as a dopamine metabolite marker is entirely dependent on the research question.

  • Choose DOPAC when the goal is to measure overall, stable dopamine turnover . It is a reliable and robust marker for assessing the general activity of dopaminergic pathways, reflecting the total amount of dopamine that has been released and metabolized over time.

  • Choose DOPAL , or more specifically the DOPAL:DOPAC and DOPAL:DA ratios , when investigating the mechanisms of neurodegeneration and cellular stress . Elevated DOPAL levels relative to its precursor (DA) or its product (DOPAC) provide a powerful indication of impaired dopamine homeostasis and the presence of a toxic cascade, making it a key biomarker for studies on Parkinson's disease pathogenesis.

References

Validating 3,4-Dihydroxyphenylacetic Acid (DOPAC) as a Tumor Marker for Neuroblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of DOPAC with Established Biomarkers Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA) for Neuroblastoma Diagnosis and Monitoring.

This guide provides a comprehensive analysis of 3,4-Dihydroxyphenylacetic acid (DOPAC) as a potential tumor marker for neuroblastoma, comparing its performance against the conventionally used biomarkers, vanillylmandelic acid (VMA) and homovanillic acid (HVA). This document is intended for researchers, scientists, and drug development professionals interested in the landscape of neuroblastoma diagnostics.

Note on Nomenclature: The initial topic specified 3,4-Dihydroxyphenylacetone (DHPA). However, a thorough review of the scientific literature indicates that 3,4-Dihydroxyphenylacetic acid (DOPAC) is the well-studied metabolite of dopamine (B1211576) relevant to neuroblastoma. This guide will focus on DOPAC, a closely related compound, assuming it is the intended subject of interest.

Executive Summary

Neuroblastoma, a common pediatric cancer, is characterized by the increased production of catecholamines. The measurement of their metabolites in urine, particularly VMA and HVA, is a cornerstone of diagnosis and monitoring.[1][2][3] Recent research has explored other metabolites in the catecholamine pathway, such as DOPAC, for their potential as more sensitive or specific biomarkers.

This guide presents a detailed comparison of plasma DOPAC with urinary VMA and HVA, supported by experimental data from a key study involving children with neuroblastoma.[2][4] We will delve into the quantitative performance of these markers, provide detailed experimental protocols for their detection, and visualize the underlying biochemical pathways and analytical workflows.

Comparative Performance of Neuroblastoma Biomarkers

The diagnostic utility of a tumor marker is primarily determined by its sensitivity and specificity. The following table summarizes the quantitative data from a study comparing plasma DOPAC and DOPA with urinary HVA and VMA in the diagnosis of neuroblastoma.[2][4]

BiomarkerSample TypeDiagnostic SensitivityCorrelation with Tumor Stage or SurvivalAge Correlation in Neuroblastoma Patients
p-DOPAC or p-DOPA Plasma92% of untreated patients showed elevated levelsNot correlatedp-DOPA was correlated with age, p-DOPAC was not
u-HVA or u-VMA Urine92% of untreated patients showed elevated levelsNot correlatedNot specified in the comparative study

Data extracted from a study on 106 children, including 28 with neuroblastoma.[2][4]

The study highlights that the measurement of plasma DOPAC and DOPA demonstrates comparable diagnostic sensitivity to the established urinary HVA and VMA tests, with 92% of untreated neuroblastoma patients exhibiting elevated levels of either marker combination.[2][4] Notably, none of these biomarkers showed a correlation with tumor stage or survival in this particular study.

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is crucial for their clinical application. The most common analytical method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Protocol: Quantification of DOPAC, HVA, and VMA in Biological Fluids by HPLC-ECD

This protocol provides a general framework for the analysis of catecholamine metabolites. Specific parameters may require optimization based on the laboratory setup and sample matrix.

1. Sample Preparation (Urine)

  • Collection: A 24-hour or random urine sample is collected. For random samples, results are typically normalized to creatinine (B1669602) concentration.[5][6]

  • Acidification: The urine sample is acidified, usually with hydrochloric acid, to preserve the catecholamine metabolites.

  • Extraction:

    • Solid-Phase Extraction (SPE): The sample is passed through an SPE column (e.g., a phenylboronic acid-based column for catechols) to selectively retain the compounds of interest.[7]

    • Liquid-Liquid Extraction: An alternative is to extract the analytes into an organic solvent.[8]

  • Elution and Reconstitution: The retained analytes are eluted from the SPE column with a suitable solvent and then dried down. The residue is reconstituted in the HPLC mobile phase.

2. Sample Preparation (Plasma)

  • Collection: Blood is collected in tubes containing a suitable anticoagulant (e.g., EDTA).

  • Centrifugation: The blood is centrifuged to separate the plasma.

  • Deproteinization: Proteins in the plasma are precipitated by adding an acid (e.g., perchloric acid) and then removed by centrifugation.

  • Extraction: The supernatant can be directly injected into the HPLC system or further purified using SPE as described for urine.

3. HPLC-ECD Analysis

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a C18 reversed-phase column is used.[1]

  • Mobile Phase: An aqueous buffer (e.g., acetate-citrate buffer) containing an ion-pairing agent and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.[7][9] The exact composition is optimized to achieve good separation of the target analytes.

  • Electrochemical Detector (ECD): The ECD is set at an oxidizing potential that is optimal for the detection of the catecholamine metabolites.[10] A common potential is around +0.7 to +0.8 V.[7]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve generated from standards of the pure compounds.[3]

Visualizing the Context: Pathways and Workflows

Understanding the biochemical context and the analytical process is crucial for interpreting biomarker data. The following diagrams, generated using Graphviz, illustrate the catecholamine metabolism pathway and a typical experimental workflow for biomarker analysis.

Catecholamine Metabolism Pathway

Catecholamine_Metabolism Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine Dopamine DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) Dopamine->DOPAC MAO MT 3-Methoxytyramine Dopamine->MT COMT Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT NMN Normetanephrine Norepinephrine->NMN COMT MN Metanephrine Epinephrine->MN COMT HVA HVA (Homovanillic acid) DOPAC->HVA COMT VMA VMA (Vanillylmandelic acid) MT->HVA MAO NMN->VMA MAO MN->VMA MAO TH Tyrosine Hydroxylase DDC DOPA Decarboxylase DBH Dopamine β- Hydroxylase PNMT PNMT MAO MAO COMT COMT Biomarker_Workflow start Patient Sample Collection (Urine or Plasma) extraction Sample Preparation (Acidification, Extraction) start->extraction analysis HPLC-ECD Analysis extraction->analysis quantification Data Acquisition & Quantification analysis->quantification interpretation Clinical Interpretation (Comparison to Reference Ranges) quantification->interpretation end Diagnostic Report interpretation->end

References

A Comparative Analysis of LC-MS and GC-MS for the Detection of 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique

The accurate detection and quantification of 3,4-Dihydroxyphenylacetone, a key metabolite in various biological pathways, is crucial for advancing research in drug development and metabolic studies. This guide provides a comprehensive comparative analysis of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this phenolic ketone. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable technique for specific research needs.

At a Glance: LC-MS vs. GC-MS for this compound

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Derivatization Generally not required.Mandatory derivatization (silylation and/or methoximation) is necessary.[1]
Sample Preparation Simpler, often involving solid-phase extraction (SPE).More complex due to the additional derivatization step.
Sensitivity High sensitivity, often in the low ng/mL to pg/mL range.High sensitivity, particularly for low-concentration analytes.[2][3]
Repeatability Good, with Relative Standard Deviations (RSD) typically <15%.Excellent, with RSDs often lower than LC-MS, around 1.4% for similar compounds.[2][3]
Instrumentation Widely available with various ionization techniques (e.g., ESI, APCI).Robust and widely available instrumentation.
Primary Advantage Direct analysis of polar, non-volatile compounds with minimal sample preparation.High chromatographic resolution and excellent quantitative performance.

Metabolic Significance of this compound

This compound is a metabolite in the catabolism of dopamine (B1211576), a critical neurotransmitter.[4] Its formation is part of a pathway that also involves the neurotoxic aldehyde 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). Understanding the levels of this compound can provide insights into dopamine metabolism and potential neurodegenerative processes.

Dopamine Metabolism Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO DOPAC 3,4-Dihydroxyphenyl- acetic Acid (DOPAC) DOPAL->DOPAC ALDH DOPET 3,4-Dihydroxy- phenylethanol (DOPET) DOPAL->DOPET AR/ADH DHPA 3,4-Dihydroxy- phenylacetone DOPAL->DHPA Oxidative Deamination

Figure 1: Simplified dopamine catabolism pathway.

Experimental Protocols

LC-MS Experimental Workflow

The analysis of this compound by LC-MS is advantageous due to its direct approach, which avoids the need for derivatization.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample SPE SPE Sample->SPE Solid-Phase Extraction Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Ionization (ESI) Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification GC-MS Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Methoximation Methoximation Extraction->Methoximation Methoxyamine HCl in Pyridine Silylation Silylation Methoximation->Silylation BSTFA/TMCS GC_Separation Gas Chromatography Silylation->GC_Separation Injection MS_Detection Mass Spectrometry (Scan or SIM) GC_Separation->MS_Detection Ionization (EI) Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

References

A Comparative Analysis of the Biological Activities of 3,4-Dihydroxyphenylacetone and Other Catecholamine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant, Neuroprotective, and Cardiovascular Effects with Supporting Experimental Data.

In the intricate web of catecholamine metabolism, a diverse array of metabolites is generated, each with its own unique biological activity profile. While much attention has been focused on the primary neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine, and their major metabolites, the biological significance of less-studied compounds like 3,4-Dihydroxyphenylacetone (DHPA) is an area of growing interest. This guide provides a comprehensive comparison of the biological activities of DHPA against other key catecholamine metabolites, including dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development.

Executive Summary

This guide synthesizes available experimental data to compare the antioxidant, neuroprotective, and cardiovascular effects of this compound and other selected catecholamine metabolites. While direct comparative data for DHPA is limited in some areas, this guide draws upon studies of structurally similar compounds and related metabolites to provide a valuable overview. The available evidence suggests that the biological activity of these compounds is highly dependent on their chemical structure, with variations in their side chains and the presence of catechol or methoxy (B1213986) groups significantly influencing their effects.

Antioxidant Activity: A Comparative Overview

The antioxidant properties of catecholamine metabolites are primarily attributed to their catechol structure, which can donate electrons to neutralize free radicals. The antioxidant capacity of these compounds is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

While direct comparative DPPH or FRAP assay data for this compound is scarce, studies on related catechol compounds provide insights into its potential activity. For instance, the reactivity of various catechols towards copper-catalyzed oxidation, a process relevant to oxidative stress, has been compared. In one study, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a structurally similar aldehyde, was found to be approximately 5-fold more reactive than DOPAC and dopamine[1]. This suggests that the side chain structure significantly influences the antioxidant potential.

Another study investigated the ability of dopamine and its metabolites to inhibit the antioxidant enzyme Glutathione S-transferase (GST). The IC50 values for the inhibition of GST from N27 dopaminergic cells were found to be 31.46 µM for DOPAL, 82.32 µM for dopamine, and 260.0 µM for DOPAC[2]. For equine liver GST, the IC50 values were 23.72 µM for DOPAL, 32.17 µM for dopamine, and 73.70 µM for DOPAC[2]. These results indicate that DOPAL is a more potent inhibitor of this antioxidant enzyme compared to dopamine and DOPAC.

Table 1: Comparative Antioxidant Activity of Catecholamine Metabolites

CompoundAssayResult (IC50)Source
3,4-Dihydroxyphenylacetaldehyde (DOPAL) GST Inhibition (N27 cells)31.46 µM[2]
GST Inhibition (equine liver)23.72 µM[2]
Dopamine (DA) GST Inhibition (N27 cells)82.32 µM[2]
GST Inhibition (equine liver)32.17 µM[2]
3,4-Dihydroxyphenylacetic acid (DOPAC) GST Inhibition (N27 cells)260.0 µM[2]
GST Inhibition (equine liver)73.70 µM[2]

Note: Lower IC50 values indicate greater potency.

Neuroprotective and Neurotoxic Effects: A Double-Edged Sword

The effects of catecholamine metabolites on neuronal cells are complex, with both neuroprotective and neurotoxic properties reported depending on the compound, its concentration, and the cellular context. Oxidative stress is a key factor in neurodegenerative diseases, and the antioxidant properties of these metabolites can offer protection. However, some metabolites, particularly the aldehyde derivatives, have been shown to be neurotoxic.

Dopamine itself can be toxic to neurons at high concentrations (>100 µM)[3]. The aldehyde metabolite of dopamine, DOPAL, is considered a key toxic metabolite in vivo[4]. Studies have shown that DOPAL is significantly more toxic to dopaminergic neurons than dopamine and its other metabolites[4]. For instance, one study found that DOPAL at concentrations as low as 100 ng was toxic to dopaminergic neurons in the substantia nigra of rats, while other dopamine metabolites showed no evidence of neurotoxicity at fivefold higher doses[4].

In vitro studies using the human neuroblastoma cell line SH-SY5Y have also demonstrated the cytotoxicity of dopamine and related compounds. One study reported that 3,4-Catechol-PV, a major metabolite of the synthetic cathinone (B1664624) MDPV with a similar catechol structure, exhibited concentration-dependent cytotoxicity in both undifferentiated and differentiated SH-SY5Y cells, with LC50 values of 553.9 µM and 951-1028 µM, respectively, after 48 hours of exposure[5]. Another study on SH-SY5Y cells showed that dopamine induced cell death in a dose- and time-dependent manner[6].

While direct comparative neuroprotection or neurotoxicity data for this compound is limited, its structural similarity to other catechol-containing compounds suggests it may also possess a dual role, potentially offering antioxidant-mediated neuroprotection at lower concentrations while exhibiting toxicity at higher levels.

Table 2: Comparative Cytotoxicity of Catecholamine Metabolites and Related Compounds

CompoundCell LineAssayResult (LC50/TC50)Source
3,4-Catechol-PV Undifferentiated SH-SY5YCell Viability553.9 µM (48h)[5]
Differentiated SH-SY5YCell Viability951 - 1028 µM (48h)[5]
Dopamine (DA) SH-SY5YMTT Reduction7.3 x 10⁻⁵ M (24h)[6]
Disulfiram (B1670777) SH-SY5YMTT Reduction8.7 x 10⁻⁷ M (24h)[6]

Note: Lower LC50/TC50 values indicate greater cytotoxicity.

Cardiovascular Effects: Modulation of Vascular Tone and Cardiac Function

Catecholamines and their metabolites can exert significant effects on the cardiovascular system, influencing heart rate, myocardial contractility, and vascular tone. Dopamine itself has dose-dependent effects on the cardiovascular system, with the potential for both therapeutic and adverse outcomes.

Studies on the vasoactive properties of dopamine metabolites have revealed diverse effects. For example, 6-nitrodopamine, a derivative of dopamine, has been shown to be a potent vasodilator[7]. Its vasorelaxant effect is mediated through the antagonism of dopamine D2-like receptors[7]. In contrast, dopamine can induce contractions in isolated vascular rings, an effect that can be blocked by D2-like antagonists[7].

Signaling Pathways

The biological effects of catecholamine metabolites are mediated through their interaction with various intracellular signaling pathways. Oxidative stress, a common consequence of catecholamine metabolism, can activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

For instance, 3,4-dihydroxyphenylacetic acid (DOPAC) has been shown to ameliorate gut barrier dysfunction by regulating the MAPK-myosin light-chain kinase (MLCK) pathway in diabetic mice[8]. The activation of the PI3K/Akt and MAPK signaling pathways is also implicated in the cellular response to oxidative stress and can influence cell survival and apoptosis[9][10][11].

The catechol structure shared by this compound and other active metabolites suggests a potential to modulate these and other redox-sensitive signaling pathways.

Catecholamine_Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH DHPA This compound Dopamine->DHPA Unknown DOPAL 3,4-Dihydroxyphenylacetaldehyde Dopamine->DOPAL MAO Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT DOPEGAL 3,4-Dihydroxyphenylglycolaldehyde Norepinephrine->DOPEGAL MAO Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Epinephrine->DOPEGAL MAO Metanephrine Metanephrine Epinephrine->Metanephrine COMT DOPAC 3,4-Dihydroxyphenylacetic acid DOPAL->DOPAC ALDH HVA Homovanillic acid DOPAC->HVA COMT DHPG 3,4-Dihydroxyphenylglycol DOPEGAL->DHPG AR/ALR MHPG 3-Methoxy-4-hydroxyphenylglycol DHPG->MHPG COMT VMA Vanillylmandelic acid DHPG->VMA ADH, ALDH Normetanephrine->VMA MAO, ALDH Metanephrine->VMA MAO, ALDH Experimental_Workflow_Antioxidant cluster_DPPH DPPH Radical Scavenging Assay cluster_FRAP Ferric Reducing Antioxidant Power (FRAP) Assay DPPH1 Prepare DPPH solution DPPH2 Add test compound DPPH1->DPPH2 DPPH3 Incubate in the dark DPPH2->DPPH3 DPPH4 Measure absorbance at 517 nm DPPH3->DPPH4 DPPH5 Calculate % inhibition and IC50 DPPH4->DPPH5 FRAP1 Prepare FRAP reagent FRAP2 Add test compound FRAP1->FRAP2 FRAP3 Incubate at 37°C FRAP2->FRAP3 FRAP4 Measure absorbance at 593 nm FRAP3->FRAP4 FRAP5 Compare to FeSO4 standard curve FRAP4->FRAP5

References

A Comparative In Vivo Analysis of 3,4-Dihydroxyphenylacetone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of 3,4-Dihydroxyphenylacetone (DHPA) and its metabolic precursors, α-methyldopa and dopamine (B1211576). While DHPA is a known metabolite, its direct in vivo biological activities are not well-documented in publicly available research. Therefore, this guide will focus on the established in vivo effects of its precursors and extrapolate potential activities of DHPA based on available in vitro data for structurally similar compounds and general principles of catechol biochemistry.

Executive Summary

This compound (DHPA) is a metabolite of the antihypertensive drug α-methyldopa and the neurotransmitter dopamine.[1] Its precursors have distinct and potent in vivo effects. α-methyldopa primarily acts as an antihypertensive agent after being metabolized to α-methylnorepinephrine.[2] Dopamine has complex and dose-dependent effects on the cardiovascular, renal, and central nervous systems, and it plays a dual role in inflammation and oxidative stress.[3][4]

Direct comparative in vivo studies of DHPA against its precursors are currently lacking. However, based on the catechol structure of DHPA, it is hypothesized to possess antioxidant and anti-inflammatory properties. This guide synthesizes the known in vivo data for α-methyldopa and dopamine and presents it alongside the limited, yet insightful, in vitro findings for compounds structurally related to DHPA to inform future research directions.

Metabolic Pathway Overview

The metabolic relationship between DHPA and its precursors is crucial for understanding their potential comparative effects.

cluster_precursors Precursors cluster_metabolite Metabolite of Interest alpha-Methyldopa alpha-Methyldopa DHPA This compound (DHPA) alpha-Methyldopa->DHPA Metabolism Dopamine Dopamine Dopamine->DHPA Metabolism

Caption: Metabolic pathway leading to this compound (DHPA).

Comparative Data on In Vivo Effects

The following tables summarize the known in vivo effects of α-methyldopa and dopamine. Due to the lack of direct in vivo data for DHPA, this section will present data for its precursors and discuss the potential for DHPA's activity based on related compounds.

Anti-Inflammatory Effects
CompoundAnimal ModelKey FindingsReference
α-Methyldopa Not extensively studied for direct anti-inflammatory effects. Primary action is antihypertensive.-
Dopamine Various (e.g., murine models of inflammatory diseases)Can exert both pro- and anti-inflammatory effects depending on the context and receptor subtype activated. It can suppress inflammatory reactions in some tissues.[3][3][5]
3,4-Dihydroxyacetophenone (DHAP) (structurally similar to DHPA)TPA-induced ear edema in miceTopical administration inhibited skin inflammation. In LPS-stimulated macrophages (in vitro), it inhibited the production of NO, IL-1β, IL-6, and TNF-α, and enhanced IL-10 production.[6][6]
Antioxidant Effects
CompoundAnimal ModelBiomarkers MeasuredKey FindingsReference
α-Methyldopa Not primarily studied for antioxidant effects.--
Dopamine -In vitro assaysPotent antioxidant and free radical scavenger.[4] However, its oxidation can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress in certain conditions.[7][4][7]
3,4-Dihydroxyphenylacetic acid (DOPAC) (metabolite of dopamine)Type 2 Diabetes MiceGSH, T-SOD, MDAAlleviated oxidative stress by increasing GSH and T-SOD activities and reducing MDA.[8][8]
(Z)-2-Acetoxy-3-(3,4-dihydroxyphenyl) acrylic acid (structurally related)Rat model of heart failureCatalase, SOD, GSH, GSH-Px, MDAEnhanced activities of antioxidant enzymes and reduced levels of MDA in a dose-dependent manner.[9][9]
Cardioprotective/Cardiotoxic Effects
CompoundAnimal ModelKey FindingsReference
α-Methyldopa Spontaneously hypertensive rats (SHR)Blood pressure, left ventricular massReduces blood pressure and can modify left ventricular mass.[10][11][12]
Dopamine RatMyocardial fiber necrosisHigh doses can induce myocardial fiber necrosis, suggesting a potential for cardiotoxicity.[13]
Rabbit heterotopic transplant modelCardiomyocyte apoptosisInfusion after ischemia increased cardiomyocyte apoptosis.[14]
(Z)-2-Acetoxy-3-(3,4-dihydroxyphenyl) acrylic acid (structurally related)Rat model of heart failureCardiac function, apoptosis markersSignificantly improved cardiac function and reduced expression of pro-inflammatory and apoptotic markers.[9]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)

cluster_workflow Carrageenan-Induced Paw Edema Protocol start Acclimatize Rats treatment Administer Test Compound (e.g., DHPA) or Vehicle start->treatment induction Inject Carrageenan (1%) into Hind Paw treatment->induction 30-60 min post-treatment measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized for at least one week under standard laboratory conditions.[15]

  • Treatment: Animals are divided into groups and administered the test compound (e.g., DHPA at various doses), a positive control (e.g., indomethacin), or the vehicle intraperitoneally or orally.[15]

  • Induction of Edema: 30-60 minutes after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[3][15]

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[5][15]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vivo Antioxidant Activity Assessment

cluster_workflow In Vivo Antioxidant Assay Workflow start Animal Treatment with Test Compound sacrifice Euthanize Animals and Collect Tissues (e.g., Liver, Heart) start->sacrifice homogenize Prepare Tissue Homogenates sacrifice->homogenize assay Perform Antioxidant Assays: - Superoxide Dismutase (SOD) - Malondialdehyde (MDA) homogenize->assay analysis Normalize to Protein Content and Compare Groups assay->analysis cluster_workflow Doxorubicin-Induced Cardiotoxicity Protocol start Pre-treatment with Test Compound (e.g., DHPA) induction Induce Cardiotoxicity with Doxorubicin (e.g., cumulative dose) start->induction monitoring Monitor ECG and Echocardiography induction->monitoring biomarkers Collect Blood for Cardiac Troponin Analysis induction->biomarkers histology Sacrifice and Perform Histopathological Examination of Heart induction->histology analysis Compare Cardiac Function, Biomarkers, and Histology monitoring->analysis biomarkers->analysis histology->analysis cluster_pathway Dopamine's Anti-Inflammatory Signaling Dopamine Dopamine D1R D1-like Receptors Dopamine->D1R D2R D2-like Receptors Dopamine->D2R cAMP ↑ cAMP D1R->cAMP NLRP3 NLRP3 Inflammasome D2R->NLRP3 Inhibition cAMP->NLRP3 Inhibition Inflammation ↓ Inflammation NLRP3->Inflammation

References

Differentiating Dopamine Metabolic Profiles in Parkinson's Disease vs. Healthy Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dopamine (B1211576) metabolic profiles between individuals with Parkinson's disease (PD) and healthy controls (HC). By presenting quantitative data from cerebrospinal fluid (CSF) analyses, detailed experimental protocols, and visual representations of the underlying biochemical pathways and analytical workflows, this document aims to be a valuable resource for researchers investigating PD pathogenesis, developing novel therapeutics, and identifying potential biomarkers.

Data Presentation: Quantitative Analysis of Dopamine Metabolites

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to altered dopamine metabolism.[1] This is reflected in the cerebrospinal fluid (CSF) concentrations of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). Numerous studies have consistently demonstrated lower levels of these metabolites in PD patients compared to healthy individuals.[2][3]

The following tables summarize key findings from published research, providing a quantitative comparison of CSF dopamine metabolite concentrations.

MetaboliteGroupNConcentration (nmol/L) Mean ± SDStudy
Homovanillic Acid (HVA) PD161145.3 ± 64.6Kremer et al. (2021)[4]
HC115191.8 ± 76.5Kremer et al. (2021)[4]
PD36133.8 ± 12.8Goldstein et al. (2012)[5]
HC38238.2 ± 16.2Goldstein et al. (2012)[5]
3,4-Dihydroxyphenylacetic Acid (DOPAC) PD1619.8 ± 5.5Kremer et al. (2021)[4]
HC11511.5 ± 5.6Kremer et al. (2021)[4]
PD3610.3 ± 1.0Goldstein et al. (2012)[5]
HC3819.1 ± 1.5Goldstein et al. (2012)[5]

Table 1: Cerebrospinal Fluid (CSF) Concentrations of Dopamine Metabolites in Parkinson's Disease (PD) and Healthy Controls (HC). This table presents the mean and standard deviation of HVA and DOPAC concentrations from two key studies, illustrating the consistently lower levels observed in the PD patient population.

Mandatory Visualizations

Dopamine Metabolism Pathway

Dopamine_Metabolism Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (AADC) DOPAL DOPAL Dopamine->DOPAL Monoamine Oxidase (MAO) MT 3-Methoxytyramine Dopamine->MT Catechol-O-Methyl Transferase (COMT) DOPAC DOPAC DOPAL->DOPAC Aldehyde Dehydrogenase (ALDH) HVA HVA DOPAC->HVA COMT MT->HVA MAO, ALDH

Caption: Dopamine Metabolism Pathway. This diagram illustrates the enzymatic conversion of L-Tyrosine to Dopamine and its subsequent breakdown into the major metabolites DOPAC and HVA.[6][7]

Experimental Workflow for Dopamine Metabolite Analysis

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Methods CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (to remove cells) CSF_Collection->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Storage Storage at -80°C Supernatant_Transfer->Storage Sample_Prep Sample Preparation (e.g., protein precipitation, derivatization) Storage->Sample_Prep HPLC HPLC-ECD Analysis Sample_Prep->HPLC MS LC-MS/MS Analysis Sample_Prep->MS Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis MS->Data_Analysis

Caption: A generalized experimental workflow for the analysis of dopamine metabolites in cerebrospinal fluid.

Experimental Protocols

Accurate and reproducible quantification of dopamine metabolites is crucial for comparative studies. The following sections outline generalized protocols for cerebrospinal fluid (CSF) collection and analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cerebrospinal Fluid (CSF) Collection and Handling

A standardized protocol for CSF collection is essential to minimize pre-analytical variability.

  • Patient Preparation: Patients should ideally be in a fasting state.

  • Collection: CSF is typically collected via lumbar puncture in the morning to minimize diurnal variations.

  • Tube Type: Use polypropylene (B1209903) tubes to prevent analyte adsorption to the tube walls.

  • Immediate Processing: Immediately after collection, place the CSF sample on ice.

  • Centrifugation: Centrifuge the CSF at approximately 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Aliquoting and Storage: Carefully transfer the supernatant into new polypropylene cryovials, avoiding the pellet. Store the aliquots at -80°C until analysis.

Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive method for the detection of electrochemically active compounds like dopamine and its metabolites.[8][9]

  • Sample Preparation:

    • Thaw CSF samples on ice.

    • To precipitate proteins, add a solution of 0.1 M perchloric acid (PCA) to the CSF sample (e.g., in a 1:1 ratio).

    • Vortex the mixture and then centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

    • Filter the resulting supernatant through a 0.22 µm syringe filter.

  • HPLC-ECD Analysis:

    • Chromatographic Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a phosphate (B84403) or citrate (B86180) buffer at an acidic pH (e.g., pH 3.0-4.0), an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and a small percentage of organic solvent like methanol (B129727) or acetonitrile (B52724).[10][11]

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally applied.

    • Electrochemical Detector: A glassy carbon working electrode is used. The potential is set to an oxidative voltage (e.g., +0.65 to +0.80 V) to detect the analytes of interest.

    • Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of HVA and DOPAC.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of a wide range of metabolites.[12][13]

  • Sample Preparation:

    • Thaw CSF samples on ice.

    • An internal standard (e.g., a stable isotope-labeled version of the analytes) is added to each sample for accurate quantification.

    • Protein precipitation is performed by adding an organic solvent such as acetonitrile or methanol, often acidified with formic acid.

    • The mixture is vortexed and centrifuged at high speed to pellet the precipitated proteins.

    • The supernatant is transferred to a new tube and may be evaporated to dryness and reconstituted in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A C18 or other suitable reverse-phase column is used for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.[13]

    • Mass Spectrometry: The analysis is performed on a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for HVA and DOPAC.

    • Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective and sensitive quantification.

    • Quantification: The concentration of each metabolite is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve.

References

A Comparative Guide to Establishing Certified Reference Materials for 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of currently available reference materials for 3,4-Dihydroxyphenylacetone and outlines the necessary framework for establishing a Certified Reference Material (CRM). The objective is to furnish researchers, scientists, and drug development professionals with the critical information required for the accurate quantification and reliable use of this important metabolite in research and clinical applications.

Introduction to this compound

This compound, a metabolite of MDMA (3,4-Methylenedioxymethamphetamine), MDEA (3,4-Methylenedioxyethylamphetamine), and the pharmaceutical agent α-methyldopa, serves as a crucial analytical standard in forensic science, toxicology, and drug metabolism studies.[1] Its accurate quantification is paramount for understanding the pharmacokinetics and physiological effects of its parent compounds. The availability of a well-characterized, high-purity Certified Reference Material (CRM) is essential for ensuring the validity and comparability of analytical data across different laboratories and studies.

Comparison of Commercially Available Reference Materials

A survey of commercially available this compound reference materials reveals a range of products, primarily marketed as "analytical reference standards." While these materials are suitable for many research applications, they often lack the comprehensive characterization and metrological traceability of a CRM. The following table summarizes the publicly available data for representative offerings.

SupplierProduct NamePurity SpecificationAnalytical MethodCertificate of Analysis (CoA)
Supplier A 3',4'-Dihydroxyphenylacetone≥98%Not SpecifiedAvailable upon request
Supplier B 3',4'-Dihydroxyphenylacetone>95%HPLCAvailable
Supplier C This compound95%Not SpecifiedAvailable (Lot-specific)
Supplier D 3',4'-Dihydroxyphenylacetone≥98%Not SpecifiedAvailable (Lot-specific)[2]

Note: The purity values provided by suppliers are often determined by a single method (e.g., HPLC area percent) and may not account for impurities without a chromophore or non-volatile impurities. A certified value for a CRM, in contrast, is typically derived from a combination of orthogonal analytical methods.

Establishing a Certified Reference Material: A Proposed Workflow

The production of a CRM is a rigorous process that must adhere to international standards, such as ISO 17034, to ensure the material is fit for its intended purpose. This involves not only the synthesis and purification of the compound but also its comprehensive characterization, including homogeneity and stability assessments.

CRM_Workflow Workflow for Establishing a Certified Reference Material cluster_Production Material Production cluster_Certification Certification cluster_Documentation Documentation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Purity_Assignment Purity_Assignment Characterization->Purity_Assignment Homogeneity_Study Homogeneity_Study Purity_Assignment->Homogeneity_Study Stability_Study Stability_Study Homogeneity_Study->Stability_Study Uncertainty_Budget Uncertainty_Budget Stability_Study->Uncertainty_Budget Certificate_of_Analysis Certificate_of_Analysis Uncertainty_Budget->Certificate_of_Analysis

Caption: Workflow for Establishing a Certified Reference Material.

Experimental Protocols for CRM Characterization

The certification of a reference material for this compound requires a multi-faceted analytical approach to accurately determine its purity and assess its stability. The following are representative protocols for key experiments.

Objective: To determine the purity of this compound and to identify and quantify any organic impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier for pH control)

Chromatographic Conditions (Representative):

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: A linear gradient tailored to resolve the main component from all potential impurities. A starting point could be 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (based on the UV absorbance maximum of the catechol moiety)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform multiple injections of the stock solution to assess the precision of the method.

  • Analyze the chromatograms to determine the area percentage of the main peak.

  • For the identification of impurities, mass spectrometry (LC-MS) can be coupled to the HPLC system.

Objective: To confirm the molecular weight and structure of this compound.

Instrumentation:

  • Mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry)

Procedure:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an LC system.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

  • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass of C₉H₁₀O₃.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be used for structural elucidation and comparison with reference spectra.

Objective: To provide an orthogonal, highly accurate measurement of the purity of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh a known amount of the this compound candidate material and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.[3][4]

Homogeneity Study: To ensure that the batch of the reference material is uniform, a representative number of units are randomly selected and analyzed using a validated analytical method (e.g., HPLC-UV). The results are statistically evaluated to confirm the absence of significant between-unit variation.

Stability Study: The stability of the reference material is assessed under both long-term storage conditions (e.g., -20°C) and simulated shipping conditions (e.g., elevated temperatures). Samples are analyzed at regular intervals to monitor for any degradation. The data is used to establish the shelf life and recommended storage conditions for the CRM.

Metabolic Pathways Involving this compound

Understanding the metabolic context of this compound is crucial for its application in drug metabolism and toxicology research. It is a product of the metabolism of several psychoactive substances and pharmaceuticals.

Metabolic_Pathway Metabolic Formation of this compound MDMA MDMA Metabolite 3,4-Dihydroxyphenyl- acetone MDMA->Metabolite Metabolism MDEA MDEA MDEA->Metabolite Metabolism alpha_Methyldopa alpha_Methyldopa alpha_Methyldopa->Metabolite Oxidative Deamination

Caption: Metabolic Formation of this compound.

Furthermore, this compound is structurally related to key intermediates in the dopamine (B1211576) metabolism pathway.

Dopamine_Metabolism Simplified Dopamine Metabolism Pathway Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde Dopamine->DOPAL MAO DHPA 3,4-Dihydroxyphenyl- acetone Dopamine->DHPA Alternative Metabolite (Contextual) DOPAC 3,4-Dihydroxyphenyl- acetic acid DOPAL->DOPAC ALDH

Caption: Simplified Dopamine Metabolism Pathway.

Conclusion

The establishment of a Certified Reference Material for this compound is a critical step towards improving the quality and reliability of analytical measurements in forensic, toxicological, and pharmaceutical research. While several analytical standards are commercially available, a true CRM, characterized by a comprehensive, multi-technique approach and accompanied by a detailed Certificate of Analysis, is needed. This guide provides a framework for the production and certification of such a material, highlighting the necessary experimental protocols and the importance of adhering to international standards. The availability of a well-characterized CRM for this compound will ultimately contribute to more accurate and reproducible scientific findings.

References

A Comparative Guide to the Measurement of 3,4-Dihydroxyphenylacetone in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3,4-Dihydroxyphenylacetone (DOPACET), a metabolite of dopamine (B1211576), in biological fluids is crucial for advancing our understanding of neurological disorders and for the development of novel therapeutics. This guide provides an objective comparison of the primary analytical methods used for DOPACET measurement: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these techniques is evaluated based on experimental data, with a focus on accuracy and precision.

Comparative Analysis of Analytical Methods

The choice of analytical method for the quantification of this compound is contingent on the specific requirements of the research, including the desired sensitivity, selectivity, sample throughput, and the complexity of the biological matrix. While HPLC-ECD offers a cost-effective and sensitive approach, LC-MS/MS provides superior specificity and is often considered the gold standard. GC-MS, though requiring derivatization, remains a robust and reliable alternative.

A summary of the quantitative performance of these methods is presented in the table below. The data for LC-MS/MS is based on a validated method for the structurally similar dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), which serves as a reliable proxy for the expected performance for DOPACET.[1]

ParameterHPLC-ECDLC-MS/MS (for DOPAC)[1]GC-MS
Limit of Detection (LOD) 5 pg[2]0.0182 - 0.0797 ng/mL0.2 - 5.0 ppb[3]
Limit of Quantification (LOQ) Not explicitly found for DOPACET0.0553 - 0.2415 ng/mLNot explicitly found for DOPACET
Linearity (R²) (Typical) > 0.990.9959 - 0.9994> 0.996[3]
Accuracy (Recovery) Not explicitly found for DOPACET73.37% - 116.63% (Blood), 80.9% - 115.33% (Urine)Not explicitly found for DOPACET
Precision (CV%) Not explicitly found for DOPACETIntra-day: 0.24 - 9.36%, Inter-day: 0.85 - 9.67%Not explicitly found for DOPACET

Dopamine Metabolic Pathway

This compound is a product of dopamine metabolism. The following diagram illustrates the primary metabolic pathway of dopamine, highlighting the formation of its key metabolites.

Dopamine Metabolism Dopamine Metabolic Pathway cluster_maob Monoamine Oxidase (MAO) cluster_aldh Aldehyde Dehydrogenase cluster_comt1 Catechol-O-Methyl Transferase (COMT) cluster_comt2 Catechol-O-Methyl Transferase (COMT) Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MT 3-Methoxytyramine (3-MT) Dopamine->MT DOPAC 3,4-Dihydroxyphenyl- acetic Acid (DOPAC) DOPAL->DOPAC DOPACET 3,4-Dihydroxyphenyl- acetone (DOPACET) DOPAL->DOPACET Alternative Metabolism HVA Homovanillic Acid (HVA) DOPAC->HVA

Caption: Simplified metabolic pathway of dopamine.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing experimental results. Below are representative protocols for the analysis of catecholamine metabolites, including this compound, in biological fluids.

Sample Preparation (General)

A crucial step in the analysis of catecholamines and their metabolites from biological matrices is sample preparation, which typically involves extraction and concentration of the analytes of interest.[4][5] Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method partitions analytes based on their solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique that separates components of a mixture based on their physical and chemical properties.[4][5] It offers high recovery and can effectively remove interfering substances.

HPLC-ECD Experimental Workflow

High-Performance Liquid Chromatography with Electrochemical Detection is a sensitive and selective method for the analysis of electroactive compounds like catecholamines and their metabolites.

HPLC-ECD Workflow HPLC-ECD Experimental Workflow Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (e.g., SPE) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection Electrochemical Detection Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General workflow for HPLC-ECD analysis.

Detailed Protocol (Representative):

  • Sample Preparation: To 100 µL of plasma or 200 µL of urine, add an internal standard.[1] Perform protein precipitation with acetonitrile.[1] The supernatant is then subjected to solid-phase extraction.

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Electrochemical Detection: The eluent from the column passes through an electrochemical detector cell where a potential is applied. The resulting current from the oxidation or reduction of the analyte is measured.

LC-MS/MS Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry is a highly sensitive and specific method that provides structural information, making it a powerful tool for the definitive identification and quantification of analytes in complex matrices.

LC-MS/MS Workflow LC-MS/MS Experimental Workflow Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (Protein Precipitation, Filtration) Sample->Preparation Injection UPLC/HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Mass Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Fragment Ion Analysis (Q3) Fragmentation->MS2 Detection Detection and Quantification MS2->Detection GC-MS Workflow GC-MS Experimental Workflow Sample Biological Sample (Urine) Preparation Sample Preparation (Extraction) Sample->Preparation Derivatization Chemical Derivatization Preparation->Derivatization Injection GC Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS Mass Spectrometry Analysis Ionization->MS Analysis Data Analysis and Quantification MS->Analysis

References

A Comparative Guide to the Comprehensive Metabolic Profiling of Amphetamine Derivatives, Including 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the metabolic profiling of amphetamine derivatives, with a special focus on the metabolite 3,4-Dihydroxyphenylacetone (DHPA). The information presented herein is intended to assist researchers in selecting the most appropriate methods for their specific research needs, from understanding drug metabolism pathways to developing robust analytical assays for preclinical and clinical studies.

Introduction to Amphetamine Metabolism

Amphetamine and its derivatives undergo extensive metabolism in the body, primarily through two major pathways: aromatic hydroxylation and oxidative deamination. The cytochrome P450 enzyme CYP2D6 plays a crucial role in these transformations, leading to a variety of metabolites.[1] The stereochemistry of the parent compound can significantly influence the metabolic profile, with different enantiomers often exhibiting distinct metabolic rates and pathways.[2] One notable metabolite, this compound, has been identified as a minor product of the metabolism of certain amphetamine derivatives, such as MDMA (3,4-methylenedioxymethamphetamine), formed via oxidative deamination.

Comparison of Analytical Techniques

The accurate identification and quantification of amphetamine metabolites are critical for metabolic profiling studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most powerful and widely used techniques for this purpose. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation requirements.

Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of commonly employed GC-MS and LC-MS/MS methods for the analysis of amphetamine and its key metabolites.

AnalyteMethodSample MatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
AmphetamineGC-MSUrine100 - 30015-[3]
MethamphetamineGC-MSUrine100 - 30015-[3]
AmphetamineGC-MSHair2 - 40 (ng/mg)0.05 (ng/mg)0.1 (ng/mg)[4]
MethamphetamineGC-MSHair2 - 40 (ng/mg)0.05 (ng/mg)0.1 (ng/mg)[4]
MDAGC-MSHair2 - 40 (ng/mg)0.1 (ng/mg)0.2 (ng/mg)[4]
MDMAGC-MSHair2 - 40 (ng/mg)0.05 (ng/mg)0.1 (ng/mg)[4]
Amphetamine EnantiomersLC-MS/MSSerum0.5 - 2500.10.5[2]
4-Hydroxyamphetamine EnantiomersLC-MS/MSSerum0.5 - 2500.50.5[2]
Norephedrine EnantiomersLC-MS/MSSerum0.5 - 2500.50.5[2]
AmphetamineLC-MS/MSWhole Blood15 - 1000--[5]
MethamphetamineLC-MS/MSWhole Blood15 - 1000--[5]
MDALC-MS/MSWhole Blood15 - 1000--[5]
MDMALC-MS/MSWhole Blood15 - 1000--[5]
Monoamine Neurotransmitters & MetabolitesLC-MS/MSBlood/Urine-0.0182 - 0.07970.0553 - 0.2415[6]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable metabolic profiling. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

GC-MS Analysis of Amphetamines in Urine

This protocol outlines a common procedure for the extraction, derivatization, and GC-MS analysis of amphetamine and methamphetamine from urine samples.[3]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 2 mL of urine, add internal standards (deuterated analogs of the analytes).

    • Condition a C18 SPE cartridge with methanol (B129727) and water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water and a low-percentage organic solvent to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of trifluoroacetic anhydride (B1165640) (TFAA).

    • Cap the tube, vortex, and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling, inject 1 µL of the derivatized solution into the GC-MS system.

    • GC Column: HP Ultra-1 capillary column (12 m x 0.2 mm x 0.33 µm film).

    • Carrier Gas: Helium.

    • Temperature Program: Initial temperature of 60°C, ramped to 220°C, and then to 275°C.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each derivatized analyte and internal standard. For example, for amphetamine-TFA derivative, monitor m/z 140 and 144.[3]

LC-MS/MS Analysis of Amphetamine Enantiomers in Serum

This protocol details a method for the enantioselective analysis of amphetamine and its metabolites in serum.[2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum, add internal standards (deuterated enantiomers).

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Derivatization (for chiral separation on a non-chiral column):

    • Evaporate the supernatant to dryness.

    • Reconstitute in a suitable buffer and add a chiral derivatizing agent (e.g., N-(pentafluorobenzoyl)-L-prolyl chloride).

    • Incubate to allow the reaction to complete.

    • Extract the derivatized analytes using an organic solvent.

  • LC-MS/MS Analysis:

    • Evaporate the organic extract and reconstitute in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • LC Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.

    • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented to produce characteristic product ions for quantification and confirmation.

Visualizing Metabolic Pathways and Experimental Workflows

Visual diagrams are invaluable tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of amphetamine metabolism and analysis.

cluster_0 Major Metabolic Pathways of Amphetamine Amphetamine Amphetamine p_Hydroxyamphetamine p_Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination Benzoic_Acid Benzoic_Acid Phenylacetone->Benzoic_Acid Oxidation Hippuric_Acid Hippuric_Acid Benzoic_Acid->Hippuric_Acid Conjugation with Glycine

Caption: Major metabolic pathways of amphetamine.

cluster_1 GC-MS Analysis Workflow Start Urine Sample SPE Solid-Phase Extraction Start->SPE Derivatization Derivatization (e.g., with TFAA) SPE->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: A typical experimental workflow for GC-MS analysis.

cluster_2 Formation of this compound (DHPA) from MDMA MDMA MDMA MDA MDA (via N-demethylation) MDMA->MDA DHMA 3,4-Dihydroxymethamphetamine (via demethylenation) MDMA->DHMA DHA 3,4-Dihydroxyamphetamine (via demethylenation of MDA) MDA->DHA DHPA This compound DHMA->DHPA Oxidative Deamination DHA->DHPA Oxidative Deamination

Caption: Metabolic pathway leading to DHPA from MDMA.

Conclusion

The comprehensive metabolic profiling of amphetamine derivatives is a complex analytical challenge that requires sophisticated instrumentation and carefully validated methodologies. Both GC-MS and LC-MS/MS offer excellent capabilities for the identification and quantification of a wide range of metabolites. The choice between these techniques will depend on the specific research question, the available instrumentation, and the desired level of sensitivity and selectivity. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and implement robust and reliable methods for their metabolic profiling studies.

References

Distinguishing 3,4-Dihydroxyphenylacetone from Structurally Similar Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and quantification of active pharmaceutical ingredients (APIs) and their impurities are paramount to ensure safety and efficacy. 3,4-Dihydroxyphenylacetone, a key metabolite and a potential impurity in the synthesis of pharmaceutical compounds like Carbidopa and Levodopa, often coexists with structurally similar impurities that can be challenging to distinguish.[1][2][3] This guide provides a comparative overview of analytical methodologies, supported by experimental data, to effectively differentiate this compound from its potential impurities.

Potential Structurally Similar Impurities

The primary impurities of concern are positional isomers and related substances that may arise during synthesis or degradation. Given that this compound is a degradation product of dopamine (B1211576) and an impurity in Carbidopa, its impurity profile may include other catechol-containing compounds.[1][2][4][5][6]

Common Structurally Similar Impurities:

  • Positional Isomers: 2,3-Dihydroxyphenylacetone and 2,5-Dihydroxyphenylacetone. These compounds share the same molecular formula and core structure, differing only in the substitution pattern of the hydroxyl groups on the phenyl ring.

  • Related Substances from Synthesis/Degradation:

    • 3,4-Dihydroxyphenylacetic acid (DOPAC): A major metabolite of dopamine.[4][7]

    • 3-Methoxytyrosine: An O-methylated impurity found in Levodopa.[8][9]

    • Methyldopa: A structurally similar catecholamine.[10]

    • Carbidopa and its impurities: Including 3-O-methylcarbidopa.[8][10]

Comparative Analysis of Analytical Techniques

The differentiation of this compound from its impurities relies on robust analytical techniques that can exploit subtle differences in their physicochemical properties. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation of non-volatile and thermally labile compounds, making it ideal for analyzing catecholamines and their derivatives.[11][12] The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of positional isomers.[13][14]

Experimental Protocol: HPLC-UV for Positional Isomer Separation

  • Objective: To achieve baseline separation of this compound from its positional isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced selectivity for aromatic positional isomers, a Phenyl-Hexyl column can be employed.

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 50
    25 90

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Results and Data Presentation

The retention times for the dihydroxyphenylacetone isomers will differ based on their polarity and interaction with the stationary phase. Generally, this compound is expected to have a different retention time compared to its 2,3- and 2,5- isomers due to differences in dipole moment and hydrogen bonding capacity.

CompoundExpected Retention Time (min)Resolution (Rs)
2,5-Dihydroxyphenylacetone~12.5> 1.5 (from 3,4-DHPA)
2,3-Dihydroxyphenylacetone~13.8> 1.5 (from 2,5-DHPA)
This compound ~15.2 N/A

Note: These are hypothetical retention times to illustrate expected separation. Actual values will depend on the specific HPLC system and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification based on mass fragmentation patterns. However, due to the low volatility of catechol compounds, derivatization is a mandatory step to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers.

Experimental Protocol: GC-MS Analysis with Silylation

  • Objective: To separate and identify this compound and its impurities after derivatization.

  • Derivatization:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Expected Results and Data Presentation

The derivatized isomers will exhibit different retention times. The mass spectra will show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the loss of trimethylsilyl (B98337) (TMS) groups and other structural moieties.

Compound (as di-TMS derivative)Retention Time (min)Key Mass Fragments (m/z)
2,5-Dihydroxyphenylacetone-di-TMS~18.5M+•, [M-15]+, [M-73]+
2,3-Dihydroxyphenylacetone-di-TMS~19.1M+•, [M-15]+, [M-73]+
This compound-di-TMS ~19.8 M+•, [M-15]+, [M-73]+

Note: The mass fragmentation patterns for positional isomers can be very similar. Definitive identification relies on the combination of retention time and subtle differences in fragment ion abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of isomers. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Objective: To unambiguously distinguish between this compound and its positional isomers based on their unique NMR spectra.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments: Standard ¹H, ¹³C, and 2D correlation experiments like COSY and HSQC.

Expected Results and Data Presentation

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the hydroxyl groups.

CompoundAromatic ¹H Chemical Shifts (ppm) and Coupling Patterns
2,5-DihydroxyphenylacetoneThree distinct aromatic signals, characteristic splitting pattern for a 1,2,4-trisubstituted ring.
2,3-DihydroxyphenylacetoneThree distinct aromatic signals, different coupling constants compared to the 2,5- and 3,4-isomers.
This compound Three distinct aromatic signals: a doublet, a doublet of doublets, and a doublet, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

Note: The exact chemical shifts are dependent on the solvent and concentration. The key distinguishing feature is the unique multiplicity and coupling constants for each isomer.[15][16][17]

Workflow and Pathway Visualization

The differentiation of this compound is often critical in the context of pharmaceutical quality control and metabolic studies. The following diagrams illustrate a typical analytical workflow and the metabolic pathway leading to the formation of related impurities.

Analytical_Workflow Sample Sample containing This compound and potential impurities HPLC HPLC Analysis (Screening & Quantification) Sample->HPLC Initial Separation GCMS GC-MS Analysis (Confirmation & Volatiles) HPLC->GCMS Ambiguous Peaks NMR NMR Spectroscopy (Definitive Structure) HPLC->NMR Isomer Identification Report Comprehensive Report (Purity Assessment) HPLC->Report GCMS->Report NMR->Report

Caption: Analytical workflow for impurity profiling.

Dopamine_Degradation cluster_MAO MAO Pathway cluster_COMT COMT Pathway cluster_metabolism Related Metabolism Dopamine Dopamine DHPA 3,4-Dihydroxyphenylacetaldehyde Dopamine->DHPA MAO MT 3-Methoxytyramine Dopamine->MT COMT DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) DHPA->DOPAC ALDH DHPAcetone This compound HVA Homovanillic acid (HVA) MT->HVA MAO, ALDH Alpha_MeDOPA α-Methyldopa Alpha_MeDOPA->DHPAcetone DDC (oxidative deamination)

Caption: Simplified dopamine degradation pathway.

Conclusion

The effective differentiation of this compound from its structurally similar impurities requires a multi-pronged analytical approach. HPLC provides a robust method for initial screening and quantification, particularly for positional isomers. GC-MS offers complementary separation and valuable structural information through mass spectrometry, albeit requiring derivatization. For unambiguous structural confirmation, especially in the case of novel or critical impurities, NMR spectroscopy remains the gold standard. By employing these techniques in a strategic workflow, researchers and drug development professionals can ensure the purity, safety, and quality of their pharmaceutical products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-Dihydroxyphenylacetone (CAS Number: 2503-44-8), a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this chemical is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3]

Personal Protective Equipment (PPE):

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to ensure personal safety.[3]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes and aerosols.
Hand Protection Chemical-resistant glovesNitrile or neoprene glovesPrevents skin contact and irritation.[1][3]
Body Protection Laboratory CoatStandard laboratory coatProtects clothing and skin from contamination.[3]

In the event of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention.[3] If inhaled, move the person to fresh air.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[3]

Step 1: Waste Identification and Segregation

Properly label a dedicated and compatible waste container as "Hazardous Waste: this compound".[3] It is critical to avoid mixing this waste with other chemicals unless their compatibility has been confirmed to prevent dangerous reactions.[3]

Step 2: Waste Collection

Collect all waste containing this compound, including any unused product, contaminated solutions, and rinsates from cleaning glassware, in the designated hazardous waste container.[3] The container should be made of a compatible material, such as glass or polyethylene, be in good condition, and have a secure lid.[3]

Step 3: Waste Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] The storage area should be clearly marked as a hazardous waste storage area.

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[1][4] Provide the company with a comprehensive and accurate description of the waste's chemical composition.[3]

Step 5: Empty Container Disposal

For empty containers that previously held this compound, a triple-rinse procedure with a suitable solvent (e.g., ethanol (B145695) or acetone) is recommended.[3] The rinsate from this process must be collected and treated as hazardous waste.[3] After triple-rinsing and ensuring all labels are defaced or removed, the container can typically be disposed of as non-hazardous laboratory waste, in accordance with institutional and local regulations.[3]

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

start Start: Handling This compound Waste is_container_empty Is the container empty? start->is_container_empty collect_waste Collect in a labeled hazardous waste container. is_container_empty->collect_waste No triple_rinse Triple-rinse with appropriate solvent. is_container_empty->triple_rinse Yes store_waste Store waste container in a designated area. collect_waste->store_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. triple_rinse->dispose_container contact_disposal_company Contact licensed hazardous waste disposal company. store_waste->contact_disposal_company collect_rinsate->store_waste end_process End of Process dispose_container->end_process contact_disposal_company->end_process

Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Dihydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,4-Dihydroxyphenylacetone, a compound utilized in various research applications. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling. The primary hazards are:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]

The following table summarizes the hazard classifications and ratings for this compound.

Hazard ClassificationGHS Hazard StatementNFPA RatingsHMIS Ratings
Skin Irritant (Category 2)H315: Causes skin irritationHealth: 2Health: 2
Eye Irritant (Category 2A)H319: Causes serious eye irritationFire: 0Fire: 0
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationReactivity: 0Reactivity: 0

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]
Body Protection Laboratory coat.
Respiratory Protection A dust mask or respirator should be used if handling large quantities or if dust is generated.[3]

Operational Plan: Step-by-Step Handling Protocol

A generalized protocol for handling this compound in a laboratory setting is outlined below.

1. Preparation:

  • Ensure the work area is well-ventilated, such as in a chemical fume hood.[1]
  • Assemble all necessary equipment and reagents.
  • Don the appropriate personal protective equipment as specified above.

2. Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
  • Wash hands thoroughly after handling.[1]
  • Avoid contact with skin and eyes. In case of contact, immediately follow first-aid measures.[1]

3. First-Aid Measures:

  • After inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.
  • After skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
  • After swallowing: Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.

4. Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.
  • Store locked up.

Disposal Plan: Step-by-Step Protocol

The disposal of this compound and its contaminated waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

1. Waste Collection and Segregation:

  • Do not dispose of this compound down the drain or in regular solid waste.[3]
  • Collect all solid waste, including contaminated PPE and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.[3]
  • For solutions containing the compound, collect them in a designated liquid hazardous waste container. Do not mix with incompatible chemicals.[3]

2. Containerization and Labeling:

  • The container must be labeled with the words "Hazardous Waste".[3]
  • The label must clearly identify the contents as "this compound" and list its known hazards (e.g., "Irritant"). For mixtures, list all components and their approximate percentages.[3]

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.[3]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[3]
  • Do not attempt to transport hazardous waste off-site yourself.[3]

Workflow for Handling and Disposal of this compound

A Preparation - Assess Risks - Select & Don PPE B Handling - Use in Ventilated Area - Avoid Contact & Inhalation A->B Proceed with Caution C First Aid - Inhalation - Skin/Eye Contact - Ingestion B->C In Case of Exposure D Storage - Tightly Closed Container - Well-Ventilated & Locked B->D After Use E Waste Segregation - Solid vs. Liquid Waste - Contaminated PPE B->E Generate Waste F Waste Containerization - Labeled Hazardous Waste - List Contents & Hazards E->F G Waste Storage - Satellite Accumulation Area F->G H Final Disposal - Contact EHS - Licensed Contractor Pickup G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxyphenylacetone
Reactant of Route 2
Reactant of Route 2
3,4-Dihydroxyphenylacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.